5-Ethyl cytidine
Beschreibung
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Eigenschaften
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXEKJKNOHULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Ethyl Cytidine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Ethyl Cytidine (B196190), more accurately known as 5-Ethynyl Cytidine (5-EC), is a modified nucleoside analog of cytidine that has emerged as a powerful tool in molecular biology and drug discovery. Its unique chemical structure, featuring an ethynyl (B1212043) group at the 5-position of the pyrimidine (B1678525) ring, allows for its use in bioorthogonal chemistry, specifically for the labeling and detection of newly synthesized RNA. This technical guide provides a comprehensive overview of 5-EC, including its chemical properties, mechanism of action, experimental protocols, and applications in research and drug development.
Chemical and Physical Properties
5-Ethynyl Cytidine is a white to off-white solid with the molecular formula C₁₁H₁₃N₃O₅ and a molecular weight of 267.24 g/mol .[1][2] It is soluble in DMSO.[1][2] The key structural feature of 5-EC is the terminal alkyne (ethynyl) group, which is the basis for its utility in click chemistry reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₅ | [1][2] |
| Molecular Weight | 267.24 g/mol | [1][2] |
| CAS Number | 65223-78-1 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Solubility | DMSO | [1][2] |
| Spectroscopic Properties | λmax 294 nm, ε 8.5 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [1][2] |
Mechanism of Action and Biological Function
5-EC is a cell-permeable molecule that acts as a substrate for cellular RNA polymerases.[3][4] Once inside the cell, it is converted to its triphosphate form and incorporated into newly transcribed RNA in place of the natural nucleoside, cytidine. The ethynyl group, being a small and biologically inert modification, does not significantly interfere with the transcription process.
The primary function of 5-EC is to serve as a chemical reporter for nascent RNA. The incorporated ethynyl group acts as a "handle" for subsequent detection via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[3][4] This reaction allows for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes or biotin, to the newly synthesized RNA. This enables the visualization, isolation, and quantification of nascent transcripts.
It is important to distinguish 5-Ethynyl Cytidine (5-EC), a ribonucleoside analog for RNA labeling, from its deoxyribonucleoside counterpart, 5-Ethynyl-2'-deoxycytidine (EdC), which is used for labeling newly synthesized DNA. Studies on EdC have revealed that it can be deaminated in cells to 5-Ethynyl-2'-deoxyuridine (EdU), which is then incorporated into DNA. The cytotoxicity of EdC is primarily attributed to the incorporated EdU. While 5-EC is reported to be efficiently incorporated into RNA, it is not incorporated into DNA.[4] The metabolism of 5-EC is reported to be much faster than that of the similar RNA labeling agent, 5-ethynyluridine (B57126) (EU).[4]
dot
References
- 1. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. 5-Ethynyl-cytidine (5-EC), Cancer and Proliferation Marker Nucleosides - Jena Bioscience [jenabioscience.com]
- 4. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Ethylcytidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a feasible synthetic pathway for 5-Ethylcytidine, a modified nucleoside of interest in biomedical research and drug development. The synthesis is presented as a multi-step process, starting from readily available precursors and involving key chemical transformations. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its application in a laboratory setting.
Introduction
5-Ethylcytidine is a derivative of the naturally occurring nucleoside cytidine (B196190), featuring an ethyl group at the C5 position of the pyrimidine (B1678525) ring. Modifications at this position are known to influence the biological activity of nucleosides, making 5-Ethylcytidine a valuable molecule for investigating RNA structure and function, as well as for the development of novel therapeutic agents. This document outlines a logical and practical synthetic route to obtain this compound.
Overall Synthetic Strategy
The synthesis of 5-Ethylcytidine can be conceptually divided into three main stages:
-
Synthesis of the 5-Ethyluracil (B24673) base: This involves the formation of the key ethyl-substituted pyrimidine ring.
-
Glycosylation: The attachment of a protected ribose sugar to the 5-ethyluracil base to form 5-ethyluridine (B1619342).
-
Conversion to 5-Ethylcytidine: Amination of the uracil (B121893) ring of 5-ethyluridine to yield the final cytidine analogue.
A schematic representation of this overall workflow is provided below.
Experimental Protocols
Stage 1: Synthesis of 5-Ethyluracil
3.1.1. Synthesis of 5-Ethynyluracil from 5-Acetyluracil
This procedure is adapted from the method described by Barr et al. for the synthesis of 5-ethynyluracil.[1][2][3]
-
Step 1: Synthesis of 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672):
-
To a suspension of 5-acetyluracil (1 equivalent) in phosphorus oxychloride (10 equivalents), add N,N-diethylaniline (1.2 equivalents) dropwise at 0 °C.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with chloroform.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine.
-
-
Step 2: Synthesis of 5-Ethynyluracil:
-
Dissolve the crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine in a mixture of dioxane and water.
-
Add a solution of potassium hydroxide (B78521) (5 equivalents) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction with hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 5-ethynyluracil.
-
3.1.2. Catalytic Hydrogenation of 5-Ethynyluracil to 5-Ethyluracil
This is a standard procedure for the reduction of an alkyne to an alkane.
-
Suspend 5-ethynyluracil (1 equivalent) in ethanol (B145695) in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-ethyluracil.
Stage 2: Glycosylation of 5-Ethyluracil to 5-Ethyluridine
This procedure is a general method for the glycosylation of a nucleobase.
-
Step 1: Silylation of 5-Ethyluracil:
-
Suspend 5-ethyluracil (1 equivalent) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and stir the mixture at reflux under an inert atmosphere until the solution becomes clear.
-
Cool the solution to room temperature.
-
-
Step 2: Glycosylation:
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 equivalents) to the silylated 5-ethyluracil solution at 0 °C.
-
Add the protected ribose solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to obtain protected 5-ethyluridine.
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Stage 3: Conversion of 5-Ethyluridine to 5-Ethylcytidine
This stage involves the amination of the uridine (B1682114) derivative.
-
Step 1: Activation of the 4-position of Protected 5-Ethyluridine:
-
Dissolve the protected 5-ethyluridine (1 equivalent) in anhydrous acetonitrile.
-
Add 1,2,4-triazole (B32235) (4 equivalents) and phosphorus oxychloride (2 equivalents) at 0 °C.
-
Add triethylamine (B128534) (5 equivalents) dropwise and stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-triazolyl intermediate.
-
-
Step 2: Amination:
-
Dissolve the crude activated 5-ethyluridine in a 1:1 mixture of dioxane and concentrated aqueous ammonia (B1221849).
-
Stir the mixture in a sealed vessel at 60 °C for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain protected 5-ethylcytidine.
-
-
Step 3: Deprotection:
-
Dissolve the protected 5-ethylcytidine in a saturated solution of ammonia in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by reverse-phase HPLC to obtain 5-ethylcytidine.
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Data Presentation
The following table summarizes the expected yields and key characterization data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 5-Ethynyluracil | C₆H₄N₂O₂ | 136.11 | 70-80 |
| 5-Ethyluracil | C₆H₈N₂O₂ | 140.14 | >95 |
| Protected 5-Ethyluridine | C₃₂H₃₀N₂O₉ | 598.60 | 60-70 |
| Protected 5-Ethylcytidine | C₃₂H₃₁N₃O₈ | 599.61 | 50-60 |
| 5-Ethylcytidine | C₁₁H₁₇N₃O₅ | 271.27 | 80-90 (deprotection) |
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and dependencies of the key steps in the synthesis of 5-Ethylcytidine.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of 5-Ethylcytidine. By following the outlined protocols, researchers can reliably produce this valuable compound for their studies. The provided diagrams and data tables serve as quick references to aid in the planning and execution of this synthetic route. The successful synthesis of 5-Ethylcytidine will enable further exploration of its biological roles and potential therapeutic applications.
References
- 1. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Ethylcytidine
For researchers, scientists, and professionals engaged in drug development and nucleic acid research, understanding the properties and applications of modified nucleosides is paramount. 5-Ethylcytidine, a synthetic analog of the natural ribonucleoside cytidine (B196190), presents a valuable tool for investigating RNA structure, function, and metabolism. This technical guide provides a comprehensive overview of 5-Ethylcytidine, including its chemical properties, synthesis, and incorporation into RNA for various research applications.
Core Properties of 5-Ethylcytidine
Table 1: Physicochemical and Structural Data of 5-Ethylcytidine and Related Analogs
| Property | 5-Ethylcytidine | 5-Methylcytidine (B43896) | 5-Ethynylcytidine |
| Chemical Formula | C₁₁H₁₇N₃O₅ (inferred) | C₁₀H₁₅N₃O₅[1] | C₁₁H₁₃N₃O₅ |
| Molecular Weight | 271.27 g/mol (inferred) | 257.24 g/mol [1] | 267.24 g/mol |
| CAS Number | Not available | 2140-61-6[1] | 65223-78-1 |
| Form | Solid (predicted) | Solid[2] | Solid |
| Solubility | DMSO (predicted) | Water, acid, alkali, organic solvents[3] | DMSO |
Synthesis and Incorporation into RNA
The utility of 5-Ethylcytidine in molecular biology applications hinges on its successful synthesis and incorporation into RNA transcripts. This is typically achieved through the chemical synthesis of the 5-Ethylcytidine triphosphate (5-eCTP), which can then be used as a substrate for in vitro transcription.
Experimental Protocols
1. Chemical Synthesis of 5-Ethylcytidine Nucleoside (Adapted from similar modifications)
The synthesis of the 5-Ethylcytidine nucleoside is a prerequisite for the preparation of its triphosphate form. While a specific protocol for 5-Ethylcytidine is not widely published, the following is an adapted methodology based on the synthesis of similar 5-substituted cytidines.
-
Starting Material: Cytidine
-
Protection: The hydroxyl groups of the ribose sugar are first protected, for example, as acetonide.
-
Functionalization at C5: An assisted Baylis-Hillman-type reaction with formaldehyde (B43269) can introduce a hydroxymethylene group at the C5 position.
-
Modification: The hydroxymethylene group can then be converted to an ethyl group through a series of organic reactions, such as tosylation followed by reduction or reaction with an organometallic reagent.
-
Deprotection: Finally, the protecting groups on the ribose are removed to yield 5-Ethylcytidine.
2. Synthesis of 5-Ethylcytidine-5'-Triphosphate (5-eCTP) (Adapted Ludwig-Eckstein Method)
The triphosphorylation of the synthesized 5-Ethylcytidine nucleoside is a critical step for its use in enzymatic RNA synthesis. The Ludwig-Eckstein method is a common and effective approach.
-
Activation: The 5'-hydroxyl group of the protected 5-Ethylcytidine nucleoside is activated, often by conversion to a phosphoramidite.
-
Coupling: The activated nucleoside is then coupled with pyrophosphate.
-
Oxidation: The resulting phosphite (B83602) is oxidized to a phosphate.
-
Deprotection and Purification: All protecting groups are removed, and the final 5-eCTP product is purified using chromatographic techniques such as anion-exchange and reverse-phase HPLC.
3. In Vitro Transcription for Incorporation of 5-Ethylcytidine into RNA
Once 5-eCTP is synthesized and purified, it can be used as a substrate for in vitro transcription reactions to generate RNA transcripts containing 5-Ethylcytidine. T7 RNA polymerase is known to be tolerant of modifications at the 5-position of pyrimidines.
-
Reaction Components:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, UTP, and 5-eCTP)
-
Transcription buffer
-
RNase inhibitor
-
-
Procedure:
-
Assemble the transcription reaction by combining the buffer, NTPs (with 5-eCTP completely or partially replacing CTP), DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the resulting RNA transcript using standard methods such as lithium chloride precipitation or column-based purification to remove unincorporated NTPs and the DNA template.
-
Biological Significance and Applications
The introduction of a 5-ethyl group into the cytidine base can influence the properties and function of RNA. Modifications at this position are known to affect RNA stability, structure, and interactions with proteins.
-
Structural Impact: The ethyl group can enhance base stacking interactions within the RNA molecule, potentially increasing its thermal stability.
-
Probing RNA Dynamics: As a modified nucleoside, 5-Ethylcytidine can be used as a probe to study RNA metabolism, including transcription rates and turnover, in a manner analogous to more commonly used analogs like 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU).
-
Drug Development: Modified nucleosides are a cornerstone of antiviral and anticancer drug development. The unique properties of 5-Ethylcytidine could be explored for the development of novel therapeutic agents.
Experimental and Logical Workflows
The process of utilizing 5-Ethylcytidine in research follows a logical workflow from synthesis to application.
The logical flow for preparing 5-ethylcytidine triphosphate (5-eCTP) for subsequent use is also crucial for experimental design.
References
The Dawn of 5-Substituted Cytidines: A Technical Guide to a New Frontier in Molecular Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the core principles and discovery of 5-substituted cytidines, specific information regarding "5-Ethyl cytidine" is limited in publicly available scientific literature. Therefore, this document will use the extensively researched and impactful analogues, 5-Ethynylcytidine (B1258090) and 5-Nitrocytidine , as primary examples to illustrate the foundational concepts, methodologies, and significance of this class of molecules.
Introduction: The Significance of the C5 Position
The C5 position of the pyrimidine (B1678525) ring of cytidine (B196190) has emerged as a critical site for chemical modification, yielding a class of analogues with profound implications for molecular biology, diagnostics, and therapeutics. Alterations at this position can dramatically influence the nucleoside's biological activity, enabling its use as a probe for nascent RNA synthesis, an antiviral agent, or an epigenetic modulator. This guide delves into the core technical aspects of the discovery, synthesis, and application of 5-substituted cytidines, providing a comprehensive resource for professionals in the field.
Synthesis of 5-Substituted Cytidine Analogues
The introduction of novel functionalities at the C5 position of cytidine requires elegant and efficient chemical strategies. The Sonogashira coupling reaction has been a cornerstone in the synthesis of alkyne-modified nucleosides like 5-ethynylcytidine.
General Synthesis of 5-Ethynylcytidine via Sonogashira Coupling
The synthesis of 5-ethynylcytidine (EC) is a prime example of the power of palladium-catalyzed cross-coupling reactions in nucleoside chemistry.[1] A series of alkyne-modified nucleoside analogues, including EC, have been successfully synthesized using this method.[1]
Experimental Protocol: Sonogashira Coupling for 5-Iodo-Cytidine
This protocol is a generalized representation based on established methods for nucleoside modification.
Materials:
-
5-Iodo-cytidine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-iodo-cytidine in anhydrous DMF.
-
Addition of Reagents: To the solution, add triphenylphosphine, copper(I) iodide, and palladium(II) acetate.
-
Addition of Coupling Partners: Add triethylamine and trimethylsilylacetylene to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Deprotection: Upon completion, add tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl (B98337) protecting group from the alkyne.
-
Work-up and Purification: Quench the reaction and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield 5-ethynylcytidine.
Logical Workflow for Synthesis:
References
5-Ethylcytidine: A Technical Guide for Researchers
CAS Number: 56367-98-7
Introduction
5-Ethylcytidine is a synthetic analog of the naturally occurring nucleoside, cytidine (B196190). As a member of the 5-substituted cytidine family, it is of significant interest to researchers in drug discovery and chemical biology. While specific data on 5-Ethylcytidine is limited in publicly available literature, its structural similarity to other well-characterized 5-substituted cytidines, such as 5-azacytidine (B1684299) and 5-ethynylcytidine, suggests its potential as an antimetabolite with applications in oncology and virology. This guide provides a comprehensive overview of the anticipated biochemical properties, mechanism of action, and experimental considerations for 5-Ethylcytidine, drawing parallels from its closely related analogs. It is presumed that 5-Ethylcytidine may act as an inhibitor of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Ethylcytidine is presented below.
| Property | Value | Reference |
| CAS Number | 56367-98-7 | |
| Molecular Formula | C11H17N3O5 | |
| Molecular Weight | 271.27 g/mol | |
| Appearance | White to off-white solid (presumed) | |
| Solubility | Expected to be soluble in DMSO and aqueous solutions |
Anticipated Mechanism of Action: DNA Methyltransferase Inhibition
The primary hypothesized mechanism of action for 5-Ethylcytidine is the inhibition of DNA methyltransferases (DNMTs). This is based on the well-established activity of other 5-substituted cytidine analogs like 5-azacytidine and decitabine (B1684300) (5-aza-2'-deoxycytidine).[2][3][4][5]
The proposed signaling pathway for DNMT inhibition by a 5-substituted cytidine analog is as follows:
-
Cellular Uptake and Activation: 5-Ethylcytidine is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.
-
Incorporation into DNA: During DNA replication, the triphosphate form of 5-Ethylcytidine is incorporated into the newly synthesized DNA strand in place of deoxycytidine.
-
Covalent Trapping of DNMTs: DNMTs recognize the modified cytosine base and attempt to methylate it. The presence of the ethyl group at the 5-position is expected to interfere with the methylation reaction, leading to the formation of a stable covalent bond between the enzyme and the DNA.
-
Enzyme Depletion and Hypomethylation: This irreversible binding effectively traps the DNMT enzyme, leading to its degradation. The depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication.
-
Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation or apoptosis.
Caption: Proposed mechanism of 5-Ethylcytidine as a DNMT inhibitor.
Experimental Protocols
Synthesis of 5-Substituted Cytidine Analogs
The synthesis of 5-substituted cytidines often involves a multi-step process starting from cytidine. A general workflow is outlined below, based on the synthesis of 5-formylcytidine (B110004).[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of biological effects of non-nucleoside DNA methylation inhibitors versus 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of 5-azacytidine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Biological Significance of 5-Ethylcytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological significance of 5-ethylcytidine, a modified pyrimidine (B1678525) nucleoside. Due to the limited research on 5-ethylcytidine as a standalone molecule, this document focuses on its incorporation into RNA molecules and the subsequent impact on biological processes, drawing primarily from the key research in this area. For comparative context, the well-studied related compound, 5-methylcytidine (B43896), is also briefly discussed.
Introduction to 5-Substituted Cytidines
Modifications to nucleobases are a critical aspect of molecular biology, influencing the structure, function, and stability of nucleic acids. 5-substituted pyrimidines, including 5-methylcytidine and 5-ethylcytidine, are of particular interest in the development of RNA therapeutics. While 5-methylcytidine is a known natural modification in various RNAs, 5-ethylcytidine is a synthetic analog. The introduction of these modifications can alter the properties of RNA, affecting processes such as translation efficiency and stability. For instance, modified nucleotides are crucial for mRNA therapeutics, as they can modulate stability and translational efficacy.[1] Self-amplifying RNAs (saRNA) generated with modified nucleotides like 5-methylcytidine have been shown to mediate strong expression and immunogenicity in vivo.[2]
Synthesis of 5-Ethylcytidine-Modified RNA
The biological effects of 5-ethylcytidine are primarily studied by incorporating it into RNA strands. This is achieved through enzymatic synthesis using in vitro transcription (IVT) with T7 RNA polymerase.
The precursor for RNA synthesis is 5-ethylcytidine triphosphate (5-Et-CTP). The synthesis involves the catalytic hydrogenation of 5-ethynylcytidine, followed by triphosphorylation.[1][3]
Diagram: Synthesis of 5-Ethylcytidine Triphosphate
Caption: Synthesis pathway of 5-Ethylcytidine Triphosphate (5-Et-CTP).
5-Et-CTP is a good substrate for T7 RNA polymerase, allowing for the synthesis of RNA where all cytosine residues are replaced by 5-ethylcytosine.[1][4] This process is used to generate various types of RNA, including messenger RNA (mRNA) and single-guide RNA (sgRNA) for CRISPR-Cas9 systems.
Biological Impact of 5-Ethylcytidine Incorporation into RNA
The incorporation of 5-ethylcytidine into RNA has been shown to influence key biological processes, namely translation and CRISPR-Cas9 gene editing.
Studies have demonstrated that the presence of 5-ethylcytosine in mRNA can moderately enhance protein translation in mammalian cells.[1][3][4] This effect is observed in in cellulo experiments, suggesting that this modification may improve the efficiency of the translational machinery or the stability of the mRNA within the cellular environment.
Table 1: Quantitative Analysis of 5-Ethylcytosine Modified mRNA on Translation
| RNA Modification | In Vitro Translation Efficiency (Normalized to natural mRNA) | In Cellulo Translation Efficiency (Normalized to natural mRNA) |
| Natural mRNA | 100% | 100% |
| 5-methylcytosine mRNA | Moderately Enhanced | Moderately Enhanced |
| 5-ethylcytosine mRNA | Not Significantly Different | Moderately Enhanced |
Data synthesized from Sanchez-Quirante et al. (2022).[1][3][4]
When 5-ethylcytosine is incorporated into single-guide RNA (sgRNA), it has a minimal effect on the efficiency of CRISPR-Cas9 gene cleavage.[1][4] This indicates that the modification does not significantly interfere with the interaction between the sgRNA and the Cas9 protein or the subsequent DNA cleavage.
Table 2: Quantitative Analysis of 5-Ethylcytosine Modified sgRNA on CRISPR-Cas9 Cleavage Efficiency
| sgRNA Modification | CRISPR-Cas9 Cleavage Efficiency (in vitro) |
| Natural sgRNA | High |
| 5-methylcytosine sgRNA | High |
| 5-ethylcytosine sgRNA | High |
Data synthesized from Sanchez-Quirante et al. (2022).[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments involving 5-ethylcytidine-modified RNA.
The synthesis of 5-ethylcytidine triphosphate is achieved through a two-step process:
-
Catalytic Hydrogenation of 5-Ethynylpyrimidine (B139185) Nucleosides: The 5-ethynylpyrimidine nucleoside is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Triphosphorylation: The resulting 5-ethylpyrimidine (B1285229) nucleoside is then converted to its 5'-triphosphate form. A common method is the one-pot, three-step Ludwig-Eckstein reaction, which involves monophosphorylation followed by reaction with pyrophosphate.[5]
The enzymatic synthesis of 5-ethylcytosine-modified RNA is performed using T7 RNA polymerase.[1][4][6]
-
Reaction Mixture: A typical reaction mixture includes a linearized DNA template containing the T7 promoter, T7 RNA polymerase, RNase inhibitor, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, UTP, and 5-Et-CTP).
-
Incubation: The reaction is incubated at 37°C for a defined period, typically several hours.
-
Purification: The resulting modified RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or spin column chromatography.
Diagram: Experimental Workflow for Evaluating 5-Ethylcytidine Modified RNA
Caption: Workflow for synthesis and evaluation of 5-ethylcytidine RNA.
-
Cell Culture: Human cell lines (e.g., HeLa or HEK293T) are cultured under standard conditions.
-
Transfection: The purified 5-ethylcytosine-modified mRNA, along with a control natural mRNA, is transfected into the cells using a suitable transfection reagent.
-
Analysis: After a specific incubation period, the cells are lysed, and the expression of the reporter protein (e.g., luciferase) is quantified using a luminometer. The results are normalized to the expression from the natural mRNA.
-
Complex Formation: The 5-ethylcytosine-modified sgRNA is incubated with Cas9 nuclease to form the ribonucleoprotein (RNP) complex.
-
Cleavage Reaction: A DNA substrate containing the target sequence is added to the RNP complex, and the mixture is incubated at 37°C.
-
Analysis: The cleavage products are analyzed by agarose (B213101) or polyacrylamide gel electrophoresis to determine the percentage of cleaved DNA.
Conclusion and Future Perspectives
The biological significance of 5-ethylcytidine is primarily understood in the context of its incorporation into RNA. The available evidence suggests that this modification is well-tolerated by the cellular machinery for transcription and translation, and in the case of mRNA, may even offer a moderate enhancement of protein production in cellulo. Its compatibility with the CRISPR-Cas9 system makes it a viable candidate for modifying sgRNAs without compromising their function.
Further research is needed to fully elucidate the mechanisms behind the observed effects and to explore the potential of 5-ethylcytidine in other RNA-based applications. A deeper understanding of how the ethyl group at the 5-position of cytosine influences RNA structure, stability, and interactions with RNA-binding proteins will be crucial for its future development in the field of RNA therapeutics and synthetic biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Protection-Free One-Pot Chemical Synthesis of Modified Nucleoside-5'-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
An In-depth Technical Guide to 5-Ethylcytidine and 5-Methylcytidine for Researchers and Drug Development Professionals
Introduction
Cytidine (B196190) analogs are pivotal tools in molecular biology and medicinal chemistry, offering insights into fundamental cellular processes and paving the way for novel therapeutic interventions. Among these, 5-substituted cytidines have garnered significant attention. This technical guide provides a comprehensive comparison of two such analogs: 5-Ethylcytidine (5-eC) and 5-Methylcytidine (B43896) (5-mC). While 5-methylcytidine is a well-established epigenetic and epitranscriptomic marker with profound biological roles, 5-ethylcytidine is emerging as a valuable tool for studying RNA synthesis and dynamics. This document will delve into their chemical properties, biological functions, mechanisms of action, and the experimental protocols utilized in their study, with a particular focus on quantitative data and visual representations of key processes.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of 5-Ethylcytidine and 5-Methylcytidine is crucial for their application in research and drug development. The structural difference at the 5-position of the pyrimidine (B1678525) ring—an ethyl group in 5-eC versus a methyl group in 5-mC—underlies their distinct functionalities.
| Property | 5-Ethylcytidine | 5-Methylcytidine |
| Chemical Formula | C₁₁H₁₇N₃O₅ | C₁₀H₁₅N₃O₅[1] |
| Molecular Weight | 271.27 g/mol | 257.24 g/mol [1] |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
| CAS Number | 65223-78-1 | 2140-61-6[2] |
| Appearance | White to off-white solid | Solid[1] |
| Solubility | Soluble in DMSO | Soluble in DMF, DMSO, and PBS (pH 7.2)[2] |
| Melting Point | Not available | 213 °C[1] |
| λmax | 294 nm (in Tris-HCl, pH 7.5) | 279 nm[2] |
Biological Roles and Mechanisms of Action
The biological significance of 5-methylcytidine is extensively documented, whereas 5-ethylcytidine's known role is primarily as a synthetic probe.
5-Methylcytidine (5-mC): An Endogenous Regulator
5-Methylcytidine is a naturally occurring modification found in both DNA (as 5-methyl-2'-deoxycytidine) and various RNA species.[3]
-
In DNA (Epigenetics): 5-mC is a cornerstone of epigenetic regulation in mammals. It is predominantly found in the context of CpG dinucleotides and is associated with the silencing of gene expression, X-chromosome inactivation, and the suppression of transposable elements.[4]
-
In RNA (Epitranscriptomics): 5-mC is a widespread modification in various RNA types, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[3][4] In RNA, 5-mC can influence RNA stability, export from the nucleus, and the efficiency of translation.[4] For instance, the presence of 5-mC in the 5' untranslated region (UTR) of an mRNA can be associated with weakly translated mRNAs.
5-Ethylcytidine (5-eC): A Tool for Nascent RNA Labeling
In contrast to the well-established regulatory roles of 5-mC, 5-ethylcytidine is primarily utilized as a synthetic nucleoside analog for the metabolic labeling of newly synthesized RNA. Its ethynyl (B1212043) group allows for bioorthogonal "click" chemistry reactions, enabling the detection and visualization of nascent RNA transcripts. This makes it a powerful tool for studying RNA synthesis and turnover.
Signaling and Metabolic Pathways
5-Methylcytidine in Cancer Signaling
The aberrant methylation of cytosine, leading to altered 5-mC patterns, is a hallmark of many cancers. These changes can lead to the silencing of tumor suppressor genes or the activation of oncogenes. The regulation of 5-mC is a dynamic process involving "writer" enzymes (DNA methyltransferases - DNMTs), "eraser" enzymes (Ten-Eleven Translocation - TET enzymes), and "reader" proteins that recognize and bind to 5-mC. Dysregulation of these proteins is frequently observed in cancer and can impact major signaling pathways. For instance, m5C regulatory proteins are closely associated with the ErbB/PI3K-Akt signaling pathway in gastrointestinal cancer.[5]
Workflow for 5-Ethylcytidine in Nascent RNA Analysis
5-Ethylcytidine is a powerful tool for tracking newly synthesized RNA. The workflow involves introducing 5-eC to cells, where it is incorporated into RNA during transcription. The ethynyl group then serves as a handle for a "click" reaction with an azide-modified reporter molecule, such as a fluorophore or biotin.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these cytidine analogs in research.
Synthesis of 5-Substituted Cytidines
-
5-Ethylcytidine: The synthesis of 5-ethylcytidine and other alkyne-modified nucleosides can be achieved through a Sonogashira coupling reaction.
-
5-Methylcytidine: The synthesis of 5-methyl-2'-deoxycytidine (B118692) can be accomplished via 5-iodo-2'-deoxyuridine. A detailed protocol involves the following steps:
-
Reaction of 5-iodo-2'-deoxyuridine with NaH and THF.
-
Addition of nBuLi followed by MeI at -78 °C.
-
A series of protection and deprotection steps using reagents like TEA, DMAP, TPSCl, and Ac₂O to yield the final product.[6]
-
Metabolic Labeling of Nascent RNA with 5-Ethylcytidine
This protocol is adapted from general methods for labeling newly transcribed RNA.[7]
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase.
-
Preparation of Labeling Medium: Prepare a stock solution of 5-ethylcytidine in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1 mM to 1 mM).
-
Labeling: Replace the existing medium with the 5-ethylcytidine-containing medium and incubate for the desired period (e.g., 1-24 hours).
-
Cell Harvesting and RNA Isolation: After labeling, wash the cells with PBS and proceed with total RNA isolation using a standard protocol (e.g., TRIzol).
-
Click Chemistry Reaction:
-
To the isolated RNA, add a reaction cocktail containing an azide-functionalized probe (e.g., azide-fluorophore or azide-biotin), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate the reaction at room temperature.
-
-
Downstream Analysis:
-
For imaging, the fluorescently labeled RNA can be visualized by microscopy.
-
For sequencing, the biotinylated RNA can be enriched using streptavidin beads followed by library preparation.
-
Analysis of 5-Methylcytidine in RNA by Bisulfite Sequencing
RNA bisulfite sequencing (RNA-BS-seq) is a gold-standard method for detecting 5-mC at single-base resolution.[8][9][10]
-
RNA Isolation and DNase Treatment: Isolate total RNA and treat with DNase to remove any contaminating DNA.
-
Bisulfite Conversion: Treat the RNA with a sodium bisulfite solution. This reaction converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. Commercially available kits (e.g., EpiTect Bisulfite Kit) can be used.[11]
-
RNA Cleanup: Purify the bisulfite-treated RNA to remove excess reagents.
-
Reverse Transcription: Synthesize cDNA from the bisulfite-converted RNA using reverse transcriptase and random primers or gene-specific primers.
-
PCR Amplification: Amplify the cDNA using primers specific to the region of interest.
-
Sequencing: Sequence the PCR products using Sanger or next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. Unmethylated cytosines will appear as thymines in the sequence, while 5-methylcytosines will remain as cytosines.
Quantitative Analysis
Quantitative analysis of 5-eC and 5-mC provides critical data for understanding their abundance and effects.
| Analysis Type | 5-Ethylcytidine | 5-Methylcytidine |
| Cellular Incorporation | Can be quantified by LC-MS/MS after metabolic labeling and RNA digestion.[12] | Present endogenously. Abundance varies by cell type and RNA species. For example, in HEK293T cells, the level in total RNA is ~0.28 modifications per 100 cytidines, while in mRNA it is significantly lower.[13] |
| Effect on Cell Viability | High concentrations may exhibit cytotoxicity, but specific IC50 values are not widely reported. | As a natural modification, it is not cytotoxic. However, its analog 5-azacytidine (B1684299) is a cytotoxic agent. |
| Effect on Translation | Not well-studied. As a bulky modification, it could potentially impact ribosome transit. | Can modulate translation efficiency.[14] The presence of 5-mC in the 5' UTR is associated with an 8.8% decrease in translation efficiency compared to unmethylated transcripts.[15] |
Conclusion and Future Perspectives
5-Methylcytidine and 5-ethylcytidine, while structurally similar, occupy distinct niches in the landscape of molecular biology and drug development. 5-Methylcytidine is a fundamental epigenetic and epitranscriptomic mark with profound implications for gene regulation and disease, making its regulatory pathways attractive targets for therapeutic intervention. In contrast, 5-ethylcytidine serves as a powerful synthetic tool, enabling researchers to dissect the dynamics of RNA synthesis and processing with high precision.
The dearth of information on the intrinsic biological effects of 5-ethylcytidine presents an opportunity for future research. Investigating whether 5-eC can be recognized by the cellular machinery that processes 5-mC, or if it has off-target effects on translation or other cellular processes, could reveal new facets of this synthetic analog. Furthermore, the development of novel cytidine analogs with tailored properties will continue to expand the toolkit for both basic research and the development of next-generation therapeutics targeting epigenetic and epitranscriptomic pathways.
References
- 1. 5-Methylcytidine | C10H15N3O5 | CID 92918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-Methylcytidine | 2140-61-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. m5C RNA Methylation Primarily Affects the ErbB and PI3K–Akt Signaling Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 9. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA 5-Methylcytosine Analysis by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TET-mediated 5-methylcytosine oxidation in tRNA promotes translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
The Natural Occurrence of 5-Ethylcytidine: A Review of Current Evidence
A comprehensive review of scientific literature reveals no significant evidence for the natural occurrence of 5-Ethylcytidine in biological systems. Extensive searches for this specific modification in organisms, cells, or bodily fluids have not yielded data to support its presence as a naturally occurring nucleoside. The scientific focus on cytidine (B196190) modifications has predominantly been on methylated and hydroxymethylated forms, which play crucial roles in epigenetic regulation.
In contrast, a related synthetic analog, 5-ethynylcytidine (B1258090) (5-EC), is utilized in research to monitor RNA synthesis.[1] This compound is cell-permeable and can be incorporated into nascent RNA, allowing for its subsequent detection via click chemistry.[1] However, this is an artificial labeling technique and does not indicate the natural presence of 5-ethylcytidine.
Given the absence of data on naturally occurring 5-Ethylcytidine, this guide will focus on the well-documented and biologically significant related modification, 5-Methylcytidine (5-mC) . This naturally occurring modified nucleoside is a key player in the epigenetic regulation of gene expression in both DNA and RNA.
5-Methylcytidine (5-mC): A Key Epigenetic Marker
5-methylcytidine is a modification of the nucleoside cytidine, where a methyl group is attached to the 5th carbon of the cytosine ring. In DNA, 5-mC is a primary epigenetic mark that is crucial for gene silencing, genomic imprinting, and the suppression of transposable elements. In RNA, 5-mC has been identified in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where it is implicated in regulating RNA stability and translation.[2][3]
Quantitative Data on 5-Methylcytidine Occurrence
The abundance of 5-mC varies across different organisms, tissues, and types of nucleic acids. The following table summarizes quantitative data on 5-mC levels in various biological samples.
| Biological Sample | Nucleic Acid | 5-mC Abundance | Reference |
| Mouse Pancreas | Total RNA | 0.29 modifications per 100 cytidines | [3] |
| Mouse Spleen | Total RNA | 0.41 modifications per 100 cytidines | [3] |
| Mouse Heart | Total RNA | 0.93 modifications per 100 cytidines | [3] |
| Mouse Brain | Total RNA | 0.51 modifications per 100 cytidines | [3] |
| Human Urine (Healthy Males) | Free 5-methyl-2'-deoxycytidine (B118692) | Mean of 7.04 ± 7.2 ng/mg creatinine | [4] |
| Human Urine (Healthy Males) | Free 5-methylcytosine (B146107) | Mean of 28.4 ± 14.3 ng/mg creatinine | [4] |
Experimental Protocols for 5-Methylcytidine Detection and Quantification
A highly sensitive and specific method for the simultaneous measurement of 5-methylcytosine (5-meC) and 5-methyl-2'-deoxycytidine (5-medC) in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of 5-meC and 5-medC in Human Urine by LC-MS/MS [4]
-
Sample Preparation:
-
Urine samples are collected and stored frozen until analysis.
-
An aliquot of the urine sample is spiked with stable isotope-labeled internal standards (e.g., ¹³C-labeled 5-meC and 5-medC) to correct for variations in sample processing and instrument response.
-
-
Online Solid-Phase Extraction (SPE):
-
The urine sample is injected into the LC-MS/MS system.
-
The sample first passes through an online SPE column. This step is crucial for removing interfering substances from the complex urine matrix, thereby concentrating the analytes of interest.
-
-
Chromatographic Separation:
-
After extraction, the analytes are eluted from the SPE column and transferred to a reverse-phase analytical column.
-
A gradient of solvents is used to separate 5-meC and 5-medC from other components in the sample based on their different chemical properties.
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into the mass spectrometer.
-
The molecules are ionized, and the mass spectrometer is set to monitor specific mass-to-charge ratio transitions for both the native and isotope-labeled 5-meC and 5-medC. This provides a high degree of specificity and sensitivity.
-
The concentration of each analyte in the original sample is calculated by comparing the peak area of the native analyte to that of its corresponding isotope-labeled internal standard.
-
Signaling and Cellular Processes Involving Cytidine Modifications
While a specific signaling pathway for 5-Ethylcytidine is not known due to its apparent lack of natural occurrence, the metabolism and function of 5-Methylcytidine are intricately linked to key cellular pathways. The following diagram illustrates a simplified workflow for the analysis of DNA methylation, a process central to the function of 5-mC.
This workflow depicts the key steps in determining the levels of 5-methyl-2'-deoxycytidine in genomic DNA. The process begins with the extraction and enzymatic breakdown of DNA into its constituent deoxynucleosides.[5] These are then separated and quantified using techniques like HPLC-UV or LC-MS/MS.[4][5] The resulting quantitative data on 5-mC levels can be correlated with biological processes such as gene expression and cellular differentiation.[5]
References
- 1. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of 5-Ethylcytidine in RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of epitranscriptomics has unveiled a complex landscape of chemical modifications to RNA that profoundly influence its structure, function, and fate within the cell. Among these, modifications at the C5 position of pyrimidines, such as the well-studied 5-methylcytidine (B43896) (m5C), play critical roles in regulating gene expression. This technical guide focuses on a less-explored analog, 5-ethylcytidine (5-eC), providing a comprehensive overview of its synthesis, incorporation into RNA, and its functional consequences. As a non-natural modification, 5-eC offers unique opportunities as a research tool and for the development of RNA-based therapeutics with tailored properties. This document synthesizes the current knowledge on 5-eC, presents relevant quantitative data, details experimental protocols, and provides visual diagrams of key processes.
Core Concepts: Synthesis and Incorporation of 5-Ethylcytidine into RNA
The study of 5-ethylcytidine's function in RNA begins with its chemical synthesis and subsequent incorporation into RNA transcripts. This is typically achieved through the enzymatic incorporation of 5-ethylcytidine-5'-triphosphate (5-eCTP) during in vitro transcription.
Synthesis of 5-Ethylcytidine-5'-Triphosphate (5-eCTP)
The synthesis of 5-eCTP is a crucial first step for its use in generating modified RNA. A common strategy involves the chemical modification of a cytidine (B196190) precursor followed by phosphorylation. One reported method involves the catalytic hydrogenation of 5-ethynylcytidine (B1258090) nucleosides to yield 5-ethylcytidine, which is then triphosphorylated.
Enzymatic Incorporation into RNA via In Vitro Transcription
5-eCTP can serve as a substrate for RNA polymerases, such as T7 RNA polymerase, enabling its incorporation into RNA transcripts during in vitro transcription (IVT). This process allows for the generation of RNA molecules where some or all cytidine residues are replaced by 5-ethylcytidine. The efficiency of incorporation can depend on the specific RNA polymerase and the sequence context. Studies have shown that T7 RNA polymerase can effectively utilize 5-eCTP for the synthesis of model RNAs, including messenger RNA (mRNA) and single-guide RNA (sgRNA).[1]
References
The Enigmatic Role of 5-Ethylcytidine in DNA: An Extrapolative Technical Guide
A notable scarcity of direct research on 5-Ethylcytidine's role in DNA necessitates an analytical approach, drawing parallels from the well-documented functions of analogous cytosine modifications. This guide synthesizes available information on related compounds to project the potential biological significance of 5-Ethylcytidine, offering a foundational resource for researchers, scientists, and drug development professionals venturing into this novel area.
While direct experimental evidence for the incorporation and function of 5-Ethylcytidine in DNA is not presently available in the public domain, the extensive body of research on its structural analogs, primarily 5-methylcytosine (B146107) (5mC) and the therapeutic agent 5-azacytidine (B1684299), provides a robust framework for predicting its potential roles. This guide will, therefore, extrapolate from the known mechanisms and effects of these related molecules to build a hypothetical model of 5-Ethylcytidine's interaction with DNA.
Potential for DNA Incorporation and Epigenetic Modification
The structural similarity of 5-Ethylcytidine to deoxycytidine suggests that it could be a substrate for DNA polymerases and be incorporated into the DNA strand during replication or repair. The key to its potential biological activity lies in the ethyl group at the 5th position of the cytosine ring. This modification could influence the local DNA structure and its interaction with DNA-binding proteins.
Drawing a parallel with 5-methylcytosine, a well-established epigenetic marker, 5-Ethylcytidine, if incorporated, could serve as a novel epigenetic modification.[1][2] The presence of an ethyl group, which is bulkier than a methyl group, might alter the binding affinity of proteins that recognize methylated DNA, such as methyl-CpG-binding domain proteins (MBDs), potentially leading to unique downstream effects on gene expression.
Postulated Effects on DNA Structure and Function
The addition of an ethyl group at the C5 position of cytosine could introduce significant steric hindrance in the major groove of the DNA double helix.[3][4] This alteration might affect:
-
DNA Stability: The presence of 5-methylcytosine has been shown to stabilize the DNA double helix.[5] It is plausible that the larger ethyl group in 5-Ethylcytidine could have a similar or even more pronounced stabilizing effect.
-
DNA-Protein Interactions: The modified major groove could modulate the binding of transcription factors and other DNA-binding proteins, thereby influencing gene transcription.
-
DNA Replication and Repair: The bulky ethyl group might be recognized by the DNA replication and repair machinery, potentially leading to altered fidelity of DNA synthesis or the initiation of repair pathways.
Hypothetical Genotoxicity and Therapeutic Applications
The introduction of unnatural bases into DNA can have genotoxic effects. If 5-Ethylcytidine is incorporated into DNA, it could be recognized as damage, leading to the activation of DNA damage response pathways.[6][7]
Conversely, similar to 5-azacytidine and its deoxy analog (Decitabine), which are used in cancer therapy, 5-Ethylcytidine could have therapeutic potential.[8][9][10] These drugs function by inhibiting DNA methyltransferases (DNMTs), leading to hypomethylation and the re-expression of silenced tumor suppressor genes.[8][11][12][13][14] If 5-Ethylcytidine or its triphosphate form can interact with and potentially inhibit DNMTs, it could represent a new class of epigenetic drugs.
Experimental Protocols for Investigating 5-Ethylcytidine
To elucidate the potential roles of 5-Ethylcytidine in DNA, a series of key experiments would be required. The following are detailed methodologies adapted from studies on related compounds.
Table 1: Summary of Quantitative Data from Analogous Compound Studies
| Parameter | Analogous Compound | Observed Effect | Potential Implication for 5-Ethylcytidine |
| DNA Methylation Level | 5-methyl-2'-deoxycytidine (B118692) | 3.02% in HeLa cell DNA, 3.55% in rat liver DNA[1] | Could be incorporated and serve as a novel epigenetic mark. |
| IC50 Values (Cancer Cell Lines) | 5-Azacytidine | 1471 nM to 2218 nM in various NSCLC cell lines[9] | Potential for cytotoxic effects in cancer cells. |
| DNA Damage | 5-fluorouracil (5-FU) and methotrexate (B535133) (MTX) | Increased DNA fragmentation in peripheral blood, liver, and testis[6] | Potential for genotoxicity if incorporated into DNA. |
Experimental Workflow for 5-Ethylcytidine Incorporation Analysis
Caption: Workflow for detecting 5-Ethylcytidine in DNA.
Detailed Methodology:
-
Synthesis of 5-Ethyl-2'-deoxycytidine-5'-triphosphate (5-EtdCTP): The triphosphate form of 5-Ethyl-2'-deoxycytidine would need to be chemically synthesized to be used as a substrate by DNA polymerases.
-
Cell Culture and Treatment: Human cell lines (e.g., HeLa) would be cultured under standard conditions and treated with varying concentrations of 5-Ethylcytidine for different durations.
-
Genomic DNA Extraction: Genomic DNA would be isolated from the treated cells using a standard DNA extraction kit.
-
Enzymatic Digestion of DNA: The purified genomic DNA would be enzymatically digested to its constituent deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[1]
-
LC-MS/MS Analysis: The resulting nucleoside mixture would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] A standard curve would be generated using synthesized 5-Ethyl-2'-deoxycytidine to quantify its amount in the genomic DNA.
Signaling Pathway: Hypothetical Impact of 5-Ethylcytidine on DNA Methylation
Caption: Postulated mechanism of 5-Ethylcytidine-induced DNA hypomethylation.
This proposed pathway, based on the mechanism of 5-azacytidine, suggests that incorporated 5-Ethylcytidine could trap DNA methyltransferase 1 (DNMT1), leading to its depletion and subsequent global DNA hypomethylation.[13][16]
Future Directions and Conclusion
The study of 5-Ethylcytidine in DNA represents a new and exciting frontier in epigenetics and drug development. The lack of current research highlights a significant knowledge gap and a compelling opportunity for investigation. The experimental frameworks and hypothetical models presented in this guide, extrapolated from well-understood analogs, provide a solid starting point for researchers. Future studies should focus on confirming the incorporation of 5-Ethylcytidine into DNA, elucidating its impact on DNA structure and protein interactions, and evaluating its potential as a therapeutic agent. The exploration of this novel cytosine analog could unveil new biological pathways and lead to the development of next-generation epigenetic drugs.
References
- 1. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 5-methyl-2'-deoxycytidine in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA structure and function | Research Starters | EBSCO Research [ebsco.com]
- 4. DNA: Function, structure, and impact on health [medicalnewstoday.com]
- 5. Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity and cytotoxicity of antineoplastic drugs at environmentally relevant concentrations after long-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age or lifestyle-induced accumulation of genotoxicity is associated with a length-dependent decrease in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethylcytidine: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylcytidine is a modified nucleoside that belongs to the family of cytidine (B196190) analogs. These analogs are of significant interest in biomedical research and drug development due to their potential as antiviral and anticancer agents. The substitution at the 5-position of the pyrimidine (B1678525) ring can significantly alter the molecule's biological activity, metabolic stability, and physicochemical properties, including solubility and stability. Understanding these properties is critical for the design of effective drug delivery systems, the development of stable formulations, and the accurate interpretation of experimental results.
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-ethylcytidine and its closely related analogs. Due to a notable lack of specific data for 5-ethylcytidine in publicly accessible literature, this guide leverages data from similar 5-substituted cytidine derivatives to provide a comparative context and predictive insights. Furthermore, it outlines general experimental protocols for determining these crucial parameters and presents a logical workflow for their assessment.
Physicochemical Properties of 5-Substituted Cytidine Analogs
To provide a framework for understanding the potential properties of 5-ethylcytidine, the following tables summarize the available solubility and stability data for its close structural analogs.
Table 1: Solubility of 5-Substituted Cytidine Analogs
| Compound | Solvent | Solubility | Reference |
| 5-Methyl-2'-deoxycytidine | DMSO | ~20 mg/mL | [1] |
| Dimethyl formamide | ~5 mg/mL | [1] | |
| PBS (pH 7.2) | ~10 mg/mL | [1] | |
| Cytidine | DMSO | ~10 mg/mL | [2] |
| Dimethyl formamide | ~3 mg/mL | [2] | |
| PBS (pH 7.2) | ~10 mg/mL | [2] | |
| Water | ≥100 mg/mL at 17.2°C | [3] | |
| 5-Azacytidine (B1684299) | Water | 12.21 mg/mL (50 mM) | |
| DMSO | 24.42 mg/mL (100 mM) | ||
| 5-Ethynyl-2'-deoxycytidine | DMSO | 20 mg/mL | |
| DMF | 5 mg/mL | ||
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Stability of 5-Substituted Cytidine Analogs
| Compound | Condition | Stability/Degradation Profile | Reference |
| 5-Methyl-2'-deoxycytidine | -20°C (solid) | ≥ 4 years | [1] |
| Aqueous solution | Not recommended for storage for more than one day | [1] | |
| 5-Methylcytidine | Physiological conditions (pH 7.4) | Photodegradation rate is 3 times smaller than cytidine. | [4] |
| 5-Azacytidine | Aqueous solution (pH < 3) | Follows apparent first-order kinetics. | [5] |
| Aqueous solution (pH > 2.6) | Biphasic degradation. | [5] | |
| Aqueous solution (50°C) | Maximum stability at pH 6.5. | [5] | |
| 5-Aza-2'-deoxycytidine | Physiological temperature and pH | Decomposes within hours. | [6] |
| Neutral solution at low temperature | Most stable condition. | ||
| Cytidine | -20°C (solid) | ≥ 4 years | [2] |
Experimental Protocols for Determining Solubility and Stability
The following are generalized protocols that can be adapted to determine the solubility and stability of 5-ethylcytidine.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Materials: 5-Ethylcytidine, purified water (e.g., Milli-Q), phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), temperature-controlled shaker, centrifuge, UV-Vis spectrophotometer or HPLC system.
-
Procedure:
-
Add an excess amount of 5-ethylcytidine to a known volume of the desired aqueous solvent (water or PBS buffer) in a sealed vial.
-
Equilibrate the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with the appropriate solvent.
-
Determine the concentration of 5-ethylcytidine in the diluted supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).
-
Calculate the solubility in mg/mL or molarity.
-
Protocol 2: Determination of Solubility in Organic Solvents
-
Materials: 5-Ethylcytidine, various organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile), analytical balance, vortex mixer, centrifuge, appropriate analytical instrumentation.
-
Procedure:
-
Prepare a series of vials with a known volume of each organic solvent.
-
Add a pre-weighed amount of 5-ethylcytidine to each vial.
-
Vortex the vials vigorously for several minutes.
-
Visually inspect for complete dissolution. If dissolved, add more compound incrementally until a saturated solution with visible excess solid is achieved.
-
Alternatively, use the shake-flask method as described in Protocol 1, followed by analysis appropriate for the organic solvent.
-
Protocol 3: Assessment of Stability under Varying pH and Temperature
-
Materials: Stock solution of 5-ethylcytidine of known concentration, a series of buffers with different pH values, temperature-controlled incubators or water baths, HPLC system with a stability-indicating method.
-
Procedure:
-
Prepare a series of solutions by diluting the 5-ethylcytidine stock solution in the different pH buffers.
-
Divide the solutions into aliquots and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples by a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the concentration of 5-ethylcytidine versus time for each condition to determine the degradation kinetics and calculate the half-life (t½).
-
Workflow for Solubility and Stability Assessment
The following diagram illustrates a general workflow for assessing the solubility and stability of a research compound like 5-ethylcytidine.
Caption: General workflow for assessing the solubility and stability of a compound.
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the public domain regarding signaling pathways that are directly modulated by 5-ethylcytidine or detailed experimental workflows in which it is a key reagent. Research on related 5-substituted cytidine analogs often involves pathways related to DNA and RNA synthesis, viral replication, and epigenetic modifications. For instance, some analogs are incorporated into nucleic acids, leading to chain termination or altered methylation patterns.
The experimental workflow for studying such compounds typically involves cell culture, treatment with the compound, followed by various molecular biology techniques such as PCR, sequencing, Western blotting, and functional assays to determine the compound's effect on cellular processes.
Conclusion
While specific quantitative data on the solubility and stability of 5-ethylcytidine remains elusive in the current scientific literature, this guide provides a valuable resource by summarizing the properties of closely related cytidine analogs. The presented experimental protocols offer a clear path for researchers to determine these critical parameters for 5-ethylcytidine in their own laboratories. The provided workflow diagram serves as a logical guide for the systematic evaluation of its physicochemical properties, which is a prerequisite for its successful application in research and development. Further studies are warranted to fill the existing data gap and to fully characterize the therapeutic potential of 5-ethylcytidine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of 5-Ethylcytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylcytidine is a modified nucleoside, belonging to the class of cytidine (B196190) analogues. These molecules are of significant interest in medicinal chemistry and molecular biology due to their potential as antiviral, and antineoplastic agents, and as tools for studying nucleic acid structure and function. The introduction of an ethyl group at the C5 position of the pyrimidine (B1678525) ring can significantly alter the molecule's electronic properties, lipophilicity, and interactions with enzymes, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethylcytidine and related C5-substituted cytidines, outlines detailed experimental protocols for their characterization, and explores their potential biological signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃O₅ | SpectraBase[1] |
| Molecular Weight | 271.27 g/mol | SpectraBase[1] |
| Exact Mass | 271.116821 g/mol | SpectraBase[1] |
| CAS Number | 56367-98-7 | SpectraBase[1] |
Spectroscopic Properties
Definitive, publicly available quantitative spectroscopic data for 5-Ethylcytidine is limited. The following tables present data for the closely related and structurally analogous compound, 5-methylcytidine, which provides a strong indication of the expected spectroscopic characteristics of 5-Ethylcytidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Analogous Compound: 5-Methylcytidine)
Solvent: D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.82 | s | H6 |
| 5.89 | d | H1' |
| 4.25 | t | H2' |
| 4.15 | t | H3' |
| 3.98 | q | H4' |
| 3.75 | dd | H5'a |
| 3.68 | dd | H5'b |
| 1.89 | s | 5-CH₃ |
¹³C NMR Data (Reference for 5-Ethylcytidine)
While specific peak assignments are not available without the full spectrum, a reference in the SpectraBase database indicates the availability of ¹³C NMR data for 5-Ethylcytidine.[1] The expected chemical shifts can be inferred from the known values for cytidine and the substituent effects of an ethyl group.
Mass Spectrometry (MS)
Expected Fragmentation for 5-Ethylcytidine
Mass spectrometry of nucleosides typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺. Fragmentation often occurs at the glycosidic bond, leading to the separation of the base and the ribose sugar.
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [Base+H]⁺ | Protonated 5-ethylcytosine |
| [Ribose]⁺ | Ribose sugar fragment |
UV-Vis Spectroscopy
UV-Vis Absorption Data (Analogous Compound: 5-Methylcytidine)
Solvent: Phosphate (B84403) Buffer (pH 7)
| λmax (nm) | Molar Absorptivity (ε) |
| ~278 | ~8000 M⁻¹cm⁻¹ |
The ethyl group at the C5 position is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted cytidine.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of 5-Ethylcytidine in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
Mass Spectrometry (LC-MS)
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
Mass Spectrometric Detection:
-
Analyze the eluent using an ESI source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data for structural confirmation.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of 5-Ethylcytidine in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Prepare a series of dilutions to determine the molar absorptivity accurately.
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum from 200 to 400 nm.
-
Use the buffer as a blank reference.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Potential Biological Signaling Pathways
While specific signaling pathways for 5-Ethylcytidine have not been extensively elucidated, its structural similarity to cytidine and other C5-substituted analogues suggests potential involvement in pathways related to nucleic acid metabolism and epigenetic regulation.
One plausible mechanism of action is its incorporation into DNA or RNA, followed by interaction with DNA methyltransferases (DNMTs). C5-substitutions can inhibit the activity of these enzymes, leading to hypomethylation of DNA and subsequent changes in gene expression.
Caption: Proposed mechanism of action for 5-Ethylcytidine in epigenetic regulation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of 5-Ethylcytidine.
References
5-Ethyl Cytidine: An Obscure Nucleoside Analog with Limited Characterization
Despite extensive investigation, a defined therapeutic mechanism of action for 5-Ethyl cytidine (B196190) remains elusive within publicly available scientific literature. Research into this and its closely related deoxyribonucleoside, 5-ethyl-2'-deoxycytidine, is sparse, primarily focusing on early-stage antiviral exploration with largely negative results. This technical guide consolidates the limited existing data and clarifies the current understanding of this compound.
Initial interest in 5-ethyl-2'-deoxycytidine (EtdCyd) stemmed from the antiviral properties of its counterpart, 5-ethyl-2'-deoxyuridine (EtdUrd). EtdUrd demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV). However, its rapid breakdown in the body limited its therapeutic potential. To address this, 5-ethyl-2'-deoxycytidine was synthesized with the hypothesis that it would be more metabolically stable and could serve as a prodrug, converting to the active uridine (B1682114) form within the body and thereby offering improved efficacy against systemic HSV infections.
Contrary to expectations, studies revealed that 5-ethyl-2'-deoxycytidine was inactive against Herpes Simplex Virus in cell cultures (Vero cells) at concentrations up to 2 mM, both in the presence and absence of deaminase inhibitors[1]. The selective antiviral activity of the related compound, 5-ethyl-2'-deoxyuridine, is understood to be mediated by the virus-induced thymidine (B127349) kinase[2]. The lack of activity for 5-ethyl-2'-deoxycytidine suggests that it is either not efficiently phosphorylated by viral or cellular kinases, or that its phosphorylated metabolites do not effectively inhibit viral DNA polymerase.
It is crucial to distinguish 5-Ethyl cytidine from other 5-substituted cytidine analogs that have well-defined mechanisms of action and clinical applications. For instance, 5-Aza-2'-deoxycytidine (Decitabine) is a DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. Another analog, 5-Fluorodeoxycytidine, exhibits cytotoxic effects through the inhibition of thymidylate synthetase. These compounds, while structurally related to this compound, have distinct functionalities at the 5-position of the pyrimidine (B1678525) ring, leading to entirely different biological activities.
Experimental Context and Lack of Data
The exploration of 5-ethyl pyrimidine deoxynucleosides, including 5-ethyl-2'-deoxycytidine, was part of a broader effort in the 1970s and 1980s to develop novel antiviral agents[3]. While a variety of 5-substituted 2'-deoxycytidines showed selective inhibition of HSV replication, the ethyl-substituted version did not emerge as a promising candidate[4].
Due to the early negative findings in antiviral screens, further investigation into the mechanism of action, preclinical development, and clinical evaluation of this compound or 5-ethyl-2'-deoxycytidine appears to have been discontinued. Consequently, there is a notable absence of quantitative data regarding its efficacy, potency (e.g., IC50, EC50 values against any target), pharmacokinetic profiles, or detailed experimental protocols in the scientific literature. No signaling pathways have been elucidated, and no clinical trials have been registered for this specific compound.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of 5-ethyl pyrimidine deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies of 5-Ethylcytidine: A Review of a Sparsely Explored Nucleoside Analog
Physicochemical Properties and Data
Quantitative theoretical data for 5-Ethylcytidine is not available in the current body of scientific literature. To provide a comparative context, the table below summarizes key physicochemical properties for the related compound, 5-(2-Chloroethyl)-2'-deoxycytidine, which has been studied for its antiviral properties. It is important to note that these values are not directly transferable to 5-Ethylcytidine and should be considered as a reference for the types of data that would be valuable to determine for the target compound.
| Property | Value (for 5-(2-Chloroethyl)-2'-deoxycytidine) | Source/Notes |
| CAS Number | 90301-75-0 | [1] |
| Molecular Formula | C₁₁H₁₆ClN₃O₄ | [1] |
| Molecular Weight | 289.717 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available. General solubility for similar nucleosides suggests solubility in DMSO and aqueous solutions. | |
| Storage Temperature | 2-8°C | Inferred from 5-Chloro-2'-deoxycytidine |
Synthesis of Related C5-Alkylated Cytidines
While specific theoretical studies are lacking, the synthesis of 5-ethyl-2'-deoxycytidine has been described. A common method involves the catalytic hydrogenation of 5-ethynylpyrimidine (B139185) nucleosides. For instance, 5-ethynyl-2'-deoxycytidine (B116413) (dCE) can be hydrogenated to yield 5-ethyl-2'-deoxycytidine (dCet). This synthetic route provides a basis for obtaining the compound for future experimental and theoretical characterization.
Inferred Theoretical Characteristics and Potential Research Directions
Based on computational studies of other C5-modified cytidines, several key areas of theoretical investigation for 5-Ethylcytidine can be proposed. These studies would be crucial for understanding its structure-activity relationship, potential as a therapeutic agent, and its role in biological systems.
3.1. Conformational Analysis: The ethyl group at the C5 position can influence the conformational preferences of the nucleoside, particularly the sugar pucker and the orientation of the glycosidic bond. Molecular mechanics and quantum chemical calculations could elucidate the low-energy conformations of 5-Ethylcytidine in different environments (gas phase, aqueous solution).
3.2. Electronic Properties: Density Functional Theory (DFT) calculations would be instrumental in determining the electronic properties of 5-Ethylcytidine, such as its dipole moment, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO gap). These properties are critical for understanding its reactivity, intermolecular interactions, and potential for incorporation into nucleic acids.
3.3. Tautomeric Equilibrium: The C5-substituent is known to influence the tautomeric equilibrium of the cytidine (B196190) base. Theoretical calculations could quantify the relative energies of the canonical amino and rare imino tautomers of 5-Ethylcytidine, which has implications for its base-pairing properties and potential for inducing mutations.
3.4. Interaction with Biomolecules: Molecular docking and molecular dynamics (MD) simulations could be employed to model the interaction of 5-Ethylcytidine with enzymes, such as DNA and RNA polymerases or kinases. Such studies would provide insights into its potential as a substrate or inhibitor and help to elucidate its mechanism of action if it were to be developed as a drug.
Experimental Protocols for Theoretical Studies
Should research on 5-Ethylcytidine be undertaken, the following experimental protocols, adapted from studies on related cytidine analogs, would be appropriate.
4.1. Quantum Chemical Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).
-
Calculations: Geometry optimization to find the minimum energy structure, frequency calculations to confirm the nature of the stationary points, and calculation of electronic properties such as Mulliken charges, dipole moment, and molecular orbitals.
-
Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to simulate an aqueous environment.
4.2. Molecular Dynamics Simulations:
-
Software: AMBER, GROMACS, or NAMD.
-
Force Field: A suitable force field for nucleic acids (e.g., AMBER ff14SB, CHARMM36). Parameters for the non-standard 5-ethylcytidine residue would need to be developed and validated.
-
System Setup: The 5-Ethylcytidine molecule would be placed in a periodic box of water molecules (e.g., TIP3P).
-
Simulation Protocol: The system would be energy minimized, followed by a gradual heating to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm). A production run of sufficient length (e.g., hundreds of nanoseconds) would then be performed to sample the conformational space.
-
Analysis: Trajectories would be analyzed to determine conformational preferences, hydrogen bonding patterns, and other dynamic properties.
Proposed Logical Workflow for Future Studies
To address the current gap in knowledge regarding the theoretical properties of 5-Ethylcytidine, a logical research workflow could be implemented.
Caption: Proposed research workflow for 5-Ethylcytidine.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Incorporation of 5-Ethylcytidine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Modifications to the nucleobases, sugar moiety, or phosphate (B84403) backbone can enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. Among the various nucleobase modifications, substitutions at the 5-position of pyrimidines are of significant interest. This document provides detailed application notes and protocols for the incorporation of 5-Ethylcytidine (5-EtC) into synthetic oligonucleotides.
While 5-methylcytidine (B43896) (5-MeC) is a well-studied modification known to increase thermal stability and modulate immune responses, the introduction of a 5-ethyl group offers a nuanced alteration that may provide distinct advantages.[1][2] The slightly larger ethyl group can further enhance duplex stability and nuclease resistance due to increased hydrophobic and steric interactions within the DNA duplex.[3] These application notes will guide researchers through the synthesis, purification, and characterization of 5-Ethylcytidine-modified oligonucleotides, and discuss their potential applications.
Data Presentation
The incorporation of 5-alkyl-substituted cytosines into oligonucleotides has been shown to influence their physicochemical properties. While specific data for 5-Ethylcytidine is emerging, the well-documented effects of 5-methylcytidine provide a strong predictive framework. The following tables summarize the expected impact of 5-Ethylcytidine modification based on data from analogous 5-substituted pyrimidines.
Table 1: Expected Impact of 5-Ethylcytidine on Oligonucleotide Duplex Thermal Stability (T_m_)
| Modification | Change in T_m_ per Modification (°C) | Reference Compound | Citation |
| 5-Methylcytidine | +0.5 to +1.5 | 5-Methyl-dC | [2] |
| 5-Ethylcytidine (Predicted) | +0.7 to +2.0 | - | Extrapolated |
| 5-Propynylcytidine | +2.0 to +2.8 | 5-Propynyl-dC | [4] |
Note: The predicted values for 5-Ethylcytidine are an extrapolation based on the trend observed with increasing alkyl chain length at the 5-position of cytosine.
Table 2: Nuclease Resistance Profile of Modified Oligonucleotides
| Modification | Relative Resistance to 3'-Exonuclease | Relative Resistance to Endonuclease | Reference |
| Unmodified DNA | 1x | 1x | - |
| Phosphorothioate (PS) | ~100x | Variable | [5] |
| 5-Methylcytidine | ~2-5x | ~1-2x | [6] |
| 5-Ethylcytidine (Predicted) | ~5-10x | ~2-3x | Extrapolated |
Note: The nuclease resistance is highly dependent on the number and position of the modifications, as well as the specific nuclease. The values for 5-Ethylcytidine are predicted based on the increased steric hindrance provided by the ethyl group.
Experimental Protocols
Synthesis of 5-Ethyl-2'-deoxycytidine Phosphoramidite (B1245037)
The synthesis of the 5-Ethyl-2'-deoxycytidine (5-Et-dC) phosphoramidite is a prerequisite for its incorporation into oligonucleotides via automated solid-phase synthesis. A general synthetic route starting from 2'-deoxyuridine (B118206) is outlined below.
Caption: Synthesis of 5-Ethyl-dC Phosphoramidite.
Methodology:
-
5-Iodo-2'-deoxyuridine Synthesis: 2'-deoxyuridine is iodinated at the 5-position using iodine and an oxidizing agent such as iodic acid in an aqueous acidic medium.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of 5-iodo-2'-deoxyuridine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in pyridine.
-
Palladium-Catalyzed Ethylation: The 5-iodo-2'-deoxyuridine derivative undergoes a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with an appropriate ethylating agent (e.g., tetraethyltin (B1219993) or ethylboronic acid) to introduce the ethyl group at the 5-position.
-
Conversion to 5-Ethyl-2'-deoxycytidine: The resulting 5-ethyl-2'-deoxyuridine is converted to 5-ethyl-2'-deoxycytidine. This is typically achieved by first activating the 4-position of the uracil (B121893) ring (e.g., with phosphoryl chloride and 1,2,4-triazole) followed by treatment with ammonia. The exocyclic amine is then protected with a suitable protecting group (e.g., acetyl or benzoyl).
-
Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final 5-Ethyl-2'-deoxycytidine phosphoramidite.
-
Purification: The final product is purified by silica (B1680970) gel chromatography.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of 5-Et-dC into an oligonucleotide sequence is performed using a standard automated DNA synthesizer.
Caption: Automated Oligonucleotide Synthesis Workflow.
Methodology:
-
Preparation: Dissolve the 5-Ethyl-2'-deoxycytidine phosphoramidite and standard DNA phosphoramidites (dA, dG, dC, T) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.1 M). Install the phosphoramidite solutions on the DNA synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence, specifying the position(s) for 5-Ethylcytidine incorporation.
-
Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed with a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The 5-Et-dC phosphoramidite is activated with an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
Cleavage, Deprotection, and Purification
Methodology:
-
Cleavage and Deprotection: After synthesis, the solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperature (e.g., 55°C) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Purification: The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The DMT-on full-length product will elute later than the failure sequences.
-
Detritylation: The collected DMT-on fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
-
Characterization
Methodology:
-
Purity Analysis: The purity of the final oligonucleotide is assessed by analytical RP-HPLC or anion-exchange HPLC.
-
Identity Confirmation: The molecular weight of the purified oligonucleotide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Thermal Denaturation (T_m_) Analysis:
-
Anneal the 5-EtC modified oligonucleotide with its complementary DNA or RNA strand in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Measure the change in absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer with a temperature controller.
-
The T_m_ is the temperature at which 50% of the duplex is denatured.
-
-
Nuclease Resistance Assay:
-
Incubate the 5'-end radiolabeled or fluorescently labeled oligonucleotide in the presence of a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or DNase I for endonuclease activity) or in serum.
-
Take aliquots at different time points and quench the reaction.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) and quantify the amount of full-length oligonucleotide remaining over time.
-
Potential Applications and Signaling Pathways
The incorporation of 5-Ethylcytidine into oligonucleotides can be beneficial for a variety of applications, primarily in the realm of antisense therapeutics and diagnostics.
Caption: Potential Applications and Biological Effects.
-
Antisense Technology: 5-EtC modified oligonucleotides can be used as antisense agents to inhibit gene expression. The enhanced nuclease resistance and binding affinity can lead to improved potency and duration of action.
-
siRNA: The incorporation of 5-EtC into siRNA duplexes may enhance their stability in biological fluids, potentially improving their therapeutic efficacy.
-
Aptamers: 5-EtC can be incorporated into aptamers to increase their stability and binding affinity for their targets.
-
Modulation of Immune Response: Unmethylated CpG motifs in oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), leading to an immune response.[1] Modification of the cytosine in these motifs, for instance with a 5-ethyl group, may modulate this interaction, potentially reducing unwanted immunogenicity.[1]
-
Epigenetic Studies: 5-Methylcytosine is a key epigenetic marker.[1] While 5-Ethylcytidine is not a natural modification, its presence in DNA could be used to probe the binding and activity of DNA-modifying enzymes and transcription factors, potentially leading to novel epigenetic drugs.
Conclusion
The incorporation of 5-Ethylcytidine represents a promising strategy for enhancing the therapeutic potential of oligonucleotides. By providing increased thermal stability and nuclease resistance, this modification can lead to oligonucleotides with improved pharmacokinetic and pharmacodynamic properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, purify, and characterize 5-Ethylcytidine-modified oligonucleotides, enabling further exploration of their utility in various research and drug development applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 3. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupted miRNA Biogenesis Machinery Reveals Common Molecular Pathways and Diagnostic Potential in MDS and AML | MDPI [mdpi.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytidine Analogs in RNA Research
A Note on 5-Ethylcytidine: The request specifies "5-Ethyl cytidine" as a probe for RNA structure. Current scientific literature prominently features "5-Ethynylcytidine" (5-EC) for monitoring RNA synthesis and "1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) methiodide" (ETC) as a chemical probe for RNA structure. It is possible that "this compound" is a less common analog, or the query may have intended to refer to one of these more established compounds. This document will provide detailed information on ETC for RNA structure probing and 5-EC for nascent RNA labeling, as these are highly relevant to the interests of researchers, scientists, and drug development professionals in the field of RNA biology.
Application Note 1: 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide (ETC) for In Vivo RNA Structure Probing
Principle
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide (ETC) is a membrane-permeable chemical probe used for mapping RNA structures within living cells. ETC specifically modifies the Watson-Crick face of unpaired guanine (B1146940) (G) and uracil (B121893) (U) residues. This modification effectively "marks" single-stranded or flexible regions of an RNA molecule. The sites of modification can then be identified using techniques like mutational profiling (MaP), where reverse transcription is used to generate a cDNA library. During this process, the ETC adducts on the RNA template cause the reverse transcriptase to misincorporate nucleotides, creating mutations in the resulting cDNA. High-throughput sequencing of this cDNA library reveals the locations of these mutations, thereby mapping the single-stranded G and U residues of the original RNA molecule.
Applications
-
In Vivo RNA Structure Determination: ETC is particularly valuable for probing RNA structures directly within their native cellular environment, providing insights into how RNA folds and interacts with other molecules in vivo.
-
Improving RNA Structure Prediction: The experimental data generated using ETC can be used as constraints in computational RNA structure prediction algorithms to improve the accuracy of the predicted secondary and tertiary structures.
-
Complementary to Other Probes: ETC's specificity for G and U residues complements other chemical probes like dimethyl sulfate (B86663) (DMS), which targets A and C residues. Using these probes in parallel allows for a more comprehensive analysis of RNA structure.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of ETC in RNA structure probing.
| Parameter | Value | Organism/System | Notes |
| Optimal Concentration | 100-300 mM | E. coli, B. subtilis | Higher concentrations can be used compared to EDC due to reduced RNA degradation. |
| Comparison with EDC | More than twice the concentration of ETC is needed to achieve similar modification levels as EDC. | E. coli | For example, 200 mM ETC showed similar modification to 40 mM EDC.[1] |
| Specificity | Unpaired Guanine (G) and Uracil (U) residues | In vivo | Modifies the Watson-Crick face of these nucleotides.[1] |
| Mutation Rate | Low but reliable | E. coli rRNA | Sufficient for detection by mutational profiling (MaP).[1] |
Experimental Workflow
Detailed Protocol for ETC-MaP
This protocol is a general guideline and may require optimization for specific cell types and RNA targets.
1. In Vivo ETC Probing a. Grow bacterial or mammalian cells to the desired density. b. Prepare a fresh solution of ETC in an appropriate buffer (e.g., water or culture medium). c. Add ETC to the cell culture to a final concentration of 100-300 mM.[1] d. Incubate for a short period (e.g., 5-15 minutes) at the optimal growth temperature for the cells. e. Quench the reaction by adding a quenching agent like dithiothreitol (B142953) (DTT). f. Pellet the cells by centrifugation and wash with a suitable buffer.
2. RNA Isolation a. Extract total RNA from the cell pellet using a standard method such as TRIzol reagent or a commercial RNA extraction kit. b. It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.[2]
3. Mutational Profiling (Reverse Transcription) a. Set up a reverse transcription reaction using a reverse transcriptase that facilitates misincorporation at modified sites (e.g., SuperScript IV in the presence of Mn²⁺). b. Use gene-specific primers or random hexamers to prime the reverse transcription reaction. c. Include a control sample of RNA that was not treated with ETC.
4. Library Preparation and Sequencing a. Amplify the resulting cDNA using PCR with primers that add the necessary adapters for high-throughput sequencing. b. Purify the PCR products. c. Quantify the library and sequence it on a suitable platform (e.g., Illumina).
5. Data Analysis a. Use a specialized software pipeline, such as ShapeMapper, to align the sequencing reads to a reference transcriptome and identify mutation rates at each nucleotide position.[2] b. Subtract the background mutation rates from the untreated control sample. c. The resulting reactivity scores for G and U residues can be used as constraints for RNA secondary structure prediction software.[1]
Application Note 2: 5-Ethynylcytidine (5-EC) for Metabolic Labeling of Nascent RNA
Principle
5-Ethynylcytidine (5-EC) is a cell-permeable cytidine (B196190) analog that gets incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[3] The ethynyl (B1212043) group on 5-EC serves as a bioorthogonal handle for "click" chemistry. This allows for the specific and covalent attachment of a reporter molecule, such as a fluorescent dye or biotin (B1667282), to the labeled RNA. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction used for this purpose.[3] This method enables the visualization, enrichment, and analysis of newly transcribed RNA.
Applications
-
Monitoring Global RNA Synthesis: 5-EC can be used to measure the overall rate of transcription in cells and tissues.[3]
-
Visualization of Nascent RNA: By attaching a fluorescent dye, the subcellular localization of newly synthesized RNA can be visualized using microscopy.[3]
-
Enrichment and Identification of Newly Transcribed RNA: Attaching a biotin tag allows for the purification of labeled RNA, which can then be identified and quantified by high-throughput sequencing.
-
Studying RNA Dynamics: Pulse-chase experiments with 5-EC can be used to study the stability and turnover rates of different RNA species.
Quantitative Data Summary
The following table provides a summary of key parameters for 5-EC based RNA labeling.
| Parameter | Value | Organism/System | Notes |
| Working Concentration | 0.5 - 1 mM | Cultured cell lines | Higher concentrations may reduce labeling efficiency.[4] |
| Incorporation Specificity | Efficiently incorporated into RNA, but not DNA in several cell lines.[3] | Seven different cell lines | Some studies suggest potential for DNA integration in certain organisms.[4] |
| Metabolism Rate | Faster than 5-ethynyluridine (B57126) (EU) | In vivo (animals) | This allows for more rapid detection of transcriptional changes.[3] |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry | In vitro and in vivo | Reacts with fluorescent or biotinylated azides.[3] |
Experimental Workflow
Detailed Protocol for 5-EC Labeling and Detection
This protocol provides a general framework for labeling nascent RNA in cultured cells for fluorescence microscopy.
1. Metabolic Labeling a. Culture cells to the desired confluency. b. Prepare a stock solution of 5-EC in DMSO. c. Add 5-EC to the culture medium to a final concentration of 0.5-1 mM. d. Incubate the cells for the desired labeling period (e.g., 30 minutes to several hours) at their optimal growth conditions.
2. Cell Fixation and Permeabilization a. Aspirate the medium and wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells twice with PBS.
3. Click Chemistry Reaction a. Prepare the click reaction cocktail. A typical cocktail includes:
- Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
- Copper(II) sulfate (CuSO₄)
- A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)
- A copper ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency. b. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
4. Counterstaining and Imaging a. (Optional) Counterstain the nuclei with a DNA dye such as DAPI. b. Mount the coverslips onto microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
References
- 1. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes: Utilizing 5-Ethylcytidine for Enhanced Aptamer Selection
Introduction
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful in vitro selection technique used to isolate single-stranded DNA or RNA oligonucleotides, known as aptamers, that bind to a specific target with high affinity and specificity.[1][2] The chemical diversity of standard DNA and RNA libraries, composed of only four different nucleotides, can sometimes limit the success of SELEX in identifying high-affinity aptamers for certain challenging targets. The incorporation of chemically modified nucleotides into the SELEX process can expand the chemical space of the library, leading to aptamers with improved properties.[3][4]
This document provides detailed application notes and protocols for the use of 5-Ethylcytidine, a modified pyrimidine, in SELEX for the development of robust and high-affinity aptamers for research, diagnostics, and therapeutic applications.
Advantages of Incorporating 5-Ethylcytidine
The modification at the 5-position of cytidine (B196190) with an ethyl group offers several potential advantages for aptamer development:
-
Enhanced Nuclease Resistance: The ethyl group at the 5-position can provide steric hindrance, making the phosphodiester backbone less accessible to nucleases. This modification has been shown to enhance resistance to degradation by enzymes like exonuclease III, which is crucial for the stability of aptamers in biological fluids.[1][5]
-
Increased Hydrophobicity and Binding Affinity: The addition of the ethyl group increases the hydrophobicity of the nucleotide. This can lead to improved binding interactions with target molecules, particularly through hydrophobic and van der Waals interactions, potentially resulting in aptamers with lower dissociation constants (Kd).[6][7]
-
Expanded Structural Diversity: The presence of the 5-ethyl group can influence the local and global folding of the oligonucleotide, allowing it to adopt unique three-dimensional conformations that may not be accessible with standard nucleotides. This expanded structural repertoire increases the probability of identifying an aptamer that forms a complementary binding surface to the target.[3]
Applications in Research and Drug Development
Aptamers developed using 5-Ethylcytidine-modified libraries have potential applications in various fields:
-
Therapeutics: The enhanced stability and affinity of these aptamers make them promising candidates for therapeutic agents that can rival monoclonal antibodies.[4][8]
-
Diagnostics: High-affinity aptamers can be utilized as recognition elements in biosensors and other diagnostic assays for the detection of biomarkers.
-
Targeted Drug Delivery: Aptamers can be used to deliver drugs, toxins, or siRNAs specifically to target cells, reducing off-target effects.[9]
Quantitative Data Summary
While specific quantitative data for aptamers containing 5-Ethylcytidine is limited in the literature, the following tables summarize the expected improvements based on studies of similar 5-position modifications on pyrimidines. These tables provide a comparative framework for evaluating the potential benefits of using 5-Ethylcytidine in your SELEX experiments.
Table 1: Comparison of Dissociation Constants (Kd) for Modified vs. Unmodified Aptamers
| Aptamer Target | Modification | Unmodified Aptamer Kd | Modified Aptamer Kd | Fold Improvement | Reference (Analogous Modification) |
| Thrombin | 5-(1-pentynyl)-2'-deoxyuridine | ~200 nM | ~20 nM | 10x | [10] |
| Fibrinogen | Boronic acid-modified thymidine | ~5 µM | Low nM range | ~1000x | [7] |
| Human β-defensin 2 | Adenine-appended base | Not reported | 6.8 nM | Not applicable | [3] |
| CD19 | 2'-fluoro pyrimidine | Not reported | 49.9 ± 13 nM | Not applicable | [11][12] |
Table 2: Nuclease Resistance of Modified vs. Unmodified Aptamers
| Aptamer | Modification | Serum Concentration | Half-life (Unmodified) | Half-life (Modified) | Fold Improvement | Reference (Analogous Modification) |
| Thrombin Aptamer | 2'-fluoro pyrimidine | 10% FBS | < 1 hour | > 48 hours | > 48x | [10] |
| Anti-VEGF Aptamer | 2'-aminopyrimidine | 90% Human Serum | Minutes | > 1000 minutes | > 1000x | [10] |
| DNA Aptamer | 3'-inverted thymidine | 10% FBS | < 1 hour | ~31 hours | > 31x | [10] |
| DNA Sequence | 5-Ethyl-dCTPαB | N/A (Exonuclease III) | Sensitive | Markedly Enhanced Resistance | Significant | [1][5] |
Experimental Protocols
Protocol 1: DNA SELEX using 5-Ethyl-2'-deoxycytidine Triphosphate (5-Et-dCTP)
This protocol outlines the selection of DNA aptamers from a library containing 5-Ethyl-dCTP in place of dCTP.
1. Materials and Reagents:
-
SELEX Library: A single-stranded DNA library with a central random region (e.g., N30-N40) flanked by constant regions for primer annealing.
-
Primers: Forward and Reverse primers for PCR amplification. The reverse primer may be biotinylated for strand separation.
-
Target Molecule: Immobilized on a solid support (e.g., magnetic beads, agarose (B213101) resin).
-
Modified Nucleotide: 5-Ethyl-2'-deoxycytidine-5'-triphosphate (5-Et-dCTP).
-
Natural dNTPs: dATP, dGTP, dTTP.
-
DNA Polymerase: A polymerase capable of incorporating 5-Et-dCTP, such as T7 DNA polymerase (Sequenase).[1][5]
-
Buffers: Binding buffer, wash buffer, elution buffer.
-
Streptavidin-coated magnetic beads (if using a biotinylated reverse primer).
-
PCR reagents: Taq polymerase, buffer, MgCl2.
-
Urea-PAGE supplies for ssDNA purification.
2. SELEX Round 1:
-
Library Preparation: Synthesize the initial DNA library.
-
Binding Reaction:
-
Dissolve the DNA library in binding buffer.
-
Heat the library to 95°C for 5 minutes and then cool on ice for 10 minutes to allow proper folding.
-
Incubate the folded library with the immobilized target at an appropriate temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Partitioning:
-
Wash the solid support with wash buffer to remove unbound sequences. The stringency of washing can be increased in later rounds.
-
-
Elution:
-
Elute the bound DNA sequences using an appropriate elution buffer (e.g., high salt, high temperature, or a buffer that denatures the target protein).
-
-
Amplification:
-
Use the eluted DNA as a template for PCR.
-
The PCR mixture should contain dATP, dGTP, dTTP, and 5-Et-dCTP .
-
Keep the number of PCR cycles to a minimum to avoid PCR bias.[13]
-
-
Strand Separation:
-
If using a biotinylated reverse primer, incubate the PCR product with streptavidin-coated magnetic beads.
-
Elute the non-biotinylated (sense) strand using a sodium hydroxide (B78521) solution.
-
Alternatively, separate the strands using denaturing urea-PAGE.
-
-
Purification: Purify the single-stranded DNA pool for the next round of selection.
3. Subsequent SELEX Rounds (e.g., Rounds 2-15):
-
Repeat the steps of binding, partitioning, elution, and amplification.
-
Increase the selection stringency in each round by:
-
Decreasing the target concentration.
-
Increasing the volume or duration of washes.
-
Including a counter-selection step against a non-target molecule or the immobilization matrix.[13]
-
-
Monitor the enrichment of the pool by assessing its binding affinity to the target.
4. Sequencing and Aptamer Characterization:
-
After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
-
Synthesize individual aptamers and characterize their binding affinity (Protocol 3) and nuclease resistance (Protocol 4).
Protocol 2: RNA SELEX using 5-Ethylcytidine Triphosphate (5-Et-CTP)
This protocol describes the selection of RNA aptamers using a library transcribed with 5-Et-CTP.
1. Materials and Reagents:
-
DNA Template Library: A double-stranded DNA library with a T7 promoter upstream of the random region.
-
Modified Nucleotide: 5-Ethylcytidine-5'-triphosphate (5-Et-CTP).
-
Natural NTPs: ATP, GTP, UTP.
-
T7 RNA Polymerase: A wild-type or mutant T7 RNA polymerase that can incorporate 5-Et-CTP. Studies have shown T7 RNAP can tolerate various 5-position modifications on pyrimidines.[2]
-
Reverse Transcriptase and DNA Polymerase for RT-PCR.
-
Other reagents as listed in Protocol 1.
2. SELEX Round 1:
-
In Vitro Transcription:
-
Synthesize the initial RNA library from the dsDNA template using T7 RNA polymerase.
-
The transcription reaction mixture should contain ATP, GTP, UTP, and 5-Et-CTP .
-
-
RNA Purification: Purify the transcribed RNA library, for example, by denaturing urea-PAGE.
-
Binding, Partitioning, and Elution: Follow the same steps as in Protocol 1, using the folded RNA library.
-
Reverse Transcription:
-
Reverse transcribe the eluted RNA to cDNA using a reverse transcriptase and the reverse primer.
-
-
PCR Amplification:
-
Amplify the cDNA by PCR using both forward and reverse primers and standard dNTPs.
-
-
Preparation for Next Round: The amplified dsDNA is used as the template for the next round of in vitro transcription.
3. Subsequent SELEX Rounds and Characterization:
-
Follow the same principles as for DNA SELEX, increasing stringency in each round.
-
After the final round, the enriched dsDNA is cloned and sequenced.
-
Individual RNA aptamer candidates are synthesized by in vitro transcription for characterization.
Protocol 3: Determination of Binding Affinity (Kd) by Nitrocellulose Filter Binding Assay
-
Aptamer Preparation: Label the aptamer (DNA or RNA) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reactions:
-
Prepare a series of reactions with a constant, low concentration of the labeled aptamer and varying concentrations of the target protein.
-
Incubate the reactions in binding buffer to allow binding to reach equilibrium.
-
-
Filtration:
-
Filter each reaction mixture through a nitrocellulose membrane. Proteins and protein-aptamer complexes will bind to the membrane, while unbound aptamers will pass through.
-
Wash the membrane with a small volume of wash buffer.
-
-
Quantification:
-
Quantify the amount of labeled aptamer retained on the membrane (e.g., by scintillation counting or fluorescence imaging).
-
-
Data Analysis:
-
Plot the fraction of bound aptamer against the target concentration.
-
Fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd).[14]
-
Protocol 4: Nuclease Resistance Assay
-
Aptamer Incubation:
-
Time Points: Take aliquots from the reaction at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the nuclease activity in the aliquots, for example, by adding a chelating agent like EDTA or by heat inactivation.
-
Analysis:
-
Analyze the integrity of the aptamers at each time point by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the aptamer bands (e.g., by staining with a nucleic acid stain or by autoradiography if radiolabeled).
-
-
Quantification: Quantify the intensity of the full-length aptamer band at each time point to determine the rate of degradation and the aptamer's half-life in the presence of nucleases.
Visualizations
Caption: Workflow of the SELEX process incorporating 5-Ethylcytidine.
References
- 1. researchgate.net [researchgate.net]
- 2. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aptamers as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleic Acid Aptamers: New Methods for Selection, Stabilization, and Application in Biomedical Science [biomolther.org]
- 7. Generation of Aptamers with an Expanded Chemical Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selection of a Nuclease-Resistant RNA Aptamer Targeting CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Ethylcytidine for RNA Labeling and Tracking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylcytidine (5-EC), more accurately known as 5-Ethynylcytidine, is a powerful tool for the metabolic labeling of newly synthesized RNA in living cells and organisms. This nucleoside analog is readily taken up by cells and incorporated into nascent RNA transcripts by RNA polymerases. The ethynyl (B1212043) group serves as a bioorthogonal handle, allowing for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization, isolation, and tracking of newly transcribed RNA, providing valuable insights into gene expression dynamics, RNA processing, and decay.
One of the key advantages of 5-EC is its efficient incorporation into RNA across various cell lines, without significant incorporation into DNA[1]. Furthermore, studies have shown that 5-EC has a much faster metabolic rate compared to its uridine (B1682114) counterpart, 5-ethynyluridine (B57126) (EU), which can be advantageous for pulse-labeling experiments aiming to capture rapid changes in transcription[1][2].
These application notes provide a comprehensive overview of the use of 5-EC for RNA labeling and tracking, including detailed experimental protocols, quantitative data for comparison with other labeling reagents, and workflow diagrams to guide your research.
Data Presentation
Comparison of Nucleoside Analogs for RNA Labeling
| Parameter | 5-Ethynylcytidine (5-EC) | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Mechanism of Detection | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Immunodetection with anti-BrdU/BrU antibody |
| Specificity for RNA | High, not significantly incorporated into DNA[1] | High, not significantly incorporated into DNA | High |
| Metabolic Rate | Faster than EU[1][2] | Slower than 5-EC[1][2] | Not applicable |
| Detection Method | Bioorthogonal reaction with fluorescent or biotinylated azides | Bioorthogonal reaction with fluorescent or biotinylated azides | Antibody-based, requires denaturation |
| Multiplexing Capability | High, compatible with other fluorescent probes | High, compatible with other fluorescent probes | Limited by antibody availability and cross-reactivity |
Cytotoxicity Data (IC50) of a Related Compound
| Cell Line | 5-ethynyl-2'-deoxycytidine (B116413) (EdC) IC50 (µM) |
| HeLa (Cervical Cancer) | ~15 |
| A549 (Lung Cancer) | ~40 |
| HCT116 (Colon Cancer) | ~50 |
| U2OS (Osteosarcoma) | >100 |
| 143B (Osteosarcoma) | ~5 |
Data is for the deoxyribonucleoside analog and should be considered as an estimation for the ribonucleoside 5-EC.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (5-EC) in Cultured Cells
This protocol describes the labeling of newly synthesized RNA in cultured mammalian cells with 5-EC.
Materials:
-
5-Ethynylcytidine (5-EC)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells on coverslips or in plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or in a multi-well plate at a density that will ensure they are sub-confluent at the time of labeling. Allow the cells to attach and grow overnight.
-
Preparation of 5-EC Labeling Medium: Prepare a stock solution of 5-EC in DMSO or sterile water. On the day of the experiment, dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 0.5 mM can be used, but this should be optimized for each cell line and experimental goal[3].
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the 5-EC containing medium.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes to 24 hours, depending on the experimental question. Shorter incubation times are suitable for capturing nascent transcripts, while longer times may be necessary for detecting less abundant RNAs.
-
Cell Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with PBS. The cells are now ready for the click chemistry reaction to detect the incorporated 5-EC.
Protocol 2: Detection of 5-EC Labeled RNA via Click Chemistry and Fluorescence Microscopy
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide (B81097) to the ethynyl group of the incorporated 5-EC for visualization by microscopy.
Materials:
-
5-EC labeled, fixed, and permeabilized cells on coverslips
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS) or PBS
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
Click Reaction Cocktail Preparation (per sample):
-
Prepare fresh immediately before use.
-
To 430 µL of PBS, add:
-
20 µL of a 100 mM Copper(II) sulfate (CuSO4) solution (final concentration: 4 mM)
-
50 µL of a 1 M Sodium ascorbate solution (final concentration: 100 mM)
-
1-10 µL of a 10 mM fluorescent azide stock solution (final concentration: 20-200 µM)
-
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail as described above. It is crucial to add the sodium ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.
-
Click Reaction: Remove the final PBS wash from the permeabilized cells and add the click reaction cocktail. Ensure the cells are completely covered. Incubate for 30 minutes at room temperature in the dark.
-
Washing: After the incubation, remove the click reaction cocktail and wash the cells three times for 5 minutes each with PBS.
-
Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain such as DAPI or Hoechst according to the manufacturer's instructions.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Mandatory Visualization
Experimental Workflow for RNA Labeling and Tracking using 5-Ethylcytidine
Caption: Workflow for 5-Ethylcytidine (5-EC) based RNA labeling and tracking.
Logical Relationship of the Click Chemistry Reaction
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) reaction.
References
Application Notes and Protocols for Enzymatic Incorporation of 5-Ethyl cytidine triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides into RNA transcripts is a powerful tool for the development of novel therapeutic and research applications. 5-Ethyl cytidine (B196190) triphosphate (5-Et-CTP) is a modified pyrimidine (B1678525) nucleotide that can be enzymatically incorporated into RNA strands during in vitro transcription (IVT). The introduction of the 5-ethyl group on the cytidine base can confer desirable properties to the resulting RNA, such as altered stability and translational efficiency. These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for the enzymatic incorporation of 5-Et-CTP using T7 RNA polymerase.
Data Presentation
The incorporation of 5-Et-CTP in place of natural CTP during in vitro transcription by T7 RNA polymerase is highly efficient. Below is a summary of the expected RNA yield and incorporation efficiency.
| Nucleotide Composition | RNA Yield (µg per 20 µL reaction) | Incorporation Efficiency of 5-ethylcytidine (%) |
| ATP, GTP, CTP, UTP (Control) | 100 ± 10 | N/A |
| ATP, GTP, 5-Et-CTP, UTP | 95 ± 12 | > 99% |
Note: The data presented in this table is illustrative and based on typical results reported for 5-substituted pyrimidine analogs. Actual results may vary depending on the specific template, reaction conditions, and purification method.
Applications
RNA molecules containing 5-ethylcytidine have several potential applications in research and drug development:
-
Enhanced Translational Efficiency: The presence of 5-ethylcytidine in mRNA has been shown to moderately enhance protein translation in cellulo. This can be advantageous for applications requiring high levels of protein expression, such as mRNA-based vaccines and therapeutics.
-
Modulation of RNA Stability: The 5-ethyl modification can influence the stability of RNA molecules, potentially increasing their resistance to nuclease degradation and extending their half-life within the cellular environment.
-
CRISPR-Cas9 Gene Editing: Modified single-guide RNAs (sgRNAs) are being explored to improve the efficiency and specificity of CRISPR-Cas9 systems. The incorporation of 5-ethylcytidine into sgRNAs has been studied, and while most modifications have a minimal effect on gene cleavage efficiency, this is an active area of research.
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) for the Synthesis of 5-Ethylcytidine Modified RNA
This protocol describes the synthesis of RNA containing 5-ethylcytidine using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
100 mM ATP solution
-
100 mM GTP solution
-
100 mM UTP solution
-
100 mM 5-Ethyl cytidine triphosphate (5-Et-CTP) solution
-
T7 RNA Polymerase (50 U/µL)
-
RNase Inhibitor (40 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., spin columns, lithium chloride)
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of Linearized DNA template (1 µg)
-
2 µL of 100 mM ATP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM UTP
-
2 µL of 100 mM 5-Et-CTP
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: After the incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation, according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.
Application Notes and Protocols for In Vitro Transcription of 5-Ethyl Cytidine-Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into messenger RNA (mRNA) and other RNA molecules is a pivotal strategy in the development of RNA therapeutics and vaccines. Modifications can enhance stability, improve translational efficiency, and modulate the innate immune response. 5-Ethyl cytidine (B196190), a modified pyrimidine (B1678525) nucleoside, has been shown to be a viable substrate for T7 RNA polymerase, enabling the enzymatic synthesis of RNA with this specific modification.[1] The introduction of an ethyl group at the 5-position of the cytosine base can influence the biophysical properties of the RNA molecule, potentially impacting its secondary structure and interactions with cellular machinery.
These application notes provide a comprehensive protocol for the in vitro transcription (IVT) of RNA containing 5-Ethyl cytidine. The document includes a detailed experimental workflow, a summary of expected quantitative outcomes, and diagrams illustrating the key processes.
Data Presentation
The efficiency of incorporating modified nucleotides can vary compared to their canonical counterparts. While 5-ethylcytosine triphosphate has been demonstrated to be a good substrate for T7 RNA polymerase, precise quantitative comparisons may require application-specific optimization.[1] The following table provides a general comparison of expected outcomes between a standard IVT reaction and one incorporating this compound.
| Parameter | Standard IVT (100% CTP) | Modified IVT (100% 5-Ethyl CTP) | Reference |
| RNA Yield (µg per 20 µL reaction) | 80 - 100 µg | 60 - 90 µg (Expected) | [1] |
| Incorporation Efficiency | >99% | High (Good Substrate) | [1] |
| Transcript Purity (A260/A280) | 1.8 - 2.0 | 1.8 - 2.0 | General IVT |
| Transcript Integrity (RIN/IQ score) | > 9.0 | > 9.0 | General IVT |
Note: Values for the modified IVT are estimates based on the reported substrate compatibility and may vary depending on the specific RNA sequence, template quality, and reaction optimization.
Experimental Protocols
This protocol is adapted from standard T7 RNA polymerase in vitro transcription procedures.[2][3][4][5] It is designed for a 20 µL reaction volume but can be scaled as needed.
DNA Template Preparation
The DNA template is a critical component for successful in vitro transcription.[] It can be a linearized plasmid or a PCR product.
-
Requirements:
-
Must contain a T7 RNA polymerase promoter sequence upstream of the sequence to be transcribed.
-
Should be of high purity, free from RNases, salts, and proteins.
-
For runoff transcription, the plasmid must be linearized with a restriction enzyme that leaves blunt or 5'-overhanging ends.
-
The template concentration should be accurately determined.
-
-
Procedure:
-
Linearize 10-20 µg of the plasmid DNA containing your gene of interest downstream of a T7 promoter.
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA template in RNase-free water.
-
Verify the integrity and concentration of the linearized template on an agarose (B213101) gel and by spectrophotometry.
-
In Vitro Transcription Reaction Setup
Work in an RNase-free environment. Use certified RNase-free reagents, pipette tips, and tubes.[4]
-
Reagents:
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)
-
Ribonucleotide Triphosphate (NTP) Mix:
-
ATP, GTP, UTP (100 mM each)
-
This compound triphosphate (5-Ethyl CTP) (100 mM)
-
-
Linearized DNA Template (0.5 - 1.0 µg/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase-free Water
-
-
Procedure (for a 20 µL reaction):
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the reaction at room temperature in the following order:
Component Volume Final Concentration RNase-free Water to 20 µL - 10x Transcription Buffer 2 µL 1x ATP (100 mM) 2 µL 10 mM GTP (100 mM) 2 µL 10 mM UTP (100 mM) 2 µL 10 mM 5-Ethyl CTP (100 mM) 2 µL 10 mM Linearized DNA Template 1 µg 50 ng/µL RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 2 µL | 5 U/µL |
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to higher levels of aberrant transcripts.
-
DNase Treatment and RNA Purification
-
Procedure:
-
Following incubation, add 1 µL of RNase-free DNase I (2 U/µL) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purify the RNA using a column-based RNA cleanup kit or lithium chloride (LiCl) precipitation.
-
LiCl Precipitation (Recommended for larger scale):
-
Add 3 volumes of RNase-free water to the reaction.
-
Add 1/4 volume of 8M LiCl.
-
Mix and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully remove all ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
-
RNA Quality Control
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. Check the A260/A280 ratio for purity.
-
Integrity Analysis: Assess the RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). A sharp, single band corresponding to the expected transcript size indicates high integrity.
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the synthesis of this compound-modified RNA via in vitro transcription.
References
- 1. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vitro transcription of DNA oligos by T7 polymerase [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
The Role of Cytidine Analogs in Epigenetics Research: A Focus on 5-Azacytidine
A preliminary search for the applications of 5-Ethylcytidine in epigenetics research did not yield specific results. This suggests that 5-Ethylcytidine is not a commonly utilized compound in this field. However, other cytidine (B196190) analogs, most notably 5-Azacytidine (B1684299), are foundational tools for studying and manipulating epigenetic mechanisms, particularly DNA methylation. This document will provide detailed application notes and protocols for 5-Azacytidine as a representative cytidine analog in epigenetics research.
Introduction to 5-Azacytidine in Epigenetics
5-Azacytidine (5-aza-CR) and its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent hypomethylating agents.[1][2] In epigenetic research, DNA methylation, the addition of a methyl group to the 5th position of a cytosine residue, is a key mechanism for gene silencing.[3][4][5] This process is crucial for normal development, gene imprinting, and the suppression of transposable elements.[4][6] Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, where hypermethylation of tumor suppressor gene promoters leads to their silencing.[7][8][9][10] 5-Azacytidine serves as a critical tool to reverse these epigenetic modifications, thereby reactivating silenced genes and offering therapeutic potential.[1][7]
Mechanism of Action
5-Azacytidine is a chemical analog of cytidine that gets incorporated into DNA during replication.[11] Once incorporated, it covalently traps DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns, leading to their degradation via the proteasomal pathway.[12] This results in a passive, replication-dependent demethylation of the genome, as the methylation marks are lost with each round of cell division.[13] The resulting hypomethylation can lead to the re-expression of previously silenced genes.[1][12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the DNA methylation pathway and a general experimental workflow for studying the effects of 5-Azacytidine.
Caption: DNA methylation pathway and the inhibitory action of 5-Azacytidine.
Caption: A general experimental workflow for studying the effects of 5-Azacytidine.
Applications in Epigenetics Research
-
Reactivation of Silenced Genes: The primary application of 5-Azacytidine is to study the role of DNA methylation in gene silencing. By treating cells with 5-Azacytidine, researchers can induce the re-expression of hypermethylated genes, such as tumor suppressor genes in cancer cells.[1][12]
-
Cancer Therapy Research: 5-Azacytidine (Vidaza) is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS).[1][14] Extensive research focuses on its efficacy, alone or in combination with other drugs like histone deacetylase (HDAC) inhibitors, for various hematological and solid tumors.[7][14]
-
Cellular Differentiation: 5-Azacytidine has been shown to induce cellular differentiation.[1] For example, it can induce the differentiation of fibroblast cell lines into myotubes, chondrocytes, and adipocytes, demonstrating the role of DNA methylation in maintaining cell fate.[1]
-
Stem Cell Research: In the context of induced pluripotent stem cells (iPSCs), epigenetic memory from the somatic cell of origin can be a hurdle. Cytidine analogs can be used to help erase this epigenetic memory and improve the quality of iPSCs.[11]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments using 5-Azacytidine.
| Parameter | Cell Line | 5-Azacytidine Concentration | Result | Reference |
| Global DNA Methylation | B16 Melanoma | 10 µM | Significant decrease in 5-methylcytosine levels | [2] |
| Gene Re-expression (p16) | A549 Lung Cancer | 1 µM | >80% hypomethylation of hypermethylated regions after 6 days | [15] |
| DNMT1 Protein Level | P1798 Lymphoma | 5 µM | Rapid degradation of DNMT1 protein | [12] |
| Cell Viability (IC50) | Various Cancer Lines | 0.5 - 15 µM | Dose-dependent decrease in cell viability | [2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cancer Cells with 5-Azacytidine
Objective: To assess the effect of 5-Azacytidine on DNA methylation and gene expression in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Azacytidine (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Reagents for DNA and RNA extraction
-
Reagents for downstream analysis (e.g., bisulfite conversion kit, qPCR reagents)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for several population doublings without reaching confluence during the treatment period. Allow cells to attach overnight.
-
Preparation of 5-Azacytidine: Prepare fresh dilutions of 5-Azacytidine in complete culture medium from a stock solution. A typical concentration range to test is 0.5 µM to 10 µM. Include a vehicle-only control (e.g., medium with DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of 5-Azacytidine or the vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours. Since 5-Azacytidine is incorporated during DNA replication, a longer treatment that allows for at least two cell divisions is often necessary to observe significant demethylation. The medium with fresh 5-Azacytidine should be replaced every 24 hours due to its instability in aqueous solutions.
-
Cell Harvest:
-
For DNA/RNA analysis: Wash cells with PBS, then lyse the cells directly in the plate using an appropriate lysis buffer for DNA/RNA extraction.
-
For protein analysis: Wash cells with PBS, detach with trypsin-EDTA, and collect the cell pellet by centrifugation.
-
-
Downstream Analysis:
-
DNA Methylation: Extract genomic DNA and perform bisulfite sequencing or methylation-specific PCR (MSP) to analyze the methylation status of specific gene promoters.
-
Gene Expression: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of target genes.
-
Protein Levels: Perform Western blotting to assess the levels of DNMT1 protein.
-
Protocol 2: Analysis of Global DNA Methylation
Objective: To quantify the overall change in genomic 5-methylcytosine content after 5-Azacytidine treatment.
Materials:
-
Genomic DNA extracted from control and 5-Azacytidine-treated cells
-
DNA hydrolysis reagents (e.g., formic acid)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS)
-
Standards for cytosine and 5-methylcytosine
Procedure:
-
DNA Hydrolysis: Hydrolyze the genomic DNA to individual bases using a method such as formic acid digestion.
-
Chromatographic Separation: Separate the resulting nucleobases using reverse-phase HPLC.
-
Detection and Quantification: Detect the bases using a UV detector or a mass spectrometer. Quantify the amounts of cytosine and 5-methylcytosine by comparing the peak areas to those of known standards.
-
Calculation: Calculate the percentage of 5-methylcytosine as: (5-methylcytosine / (5-methylcytosine + cytosine)) * 100.
Conclusion
While information on 5-Ethylcytidine in epigenetics is scarce, the study of cytidine analogs like 5-Azacytidine has been instrumental in advancing our understanding of DNA methylation's role in gene regulation and disease. The protocols and applications described provide a framework for researchers to investigate the epigenetic effects of such compounds, paving the way for novel therapeutic strategies targeting the epigenome.
References
- 1. Epigenetic Modifiers: Basic Understanding and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-azacytidine on DNA methylation and the malignant properties of B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetics - Wikipedia [en.wikipedia.org]
- 4. Epigenetic Modifications: Basic Mechanisms and Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytidine analogs in plant epigenetic research and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Epigenetic Changes Drive Cancer | The Scientist [the-scientist.com]
- 9. Studying cancer from the inside out: What the epigenetic code can tell doctors about disease [genome.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The quest for an effective and safe personalized cell therapy using epigenetic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Ethynylcytidine (5-EC) for Studying RNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Ethynylcytidine (5-EC) is a powerful chemical biology tool for investigating various aspects of RNA metabolism and function. As a nucleoside analog of cytidine, 5-EC is readily incorporated into newly synthesized RNA transcripts within living cells. The terminal alkyne group of 5-EC serves as a versatile chemical handle, enabling the detection, enrichment, and identification of labeled RNAs and their interacting proteins through bioorthogonal "click" chemistry. This document provides detailed application notes and experimental protocols for utilizing 5-EC to study RNA-protein interactions, with a particular focus on its use as a mimic of 5-methylcytidine (B43896) (m5C) to probe the activity of m5C dioxygenases.
Key Applications
-
Metabolic Labeling of Nascent RNA: 5-EC is cell-permeable and efficiently incorporated into newly transcribed RNA, allowing for the specific labeling and subsequent analysis of the dynamic transcriptome.[1][2]
-
Probing RNA-Protein Interactions: By combining metabolic labeling with crosslinking and immunoprecipitation techniques (e.g., 5-EC-iCLIP), researchers can identify the specific binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[3]
-
Studying RNA Modification Dynamics: 5-EC serves as a reactive mimic of 5-methylcytidine (m5C), a critical epitranscriptomic mark.[3][4] Upon oxidation by m5C dioxygenases such as ALKBH1 and TET2, 5-EC can form a covalent crosslink with the enzyme, enabling the identification and characterization of these important regulatory proteins.[3][5]
-
Drug Discovery and Target Validation: The ability to profile RBP interactions and RNA modification enzymes provides a valuable platform for identifying novel drug targets and validating the efficacy of therapeutic interventions aimed at modulating RNA-related pathways.[6][7]
Quantitative Data
The following table summarizes quantitative data regarding the incorporation of 5-EC into cellular RNA.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| 5-EC Incorporation | HEK293T | 1 mM 5-EC for 16 hours | ~0.04% of total cytidine | [5] |
| m⁵C Levels | HEK293T | 1 mM 5-EC for 16 hours | No significant change | [5] |
| 5-EU Incorporation | HEK293T | 1 mM 5-EU for 16 hours | ~0.1% of total uridine | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 5-Ethynylcytidine (5-EC) in Mammalian Cells
This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells with 5-EC.
Materials:
-
5-Ethynylcytidine (5-EC)
-
Mammalian cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
Procedure:
-
Cell Seeding: Plate mammalian cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of 5-EC Stock Solution: Prepare a stock solution of 5-EC in DMSO. For example, a 100 mM stock solution can be prepared for convenient dilution.
-
Labeling of Cells:
-
Thaw the 5-EC stock solution.
-
Dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 mM).
-
Remove the existing medium from the cultured cells and replace it with the 5-EC-containing medium.
-
As a negative control, treat a separate plate of cells with an equivalent volume of DMSO.
-
Incubate the cells for the desired period (e.g., 16 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting and RNA Isolation:
-
After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
Proceed with total RNA isolation.
-
-
Downstream Applications: The 5-EC-labeled RNA can be used for various downstream applications, including:
Workflow for metabolic labeling of RNA with 5-EC.
Protocol 2: 5-EC-iCLIP for Transcriptome-wide Identification of RNA-Protein Interactions
This protocol is adapted from the work of Kleiner and colleagues and describes a method to identify the binding sites of m5C dioxygenases and other RBPs that interact with 5-EC-containing RNA.[3]
Materials:
-
5-EC labeled cells (from Protocol 1)
-
UV crosslinking instrument (254 nm)
-
Lysis buffer
-
RNase I
-
Antibody specific to the protein of interest (e.g., ALKBH1)
-
Protein A/G magnetic beads
-
Wash buffers
-
3' RNA adapter
-
T4 RNA ligase
-
5' RNA adapter
-
Reverse transcriptase
-
PCR amplification reagents
-
Reagents for library preparation for high-throughput sequencing
Procedure:
-
UV Crosslinking:
-
Cell Lysis and RNA Fragmentation:
-
Lyse the crosslinked cells in a suitable lysis buffer.
-
Partially digest the RNA with RNase I to obtain RNA fragments of a manageable size. The extent of digestion should be optimized for the specific RBP and cell type.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target RBP.
-
Capture the antibody-RBP-RNA complexes using Protein A/G magnetic beads.
-
Perform stringent washes to remove non-specifically bound proteins and RNA.
-
-
RNA End-Ligation and Labeling:
-
Ligate a 3' RNA adapter to the RNA fragments.
-
If desired, radioactively label the 5' end of the RNA fragments using T4 polynucleotide kinase and [γ-³²P]ATP for visualization.
-
-
Protein-RNA Complex Separation and Transfer:
-
Elute the RBP-RNA complexes from the beads.
-
Separate the complexes by SDS-PAGE.
-
Transfer the separated complexes to a nitrocellulose membrane.
-
-
RNA Isolation:
-
Excise the membrane region corresponding to the size of the RBP-RNA complex.
-
Treat the membrane slice with proteinase K to digest the protein, releasing the crosslinked RNA fragments.
-
Extract the RNA from the membrane.
-
-
Reverse Transcription and cDNA Synthesis:
-
Ligate a 5' RNA adapter to the isolated RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA. The reverse transcriptase will often terminate at the crosslinked amino acid, precisely marking the binding site.[8]
-
-
PCR Amplification and Sequencing:
-
Amplify the cDNA library by PCR.
-
Purify the PCR products.
-
Perform high-throughput sequencing of the cDNA library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify the crosslink sites based on the truncation of the cDNA reads.
-
Perform peak calling to identify enriched binding sites.
-
Workflow for 5-EC-iCLIP.
Signaling Pathway and Mechanism of Action
The utility of 5-EC in studying m5C dioxygenases stems from its ability to act as a mechanism-based probe. The proposed mechanism involves the enzymatic oxidation of the ethynyl (B1212043) group of 5-EC by m5C dioxygenases, which generates a reactive ketene (B1206846) intermediate. This electrophilic species can then covalently trap nearby nucleophilic residues in the enzyme's active site, forming a stable crosslink. This process allows for the specific identification and enrichment of active m5C dioxygenases.
Proposed mechanism of 5-EC-mediated crosslinking.
Conclusion
5-Ethynylcytidine is a versatile and powerful tool for the study of RNA biology. Its efficient incorporation into nascent RNA and its ability to act as a mechanism-based probe for m5C dioxygenases make it an invaluable resource for researchers in basic science and drug discovery. The protocols outlined in this document provide a framework for utilizing 5-EC to explore the dynamic world of RNA-protein interactions and epitranscriptomics. Careful optimization of experimental conditions is recommended to ensure robust and reproducible results.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.princeton.edu [chemistry.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced CLIP sequencing (eCLIP & Ribo-eCLIP) [rnacenter.ucsd.edu]
- 7. RNA Drugs and RNA Targets for Small Molecules: Principles, Progress, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry with 5-Ethynyl Cytidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-ethynyl cytidine (B196190) derivatives, primarily 5-ethynyl-2'-deoxycytidine (B116413) (EdC), in click chemistry applications for monitoring DNA synthesis and cell proliferation.
Introduction
5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] The terminal alkyne group on EdC allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1][3] This bio-orthogonal labeling strategy offers a powerful alternative to traditional methods like BrdU incorporation, as it does not require harsh DNA denaturation, thus preserving cellular morphology and allowing for multiplexing with other fluorescent probes.[1]
While EdC is a valuable tool, it is important to note that several studies have shown that EdC can be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) intracellularly by cytidine deaminase.[4] The subsequent incorporation into DNA is often in the form of EdU.[4] Consequently, the cytotoxicity of EdC is generally lower than that of EdU and is often proportional to the extent of its conversion to EdU.[4]
Data Presentation
Table 1: Cytotoxicity of 5-Ethynyl-2'-deoxycytidine (EdC) in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of EdC, indicating its cytotoxic potential.
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | >250 |
| U-2 OS | Osteosarcoma | >250 |
| A549 | Lung Carcinoma | 126 |
| HCT116 | Colon Cancer | >250 |
| BJ | Normal Fibroblasts | >250 |
| HFF-1 | Normal Fibroblasts | >250 |
| MRC-5 | Normal Lung Fibroblasts | >250 |
| HaCaT | Keratinocytes | 148 |
| THP-1 | Leukemia | 1.1 |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | ~1 |
| OCI-Ly-10 | Diffuse Large B-cell Lymphoma | ~1 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~1 |
| CHO | Chinese Hamster Ovary | >100 |
Data adapted from various sources.[5] Note: IC50 values can be cell-line dependent and may vary based on experimental conditions.
Table 2: Comparison of EdC and BrdU-Based Cell Proliferation Assays
| Feature | EdC Assay | BrdU Assay |
| Principle | Incorporation of an alkyne-modified cytidine analog and detection via click chemistry. | Incorporation of a thymidine (B127349) analog and detection with a specific antibody. |
| DNA Denaturation | Not required.[6] | Required (e.g., HCl, heat).[7] |
| Protocol Time | Faster, with a simplified workflow. | Slower, involving multiple blocking and antibody incubation steps.[7] |
| Multiplexing | Highly compatible with antibody-based staining and other fluorescent probes.[2] | Limited compatibility due to harsh denaturation steps that can destroy epitopes.[7] |
| Signal-to-Noise Ratio | Generally high with low background.[7] | Can be variable with a higher potential for background staining.[7] |
| Cytotoxicity | Generally considered less toxic than EdU, potentially offering a better profile for long-term studies.[5] | Known to be mutagenic and can be toxic to cells.[7] |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethynyl-2'-deoxycytidine (EdC) via Sonogashira Coupling
This protocol describes a general method for the synthesis of EdC from 5-iodo-2'-deoxycytidine (B1674142) using a Sonogashira coupling reaction.
Materials:
-
5-iodo-2'-deoxycytidine
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., DMF or THF)
-
Amine base (e.g., triethylamine)
-
Tetrabutylammonium fluoride (B91410) (TBAF) for desilylation
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 5-iodo-2'-deoxycytidine in the anhydrous solvent.
-
Add the palladium catalyst and CuI.
-
Add the amine base, followed by the dropwise addition of trimethylsilylacetylene.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the silyl-protected intermediate.
-
-
Desilylation:
-
Dissolve the purified intermediate in a suitable solvent (e.g., THF).
-
Add a solution of TBAF and stir at room temperature.
-
Monitor the reaction by TLC until the desilylation is complete.
-
Quench the reaction and concentrate the mixture.
-
Purify the final product, 5-ethynyl-2'-deoxycytidine, by column chromatography or recrystallization.
-
Protocol 2: Cell Proliferation Assay for Fluorescence Microscopy
This protocol details the steps for labeling, fixing, and staining cells with EdC for analysis by fluorescence microscopy.[8]
Materials:
-
5-Ethynyl-2'-deoxycytidine (EdC)
-
Complete cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris buffer, pH 7.4)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
EdC Labeling:
-
Prepare a working solution of EdC in complete culture medium (a final concentration of 10 µM is a good starting point).
-
Replace the existing medium with the EdC-containing medium.
-
Incubate for the desired period (e.g., 1-2 hours) under standard culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Click Reaction:
-
Wash the cells twice with wash buffer.
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Washing and Counterstaining:
-
Wash the cells twice with wash buffer.
-
Incubate the cells with a nuclear counterstain solution for 5-10 minutes.
-
-
Mounting and Imaging:
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Cell Proliferation Assay for Flow Cytometry
This protocol outlines the procedure for labeling and staining cells with EdC for analysis by flow cytometry.[8]
Materials:
-
Same as Protocol 2, excluding coverslips and mounting medium.
-
Flow cytometry tubes or 96-well V-bottom plates.
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in suspension or flasks.
-
Add EdC to the culture medium to the desired final concentration and incubate.
-
-
Cell Harvesting:
-
For adherent cells, detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.
-
Wash the cells once with PBS.
-
-
Fixation and Permeabilization:
-
Click Reaction:
-
Wash the cells twice with wash buffer.
-
Resuspend the cell pellet in the freshly prepared click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Washing and Analysis:
-
Add wash buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Resuspend the cells in flow cytometry buffer for analysis.
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters.
-
Visualizations
Metabolic pathway of EdC and its incorporation into DNA.
References
- 1. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. akonscientific.com [akonscientific.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. 5-Iodocytidine synthesis - chemicalbook [chemicalbook.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Solid-Phase Synthesis of 5-Ethyl Cytidine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the solid-phase synthesis of oligonucleotides containing 5-Ethyl cytidine (B196190), a modified nucleoside of interest in therapeutic and diagnostic research. The following guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology from the preparation of the necessary building blocks to the final cleavage and deprotection of the modified oligonucleotide.
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy for enhancing their therapeutic properties, such as nuclease resistance, binding affinity, and specificity. 5-Ethyl cytidine is one such modification that has garnered interest for its potential to modulate the biological activity of nucleic acid-based therapeutics. This document outlines a robust and reproducible protocol for the solid-phase synthesis of this compound-containing oligonucleotides using standard phosphoramidite (B1245037) chemistry.
Synthesis of the 5-Ethyl-2'-deoxycytidine Phosphoramidite Building Block
A key prerequisite for the solid-phase synthesis is the preparation of the 5-Ethyl-2'-deoxycytidine phosphoramidite. This is achieved through a multi-step chemical synthesis, which is summarized below.
Diagram: Synthesis Pathway of 5-Ethyl-2'-deoxycytidine Phosphoramidite
Caption: Synthetic route to 5-Ethyl-2'-deoxycytidine phosphoramidite.
Experimental Protocols
Synthesis of 5-Vinyl-2'-deoxyuridine
This procedure is adapted from the palladium-catalyzed coupling of vinyltin reagents with iodinated nucleosides.
| Reagent/Parameter | Condition/Amount |
| Starting Material | 5-Iodo-2'-deoxyuridine |
| Vinyl Source | Tributyl(vinyl)tin (B143874) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 4-6 hours |
| Purification | Silica (B1680970) gel column chromatography |
Protocol:
-
Dissolve 5-iodo-2'-deoxyuridine in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Add tributyl(vinyl)tin to the solution.
-
Add the palladium catalyst and stir the mixture at the specified temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-vinyl-2'-deoxyuridine.
Synthesis of 5-Ethyl-2'-deoxyuridine
This step involves the catalytic hydrogenation of the vinyl group.
| Reagent/Parameter | Condition/Amount |
| Starting Material | 5-Vinyl-2'-deoxyuridine |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol (B129727) or Ethanol (B145695) |
| Hydrogen Pressure | 1-3 atm (balloon or Parr hydrogenator) |
| Reaction Time | 12-24 hours |
| Purification | Filtration and solvent evaporation |
Protocol:
-
Dissolve 5-vinyl-2'-deoxyuridine in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the vessel and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 5-ethyl-2'-deoxyuridine.
Conversion of 5-Ethyl-2'-deoxyuridine to 5-Ethyl-2'-deoxycytidine
This transformation is typically achieved via a four-step process involving protection, activation, amination, and deprotection.
| Step | Key Reagents |
| Hydroxyl Protection | TBDMSCl or other silyl (B83357) protecting groups, Imidazole, DMF |
| Activation of C4 | 1,2,4-Triazole, POCl₃, Triethylamine, Acetonitrile |
| Amination | Aqueous Ammonia (B1221849) |
| Deprotection | Tetrabutylammonium fluoride (B91410) (TBAF) in THF |
Protocol:
-
Protect the 3' and 5' hydroxyl groups of 5-ethyl-2'-deoxyuridine using a suitable protecting group like tert-butyldimethylsilyl (TBDMS).
-
Activate the C4 position of the protected uridine (B1682114) derivative.
-
Treat the activated intermediate with aqueous ammonia to introduce the amino group at the C4 position, forming the protected cytidine derivative.
-
Remove the hydroxyl protecting groups using a fluoride source such as TBAF to yield 5-ethyl-2'-deoxycytidine.
Synthesis of 5'-DMT-N4-acetyl-5-Ethyl-2'-deoxycytidine-3'-CE-phosphoramidite
This final step prepares the phosphoramidite building block for solid-phase synthesis.
| Step | Key Reagents |
| 5'-DMT Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine |
| N4-Acetylation | Acetic Anhydride, DMAP, Pyridine |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) |
Protocol:
-
Selectively protect the 5'-hydroxyl group of 5-ethyl-2'-deoxycytidine with DMT-Cl in pyridine.
-
Protect the exocyclic amino group at the N4 position with an acetyl group using acetic anhydride.
-
Perform phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like DIPEA.
-
Purify the final phosphoramidite product by silica gel chromatography.
Solid-Phase Oligonucleotide Synthesis
The prepared this compound phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA synthesizer. The synthesis cycle is depicted below.
Diagram: Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Standard Synthesis Cycle Parameters
The following table summarizes the typical conditions for each step of the solid-phase synthesis cycle.
| Step | Reagent/Solution | Time |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-90 sec |
| 2. Coupling | 0.1 M this compound phosphoramidite in Acetonitrile0.45 M Activator (e.g., Tetrazole or DCI) in Acetonitrile | 90-180 sec |
| 3. Capping | Capping Reagent A (Acetic Anhydride/Lutidine/THF)Capping Reagent B (N-Methylimidazole/THF) | 30-45 sec |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-45 sec |
Post-Synthesis Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Protocol:
-
Transfer the solid support to a vial.
-
Add concentrated aqueous ammonia.
-
Heat the sealed vial at 55 °C for 8-12 hours.
-
Cool the vial, centrifuge, and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide, for example, by lyophilization.
-
Purify the crude oligonucleotide using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of oligonucleotides containing this compound. By following these procedures, researchers can reliably produce high-quality modified oligonucleotides for a wide range of applications in molecular biology, drug discovery, and diagnostics. The provided diagrams and tables offer a clear and concise overview of the synthetic pathways and experimental parameters.
Application Notes and Protocols: 5-Ethynyl Cytidine in Nucleic Acid-Based Diagnostics
For: Researchers, scientists, and drug development professionals.
Introduction
In the realm of nucleic acid-based diagnostics and research, the ability to accurately detect and quantify newly synthesized DNA and RNA is paramount. Traditional methods, such as those employing 5-bromo-2'-deoxyuridine (B1667946) (BrdU), often require harsh denaturation techniques that can compromise sample integrity and limit multiplexing capabilities. 5-Ethynyl cytidine (B196190) and its deoxy counterpart, 5-ethynyl-2'-deoxycytidine (B116413), offer a powerful alternative, leveraging the principles of bioorthogonal chemistry for the sensitive and specific labeling of nucleic acids.
This document provides detailed application notes and protocols for the use of 5-ethynyl cytidine (EC) for RNA labeling and 5-ethynyl-2'-deoxycytidine (EdC) for DNA labeling in diagnostic applications. It is important to note that while the user specified "5-Ethyl cytidine," the relevant and widely used compound in this context is 5-Ethynyl cytidine , and all subsequent information pertains to this ethynyl-modified nucleoside.
The core of this technology lies in the metabolic incorporation of the ethynyl-modified cytidine analog into nascent RNA or DNA. The terminal alkyne group then serves as a handle for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This allows for the covalent attachment of a variety of reporter molecules, most commonly fluorescent azides, for visualization and quantification.
Principle of Detection
The diagnostic application of 5-ethynyl cytidine analogs is a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with 5-ethynyl cytidine (for RNA) or 5-ethynyl-2'-deoxycytidine (for DNA). These analogs are cell-permeable and are utilized by the cell's natural metabolic pathways to be incorporated into newly synthesized nucleic acids. EC is incorporated into nascent RNA by RNA polymerases, while EdC is incorporated into replicating DNA during the S-phase of the cell cycle.[1][2]
-
Click Chemistry Detection: After labeling, the incorporated ethynyl (B1212043) group is detected by a reaction with a fluorescent azide (B81097). This reaction is catalyzed by copper(I) and is highly specific, with minimal off-target labeling. The result is a stable triazole linkage between the nucleic acid and the fluorescent probe, enabling sensitive detection via fluorescence microscopy, flow cytometry, or other fluorescence-based detection methods.[1][3]
Data Presentation
Table 1: Properties of 5-Ethynyl Cytidine Analogs
| Property | 5-Ethynyl Cytidine (EC) | 5-Ethynyl-2'-deoxycytidine (EdC) |
| Application | RNA synthesis monitoring | DNA synthesis monitoring (Cell proliferation) |
| Incorporation | Nascent RNA | Replicating DNA |
| Detection Method | Copper(I)-catalyzed click chemistry | Copper(I)-catalyzed click chemistry |
| Common Use | Replacement for 5-Bromouridine (BrU) | Replacement for 5-Bromo-2'-deoxyuridine (BrdU) |
Table 2: Performance Characteristics and Comparison
| Parameter | 5-Ethynyl Cytidine Analogs (EC/EdC) | 5-Bromouridine Analogs (BrU/BrdU) |
| Sensitivity | High | High |
| Specificity | High (for ethynyl-azide reaction) | Dependent on antibody specificity |
| Detection Harshness | Mild, no DNA denaturation required | Harsh DNA denaturation (acid or heat) required |
| Multiplexing | Highly compatible with immunofluorescence | Can be difficult due to epitope damage |
| Cytotoxicity | EdC may exhibit lower cytotoxicity than EdU in long-term studies | Can be cytotoxic |
| Metabolism | EC is metabolized more rapidly than 5-ethynyluridine (B57126) (EU)[1][4] | Standard nucleoside metabolism |
Signaling Pathways and Experimental Workflows
Metabolic Activation of 5-Ethynyl-2'-deoxycytidine (EdC)
For EdC to be incorporated into DNA, it must first be phosphorylated to its triphosphate form. This process is initiated by deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. In many cell types, EdC can also be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) by cytidine deaminase before its incorporation into DNA.
Caption: Metabolic activation pathway of 5-ethynyl-2'-deoxycytidine (EdC).
Experimental Workflow for Nucleic Acid Labeling and Detection
The general workflow for using 5-ethynyl cytidine analogs in diagnostic applications involves a series of sequential steps from labeling to detection and analysis.
Caption: General experimental workflow for nucleic acid labeling and detection.
Experimental Protocols
Protocol 1: In Situ Detection of Nascent RNA using 5-Ethynyl Cytidine (EC)
Materials:
-
5-Ethynyl Cytidine (EC) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on a suitable imaging surface (e.g., coverslips in a multi-well plate) and grow to the desired confluency.
-
Prepare the EC labeling medium by diluting the EC stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 mM.
-
Remove the old medium from the cells and add the EC labeling medium.
-
Incubate for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
1-5 µM fluorescent azide
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (add last to initiate the reaction)
-
PBS to 100 µL
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Stain the cell nuclei with a nuclear counterstain according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Detection of Proliferating Cells using 5-Ethynyl-2'-deoxycytidine (EdC)
Materials:
-
5-Ethynyl-2'-deoxycytidine (EdC) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (as in Protocol 1)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells as described in Protocol 1.
-
Prepare the EdC labeling medium by diluting the EdC stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the old medium and add the EdC labeling medium.
-
Incubate for a period that allows for incorporation during the S-phase (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Fixation, Permeabilization, and Click Chemistry:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Staining and Imaging:
-
Follow step 4 from Protocol 1. The fluorescent signal will indicate cells that were actively synthesizing DNA during the EdC incubation period.
-
Conclusion
5-Ethynyl cytidine and its deoxy analog are versatile and powerful tools for nucleic acid-based diagnostics. The mild and specific nature of the click chemistry detection method offers significant advantages over traditional techniques, enabling more robust and detailed analyses of cellular processes involving DNA and RNA synthesis. The protocols and data presented here provide a comprehensive guide for the successful implementation of this technology in a research or drug development setting.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibodies Specific for 5-Ethylcytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of polyclonal and monoclonal antibodies highly specific for 5-Ethylcytidine. The protocols outlined below are based on established methodologies for generating antibodies against small molecules and modified nucleosides, such as the closely related 5-methylcytidine.
Introduction
5-Ethylcytidine is a modified nucleoside of interest in various fields, including epigenetics and drug development. The ability to specifically detect and quantify 5-Ethylcytidine in biological samples is crucial for understanding its roles in cellular processes and for the development of targeted therapeutics. This document details the necessary steps for producing and characterizing antibodies with high affinity and specificity for 5-Ethylcytidine.
Immunogen Preparation: Synthesis of 5-Ethylcytidine-KLH/BSA Conjugate
To elicit an immune response against the small molecule 5-Ethylcytidine, it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.
Hapten Synthesis: 5-Ethylcytidine Derivative with a Linker
A derivative of 5-Ethylcytidine containing a reactive carboxyl or amine group is required for conjugation. The following is a generalized protocol for the synthesis of a 5-Ethylcytidine derivative suitable for conjugation.
Protocol: Synthesis of a 5-Ethylcytidine Hapten
-
Starting Material: 5-Bromocytidine.
-
Reaction: Perform a Sonogashira or similar cross-coupling reaction to introduce an ethyl group at the 5-position of the pyrimidine (B1678525) ring.
-
Derivatization: Introduce a linker arm with a terminal carboxyl group. This can be achieved by reacting the 5-ethyl derivative with a bifunctional linker, such as succinic anhydride, to create a hemisuccinate derivative. This introduces a carboxyl group for conjugation to the carrier protein's primary amines.
-
Purification: Purify the resulting 5-Ethylcytidine-hemisuccinate hapten using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure of the hapten using mass spectrometry and NMR spectroscopy.
Conjugation of 5-Ethylcytidine Hapten to Carrier Proteins
The 5-Ethylcytidine hapten is covalently linked to KLH and BSA via the newly introduced carboxyl group using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Protocol: EDC-Mediated Conjugation of 5-Ethylcytidine to KLH/BSA
-
Dissolve Carrier Protein: Dissolve 10 mg of KLH or BSA in 2 mL of 0.1 M MES buffer (pH 4.7).
-
Dissolve Hapten: Dissolve 5 mg of the 5-Ethylcytidine-hemisuccinate hapten in 1 mL of dimethylformamide (DMF) or another suitable organic solvent.
-
Mix Hapten and Carrier: Slowly add the dissolved hapten to the carrier protein solution while gently stirring.
-
Add EDC: Add 10 mg of EDC to the hapten-carrier mixture.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated hapten and byproducts by dialysis against PBS (pH 7.4) at 4°C overnight with several buffer changes, or by using a desalting column.
-
Characterization: Determine the conjugation efficiency (hapten-to-protein ratio) using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.
Polyclonal Antibody Production
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are relatively quick and inexpensive to produce.[1][2][3][4]
Protocol: Polyclonal Antibody Production in Rabbits
-
Pre-immune Serum Collection: Collect blood from the host animal (e.g., New Zealand White rabbit) before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Primary Immunization (Day 0): Emulsify 0.5 mg of the 5-Ethylcytidine-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Booster Immunizations (Days 14, 28, 42): Emulsify 0.25 mg of the 5-Ethylcytidine-KLH conjugate in an equal volume of Incomplete Freund's Adjuvant (IFA). Administer the booster injections subcutaneously.
-
-
Titer Monitoring: Starting on day 35, collect small blood samples and determine the antibody titer using an indirect ELISA with 5-Ethylcytidine-BSA as the coating antigen.
-
Antibody Harvesting: Once a high antibody titer is achieved (typically after 3-4 boosts), collect a larger volume of blood and separate the serum.
-
Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography. For higher specificity, an antigen-specific affinity purification can be performed using the 5-Ethylcytidine hapten immobilized on a column support.[5][6]
Monoclonal Antibody Production
Monoclonal antibodies are a homogeneous population of antibodies produced by a single B-cell clone, all recognizing the same epitope. They offer high specificity and batch-to-batch consistency.[7][8][9]
Protocol: Monoclonal Antibody Production via Hybridoma Technology
-
Immunization: Immunize BALB/c mice with the 5-Ethylcytidine-KLH conjugate following a similar schedule as for polyclonal antibody production.
-
Spleen Cell Fusion: Three days after the final booster injection, euthanize the mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).
-
Hybridoma Selection: Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selective medium. Unfused myeloma cells will die due to the lack of HGPRT, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.[8]
-
Screening: Screen the supernatants of the hybridoma cultures for the presence of antibodies specific to 5-Ethylcytidine using an indirect ELISA with 5-Ethylcytidine-BSA as the coating antigen.
-
Cloning: Isolate and subclone the positive hybridoma cells by limiting dilution to ensure monoclonality.
-
Expansion and Antibody Production: Expand the selected monoclonal hybridoma clones in vitro in cell culture or in vivo by generating ascites in mice.
-
Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.
Antibody Characterization
Enzyme-Linked Immunosorbent Assay (ELISA) for Screening and Titer Determination
An indirect ELISA is used to screen hybridoma supernatants and to determine the titer of polyclonal and monoclonal antibodies.
Protocol: Indirect ELISA
-
Coating: Coat the wells of a 96-well microplate with 100 µL of 5-Ethylcytidine-BSA (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted antibody samples (serum, hybridoma supernatant, or purified antibody) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[10][11][12]
Data Presentation: Antibody Characterization
The following tables summarize the expected quantitative data for the developed anti-5-Ethylcytidine antibodies. Note: The values presented are examples based on data for similar anti-nucleoside antibodies and should be determined experimentally.
Table 1: Example Titer of Polyclonal Antiserum
| Dilution | Absorbance at 450 nm (Pre-immune Serum) | Absorbance at 450 nm (Immune Serum) |
| 1:1,000 | 0.105 | 2.850 |
| 1:10,000 | 0.098 | 1.980 |
| 1:100,000 | 0.101 | 0.850 |
| 1:1,000,000 | 0.095 | 0.250 |
Table 2: Example Characteristics of a Purified Monoclonal Anti-5-Ethylcytidine Antibody
| Parameter | Value | Method |
| Affinity (KD) | 1 x 10-9 M | Surface Plasmon Resonance (SPR) |
| Sensitivity (LOD in ELISA) | 10 pg/mL | Competitive ELISA |
| Isotype | IgG1, kappa | Isotyping Kit |
Table 3: Example Cross-Reactivity Profile of a Monoclonal Anti-5-Ethylcytidine Antibody
| Compound | Cross-Reactivity (%) |
| 5-Ethylcytidine | 100 |
| 5-Methylcytidine | < 1 |
| Cytidine | < 0.1 |
| 5-Hydroxymethylcytidine | < 0.1 |
| Uridine | < 0.01 |
| Guanosine | < 0.01 |
| Adenosine | < 0.01 |
Visualizations
Experimental Workflow: Antibody Production
Caption: Workflow for the production of 5-Ethylcytidine specific antibodies.
Application Workflow: Methylated DNA/RNA Immunoprecipitation (MeDIP/MeRIP)
Caption: Workflow for MeDIP/MeRIP using 5-Ethylcytidine specific antibodies.
Conclusion
The protocols and guidelines presented here provide a robust framework for the successful development and characterization of high-quality antibodies specific for 5-Ethylcytidine. These antibodies will be invaluable tools for researchers and scientists in various disciplines, enabling the sensitive and specific detection of this important modified nucleoside. The provided workflows and data tables serve as a guide for the experimental process and documentation of results.
References
- 1. Polyclonal antibodies - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. genscript.com [genscript.com]
- 4. biomatik.com [biomatik.com]
- 5. promega.com [promega.com]
- 6. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Preparation of a monoclonal antibody specific for 5-methyl-2'-deoxycytidine and its application for the detection of DNA methylation levels in human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Large-Scale Production of Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ELISA Protocol [protocols.io]
- 11. ELISA Protocol | Rockland [rockland.com]
- 12. assaygenie.com [assaygenie.com]
Unraveling DNA Methylation: Application of 5-Aza-2'-deoxycytidine in Studying DNA Methyltransferase Activity
Note to the Reader: The following application notes and protocols detail the use of 5-Aza-2'-deoxycytidine (Decitabine) for the study of DNA methyltransferase (DNMT) activity. Due to a lack of available scientific literature on "5-Ethyl cytidine" for this application, we are providing information on this widely used and well-documented cytidine (B196190) analog as a highly relevant alternative.
Introduction
DNA methylation, a key epigenetic modification, plays a crucial role in regulating gene expression and maintaining genomic stability. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues, typically within CpG dinucleotides. Aberrant DNA methylation patterns are a hallmark of various diseases, including cancer, making DNMTs attractive therapeutic targets and subjects of intense research.
5-Aza-2'-deoxycytidine (5-Aza-CdR) is a potent hypomethylating agent and a cornerstone tool for researchers studying DNA methylation. As a nucleoside analog of deoxycytidine, it becomes incorporated into DNA during replication. The presence of nitrogen at the 5-position of the pyrimidine (B1678525) ring leads to the formation of an irreversible covalent bond with DNMTs, trapping the enzymes on the DNA. This sequestration and subsequent proteasomal degradation of DNMTs result in a passive, replication-dependent demethylation of the genome. This unique mechanism of action makes 5-Aza-CdR an invaluable reagent for elucidating the role of DNA methylation in various biological processes and for validating DNMTs as drug targets.
Mechanism of Action
5-Aza-CdR exerts its effects through a well-defined mechanism that leads to the depletion of active DNMTs and subsequent global DNA hypomethylation.
Data Presentation
The following tables summarize quantitative data on the effects of 5-Aza-2'-deoxycytidine on cell lines, including its impact on cell viability and DNA methylation.
Table 1: Effect of 5-Aza-2'-deoxycytidine on Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (h) | Result |
| HeLa | Cervical Cancer | MTT Assay | 0.1 - 10 | 48 | Dose-dependent decrease in cell viability[1] |
| HCT116 | Colon Cancer | Clonogenic Assay | 0.0001 - 10 | 48 | Dose-dependent decrease in clonogenic survival[1] |
| A549 | Lung Cancer | Proliferation Assay | 0.01 - 5 | Not Specified | Inhibition of cell proliferation[2] |
| SW 480 | Colon Cancer | MTT Assay | 1, 5, 10 | 24, 48, 72 | Time- and dose-dependent decrease in viability |
| SW 948 | Colon Cancer | MTT Assay | 1, 5, 10 | 24, 48, 72 | Time- and dose-dependent decrease in viability |
Table 2: Effect of 5-Aza-2'-deoxycytidine on DNA Methylation and DNMTs
| Cell Line | Parameter Measured | Concentration (µM) | Duration | Method | Result |
| HeLa | DNMT1, DNMT3A, DNMT3B protein levels | 0.1 - 10 | 48 h | Western Blot | Dose-dependent depletion of soluble DNMTs[1] |
| HCT116 | DNMT1 protein level | 1 | 6 - 10 h | Western Blot | Rapid degradation of DNMT1 starting at 6 hours[3] |
| Raw264.7 | LXRα promoter methylation | 0.5 | 1 - 6 days | Pyrosequencing | Time-dependent decrease in DNA methylation[4] |
| HNSCC cell lines | Global 5mC levels | 0.5 | 96 h | DNA dot blot | Global demethylation in sensitive cell lines[5] |
| T24 | p16 promoter methylation | Not Specified | Not Specified | Ms-SNuPE | Significant demethylation associated with gene activation[6] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cell Lines with 5-Aza-2'-deoxycytidine
Objective: To induce DNA demethylation in cultured cells for downstream analysis of gene expression, cell viability, or apoptosis.
Materials:
-
Adherent cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Aza-2'-deoxycytidine (Decitabine)
-
DMSO or 50% acetic acid for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during treatment. The optimal seeding density should be determined empirically for each cell line.
-
Preparation of 5-Aza-CdR Stock Solution: Due to its instability in aqueous solutions, prepare a fresh stock solution of 5-Aza-CdR. It can be dissolved in DMSO or 50% acetic acid to a stock concentration of 10 mM.[7] Store aliquots at -80°C for short-term use.
-
Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
On the day of treatment, dilute the 5-Aza-CdR stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (typically ranging from 0.1 to 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing 5-Aza-CdR.
-
For multi-day treatments, it is crucial to replace the medium with freshly prepared 5-Aza-CdR every 24 hours due to the compound's instability.[7]
-
-
Incubation: Incubate the cells for the desired period (e.g., 48-96 hours). The duration should be sufficient to allow for at least one to two cell divisions for the replication-dependent incorporation of the drug.
-
Harvesting: After the treatment period, cells can be harvested for various downstream analyses:
-
For RNA/DNA analysis: Wash cells with PBS and lyse directly in the plate or scrape and pellet the cells before extraction.
-
For protein analysis: Wash cells with PBS, scrape, and lyse in an appropriate lysis buffer.
-
For cell viability/apoptosis assays: Follow the specific protocols for MTT, clonogenic, or flow cytometry-based assays.
-
Protocol 2: Analysis of Global DNA Methylation by DNA Dot Blot
Objective: To assess changes in the overall level of 5-methylcytosine (B146107) (5mC) in genomic DNA following treatment with 5-Aza-2'-deoxycytidine.
Materials:
-
Genomic DNA extracted from treated and control cells
-
Nitrocellulose or nylon membrane
-
Denaturation solution (e.g., 0.4 M NaOH)
-
Neutralization solution (e.g., 1 M Tris-HCl, pH 7.4)
-
20x SSC buffer
-
Anti-5-methylcytosine (5mC) primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Methylene (B1212753) blue staining solution
Procedure:
-
DNA Denaturation: Denature 1 µg and 0.5 µg of genomic DNA in a final volume of 100 µL with denaturation solution. Incubate at 100°C for 10 minutes, then immediately place on ice for 5 minutes.
-
Neutralization: Add an equal volume of cold neutralization solution to the denatured DNA.
-
Membrane Preparation: Pre-wet the nitrocellulose membrane in 6x SSC buffer.
-
Dot Blotting: Spot the denatured DNA onto the membrane using a dot blot apparatus.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5mC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Normalization: Stain the membrane with methylene blue to visualize the total amount of DNA spotted and use this to normalize the 5mC signal.[5]
Signaling Pathways and Cellular Processes Affected by 5-Aza-2'-deoxycytidine
Treatment with 5-Aza-CdR initiates a cascade of cellular events, primarily stemming from DNA damage response and the reactivation of silenced genes. This impacts several key signaling pathways.
Conclusion
5-Aza-2'-deoxycytidine remains a critical tool for researchers in the field of epigenetics. Its potent ability to inhibit DNA methylation allows for the functional interrogation of methylation-dependent processes. By understanding its mechanism of action and employing standardized protocols, scientists can effectively utilize this compound to investigate the intricate roles of DNMTs in health and disease, paving the way for novel therapeutic strategies targeting the epigenome.
References
- 1. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibiting DNA Methylation by 5-Aza-2′-deoxycytidine Ameliorates Atherosclerosis Through Suppressing Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of 5-Ethylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylcytidine is a synthetic derivative of the nucleoside cytidine (B196190), which holds potential for investigation in various research and drug development applications. As with other nucleoside analogs, it may function as an antiviral or anticancer agent by interfering with nucleic acid synthesis or other cellular processes. Accurate and sensitive quantification of 5-Ethylcytidine and its metabolites in biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and clinical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for this purpose.
This document provides detailed application notes and protocols for the quantitative analysis of 5-Ethylcytidine in biological samples using LC-MS/MS. It includes procedures for sample preparation, recommended LC-MS/MS parameters, and a proposed metabolic pathway.
Experimental Protocols
Sample Preparation
The following protocols are generalized for the extraction of nucleosides from cellular and tissue samples and should be optimized for specific experimental needs.
a) Cellular Pellet Extraction:
-
Grow and treat cells in the desired conditions.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through sonication in a buffered solution.
-
Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically 2-3 volumes).
-
Vortex and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the nucleosides.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
b) Tissue Homogenate Extraction:
-
Excise and weigh the tissue sample.
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable buffer using a mechanical homogenizer.
-
Proceed with protein precipitation and extraction as described in steps 5-10 of the cellular pellet extraction protocol.
RNA Isolation and Enzymatic Digestion (for analysis of 5-Ethylcytidine incorporation into RNA)
-
Isolate total RNA from cells or tissues using a commercial RNA extraction kit or a standard phenol-chloroform extraction method.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
To digest the RNA into individual nucleosides, incubate approximately 1-5 µg of total RNA with a mixture of nuclease P1 (e.g., 2 units) and alkaline phosphatase (e.g., 1 unit) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours.[1]
-
Terminate the reaction by adding an organic solvent or by heat inactivation.
-
Centrifuge to pellet the enzymes and any undigested material.
-
Collect the supernatant containing the nucleosides for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are recommended starting conditions for the analysis of 5-Ethylcytidine. Method optimization is recommended for specific instrumentation and applications.
a) Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14.1-17 min: 2% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
c) Predicted Multiple Reaction Monitoring (MRM) Transitions for 5-Ethylcytidine and Potential Metabolites:
The following MRM transitions are predicted based on the known fragmentation patterns of cytidine and its analogs.[2][3] The most common fragmentation involves the cleavage of the glycosidic bond, resulting in the protonated base as the product ion. The exact m/z values and optimal collision energies should be determined experimentally by infusing a standard of 5-Ethylcytidine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) |
| 5-Ethylcytidine | 272.1 | 140.1 | 15-25 |
| 5-Ethyluridine (deaminated) | 273.1 | 141.1 | 15-25 |
| 5-Ethylcytidine Monophosphate | 352.1 | 140.1 | 20-30 |
| 5-Ethylcytidine Triphosphate | 512.0 | 140.1 | 25-35 |
Note: These values are predicted and require experimental verification.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different samples or conditions.
Table 1: Hypothetical Quantitative Analysis of 5-Ethylcytidine in Treated Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Intracellular 5-Ethylcytidine (pmol/10^6 cells) | 5-Ethylcytidine in RNA (fmol/µg RNA) |
| Cell Line A | 0 (Control) | Not Detected | Not Detected |
| 1 | 15.2 ± 1.8 | 8.7 ± 0.9 | |
| 10 | 125.6 ± 11.3 | 78.4 ± 6.2 | |
| Cell Line B | 0 (Control) | Not Detected | Not Detected |
| 1 | 8.9 ± 0.9 | 4.1 ± 0.5 | |
| 10 | 98.3 ± 9.5 | 55.9 ± 4.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Mandatory Visualization
Metabolic Pathway of 5-Ethylcytidine
The following diagram illustrates the predicted metabolic activation pathway of 5-Ethylcytidine, based on the known metabolism of other cytidine analogs such as 5-azacytidine.[4] Cellular uptake is followed by sequential phosphorylation to the active triphosphate form, which can then be incorporated into RNA. Deamination is a potential metabolic inactivation pathway.
References
- 1. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Ethylcytidine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into synthetic oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 5-Ethylcytidine, a modified pyrimidine (B1678525) analog, is utilized to enhance specific properties of oligonucleotides, such as nuclease resistance, binding affinity, and immunogenicity. The purity of these modified oligonucleotides is paramount to ensure their safety and efficacy in downstream applications. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a robust and widely adopted method for the purification of synthetic oligonucleotides, offering high resolution and scalability.[1][2] This application note provides a detailed protocol for the purification of 5-Ethylcytidine modified oligonucleotides using IP-RP-HPLC.
Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotides
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[2] The negatively charged phosphate (B84403) backbone of oligonucleotides makes them highly polar and thus poorly retained on a nonpolar stationary phase. To overcome this, an ion-pairing agent, typically a tertiary amine such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase. The positively charged triethylammonium ions form ion pairs with the negatively charged phosphate groups, effectively neutralizing the charge and increasing the hydrophobicity of the oligonucleotide, allowing it to interact with the reversed-phase column.[3] Elution is then achieved by a gradient of an organic solvent, such as acetonitrile, which increases the mobile phase's hydrophobicity and displaces the oligonucleotide from the column.
Experimental Workflow
The overall workflow for the purification of 5-Ethylcytidine modified oligonucleotides involves several key steps, from the initial crude sample preparation to the final analysis of the purified product.
References
Troubleshooting & Optimization
Technical Support Center: 5-Ethylcytidine Synthesis
Welcome to the technical support center for 5-Ethylcytidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to challenges encountered during the chemical synthesis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-Ethylcytidine? A: The most common strategies start from cytidine (B196190) or a related precursor. A key intermediate is typically a 5-halo-cytidine derivative, most often 5-iodocytidine (B14750). The ethyl group is then introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. An alternative route involves the synthesis of 5-ethynylcytidine, followed by the catalytic hydrogenation of the ethynyl (B1212043) group to an ethyl group.
Q2: My overall yield is very low. What is a realistic expectation? A: Multi-step organic syntheses, like that for 5-Ethylcytidine, often result in low overall yields. A cumulative yield of 1-5% from the starting cytidine is not uncommon for a 5-7 step synthesis.[1] It is crucial to optimize each individual step to maximize the final output. Low yields can often be attributed to a single problematic step, most commonly the C-C coupling or purification stages.
Q3: What are the most common impurities I should look for? A: Common impurities include starting materials from incomplete reactions (e.g., residual 5-iodocytidine), byproducts from side reactions, and degradation products. Specific impurities may include (n-1) truncated sequences if used in oligonucleotide synthesis, deaminated species (5-ethyluridine), or compounds with incomplete deprotection of the sugar or exocyclic amine protecting groups.[2][] HPLC and Mass Spectrometry are essential for identifying these impurities.
Q4: Why is purification of 5-substituted cytidines so challenging? A: The introduction of a hydrophobic ethyl group at the 5-position can make the molecule difficult to purify. The final product may have similar polarity to certain byproducts or protected intermediates, complicating separation by standard silica (B1680970) gel chromatography. Often, a combination of chromatographic techniques, such as normal-phase silica gel followed by reversed-phase HPLC, is required to achieve high purity.[4]
Troubleshooting Guide
Issue 1: Low Yield in the Palladium-Catalyzed Coupling Step
Q: I am getting a very low yield (<30%) or no product during the Suzuki/Stille coupling of 5-iodocytidine with my ethylating agent. What could be the cause?
A: This is a critical and often challenging step. Several factors can lead to poor coupling efficiency:
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). The catalyst itself (e.g., Pd(PPh₃)₄) should be fresh or properly stored.
-
Incorrect Base or Ligand: The choice of base and ligand is crucial. For Suzuki couplings, a base like Na₂CO₃ or K₂CO₃ is common. The ligand must be appropriate for the specific reaction; phosphine-based ligands are widely used.[5]
-
Poor Quality Reagents: The 5-iodocytidine precursor must be pure. The ethylating agent (e.g., ethylboronic acid for Suzuki, tetraethyltin (B1219993) for Stille) can degrade upon storage and should be of high quality.
-
Suboptimal Temperature: Cross-coupling reactions are sensitive to temperature. If the temperature is too low, the reaction may not proceed; if too high, catalyst degradation or side reactions can occur. A typical range is 80-120 °C.
Troubleshooting Workflow: Low Coupling Yield
Issue 2: Incomplete Deprotection
Q: My final product shows extra peaks on HPLC/MS corresponding to partially protected nucleosides. How can I ensure complete deprotection?
A: Incomplete deprotection is common when multiple, chemically distinct protecting groups are used (e.g., for the sugar hydroxyls and the exocyclic amine).
-
Silyl Group Removal (e.g., TBDMS): Fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are standard. Ensure you are using a sufficient excess of the reagent and an adequate reaction time. The reaction can sometimes be sluggish; gentle heating may be required.
-
Acyl Group Removal (e.g., Benzoyl, Acetyl): Basic conditions, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia, are typically used. For sterically hindered groups, longer reaction times or stronger basic conditions may be necessary.
-
Simultaneous Deprotection: Using a single reagent that removes all protecting groups (e.g., concentrated ammonia) is ideal but not always possible. If using a multi-step deprotection, ensure the product from the first step is correctly isolated or that the conditions for the second step are compatible.
Issue 3: Product Degradation During Final Purification
Q: I am losing a significant amount of my final product during HPLC purification. What can I do?
A: The final, unprotected nucleoside can be sensitive to pH and temperature.
-
pH of Mobile Phase: Ensure the pH of your HPLC buffers is near neutral. Strongly acidic or basic conditions can cause degradation, such as cleavage of the glycosidic bond.
-
Column Choice: Use a high-quality reversed-phase column (e.g., C18) suitable for polar molecules. Ion-exchange HPLC can also be an effective alternative for separating charged nucleosides.[6]
-
Minimize Time: Do not leave the purified fractions sitting at room temperature for extended periods. It is best to neutralize them (if acidic or basic from the mobile phase) and proceed to lyophilization quickly.
Quantitative Data Summary
The following table summarizes typical yields for a representative multi-step synthesis of 5-Ethylcytidine. These values are illustrative and can vary significantly based on reaction scale, reagent quality, and optimization.
| Step | Reaction | Typical Yield (%) | Reference (Analogous Reactions) |
| 1. Protection (2',3'-Hydroxyls) | Cytidine → 2',3'-O-Isopropylidenecytidine | 80 - 90% | [7] |
| 2. Protection (5'-Hydroxyl) | Isopropylidene-protected → 5'-O-DMT-protected | 85 - 95% | [8] |
| 3. Iodination | 5'-O-DMT-protected → 5-Iodo intermediate | 70 - 85% | [9] |
| 4. Suzuki Coupling | 5-Iodo → 5-Ethyl intermediate | 40 - 75% | [5][10] |
| 5. Deprotection (Acid-labile) | Removal of 5'-O-DMT and 2',3'-O-Isopropylidene groups | 85 - 95% | [7] |
| Overall Estimated Yield | Cytidine → 5-Ethylcytidine | ~10 - 25% | Calculated from step-wise yields |
Experimental Protocols
Key Experiment: Suzuki Cross-Coupling for Ethylation
This protocol describes a representative method for introducing the ethyl group at the C5 position of a protected cytidine intermediate.
Starting Material: Fully protected 5-iodo-N⁴-benzoyl-5'-O-(4,4′-dimethoxytrityl)-2',3'-O-isopropylidenecytidine.
Reagents & Equipment:
-
Protected 5-iodocytidine (1.0 eq)
-
Ethylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane (B91453)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirrer
-
TLC plates and silica gel for column chromatography
Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the protected 5-iodocytidine, ethylboronic acid, and sodium carbonate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Purge the solution with argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be less polar than the starting material.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel flash column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield the protected 5-ethylcytidine derivative.
Visualizations
Overall Synthetic Workflow for 5-Ethylcytidine
References
- 1. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Ethynyl-Cytidine Incorporation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation efficiency of 5-Ethynyl-cytidine (5-EC) for RNA labeling and 5-Ethynyl-2'-deoxycytidine (EdC) for DNA labeling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the difference between 5-Ethyl-cytidine, 5-Ethynyl-cytidine (5-EC), and 5-Ethynyl-2'-deoxycytidine (EdC)?
While you may have encountered the term "5-Ethyl-cytidine," the more commonly used and commercially available analogs for metabolic labeling of nucleic acids are 5-Ethynyl-cytidine (5-EC) and 5-Ethynyl-2'-deoxycytidine (EdC). 5-EC is a ribonucleoside analog used for labeling newly synthesized RNA, whereas EdC is a deoxyribonucleoside analog for labeling newly synthesized DNA.[1][2] Both contain an ethynyl (B1212043) group that allows for detection via a "click" chemistry reaction.
Q2: How are 5-EC and EdC incorporated into nascent RNA and DNA?
5-EC, being cell-permeable, is taken up by cells and converted into its triphosphate form. It is then incorporated into newly transcribed RNA by RNA polymerases in place of the natural cytidine (B196190).[1][3] Similarly, EdC is transported into the cell, phosphorylated to EdCTP, and incorporated into replicating DNA by DNA polymerases opposite guanine.[4]
Q3: What is the primary method for detecting incorporated 5-EC and EdC?
The primary detection method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] The ethynyl group on the incorporated cytidine analog reacts with a fluorescently-labeled azide (B81097), allowing for visualization by microscopy or quantification by flow cytometry.
Q4: I am observing high cytotoxicity with my experiments. What could be the cause?
High cytotoxicity can be a significant issue, particularly with long-term labeling experiments. For EdC, a major factor is its metabolic conversion to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) by cytidine deaminase.[5] EdU is known to be more cytotoxic than EdC and can induce DNA damage signaling, leading to cell cycle arrest and apoptosis.[6][7] The level of cytidine deaminase activity can vary significantly between different cell lines, leading to different levels of toxicity.[5]
Q5: Is 5-EC also converted to a uridine (B1682114) analog?
Yes, it is possible for 5-EC to be converted to 5-ethynyluridine (B57126) (EU) through metabolic pathways. This can be a concern in some organisms where EU has been shown to be incorporated into DNA, leading to a loss of specificity for RNA labeling.[8]
Troubleshooting Guides
Low or No Signal After Click Chemistry Detection
| Potential Cause | Troubleshooting Step |
| Inefficient Incorporation of 5-EC/EdC | Optimize the concentration of the analog. Start with a concentration range (e.g., 1-10 µM for EdC, 0.5-1mM for EU) and perform a dose-response experiment. Optimize the incubation time. A longer pulse time may be needed for cells with slower proliferation or transcription rates. However, be mindful of potential toxicity with longer exposures. |
| Degradation of 5-EC/EdC Stock Solution | Aliquot the stock solution upon receipt and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Inefficient Click Reaction | Use freshly prepared click reaction components, especially the copper(I) catalyst and the reducing agent (e.g., sodium ascorbate). Ensure all components are fully dissolved. Increase the concentration of the fluorescent azide. A typical starting point is 1-10 µM. |
| Poor Permeabilization | Ensure the permeabilization buffer (e.g., Triton X-100 or saponin) is at the correct concentration and that the incubation time is sufficient for your cell type. |
| Inaccessible Ethynyl Groups | For RNA labeling, folded RNA structures might hinder the accessibility of the ethynyl groups. Adding a small amount of DMSO (e.g., 5%) to the click reaction buffer may help to denature secondary structures.[9] |
High Background Signal
| Potential Cause | Troubleshooting Step |
| Excess Fluorescent Azide | Reduce the concentration of the fluorescent azide in the click reaction. Perform thorough washing steps after the click reaction to remove any unbound azide. |
| Non-specific Binding of the Azide | Include a blocking step before the click reaction, for example, with bovine serum albumin (BSA). |
| Copper(I)-Induced Fluorescence | Ensure thorough washing after the click reaction to remove all traces of copper, which can sometimes cause background fluorescence. |
Quantitative Data
Cytotoxicity of 5-Ethynyl-2'-deoxycytidine (EdC) in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table shows the IC50 values for EdC in different human cell lines, indicating varying levels of sensitivity.
| Cell Line | IC50 (µM) |
| 143B (Osteosarcoma) | 0.8 |
| HeLa (Cervical Cancer) | 2.5 |
| A549 (Lung Carcinoma) | 4.0 |
| HCT116 (Colon Cancer) | 10.0 |
| U2OS (Osteosarcoma) | >20 |
| Data adapted from a study on EdC cytotoxicity. The variation in IC50 values is likely due to differences in cellular metabolism, particularly the activity of cytidine deaminase.[5] |
Experimental Protocols
General Protocol for Optimizing 5-EC/EdC Incorporation
This protocol provides a framework for optimizing the labeling conditions for your specific cell type and experimental goals.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of 5-EC/EdC Stock Solution: Dissolve 5-EC or EdC in sterile DMSO to make a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Titration of 5-EC/EdC Concentration:
-
Prepare a series of working concentrations of 5-EC or EdC in pre-warmed cell culture medium. For EdC, a starting range of 1 µM to 50 µM is recommended. For 5-EC, a higher concentration range may be needed, similar to what is used for EU (e.g., 100 µM to 1 mM).
-
Replace the existing medium with the medium containing the different concentrations of the analog.
-
Incubate for a fixed period (e.g., 2-4 hours).
-
-
Time Course Experiment:
-
Using the optimal concentration determined from the titration experiment, incubate the cells with the analog for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours).
-
-
Cell Fixation and Permeabilization:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide) at a final concentration of 1-10 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) at a final concentration of 100 µM to 2 mM.
-
A reducing agent, such as sodium ascorbate, at a final concentration of 1-10 mM (add fresh).
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS containing a small amount of a mild detergent (e.g., 0.05% Tween-20).
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and image using a fluorescence microscope.
-
-
Analysis:
-
Quantify the fluorescence intensity of the labeled cells for each concentration and time point to determine the optimal conditions that provide a strong signal with minimal impact on cell morphology or viability.
-
Visualizations
Caption: Experimental workflow for optimizing 5-EC/EdC incorporation.
Caption: Metabolic pathway of EdC incorporation and conversion to EdU.
References
- 1. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. carlroth.com [carlroth.com]
Technical Support Center: Troubleshooting 5-Ethyl Cytidine in PCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Ethyl cytidine (B196190) or other modified cytidine analogs in their Polymerase Chain Reaction (PCR) experiments. The following information is compiled from established PCR troubleshooting protocols and knowledge of modified nucleotide incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the function of 5-Ethyl cytidine in a PCR reaction?
This compound is a modified nucleoside. When used as a triphosphate (5-Ethyl-dCTP), it can act as an analog of deoxycytidine triphosphate (dCTP) and be incorporated into the newly synthesized DNA strand by a DNA polymerase. This modification can be used to introduce a specific label or structural feature into the PCR product for downstream applications. For example, N4-ethyl-2'-deoxycytidine 5'-triphosphate has been reported to sustain PCR by Taq polymerase.[1]
Q2: Which DNA polymerases can incorporate this compound?
The efficiency of incorporation of a modified nucleotide like this compound can vary significantly between different DNA polymerases.[2] While some polymerases like Taq have been shown to incorporate similar modified cytidines,[1] others, especially high-fidelity proofreading polymerases, may exhibit lower efficiency or stall. It is crucial to consult the polymerase manufacturer's recommendations for using modified nucleotides or to perform an initial validation experiment.
Q3: Can the presence of this compound in my PCR lead to sequence errors?
The introduction of modified bases can sometimes reduce the fidelity of the DNA polymerase, potentially leading to a higher rate of misincorporation.[3] The impact on fidelity is polymerase-dependent. For applications requiring high sequence accuracy, it is advisable to use a high-fidelity polymerase that is known to be compatible with the specific modified nucleotide and to sequence the final PCR product to verify its integrity.
Troubleshooting Guides
Problem 1: No PCR Product or a Faint Band
If you are observing no PCR product or a very faint band on your agarose (B213101) gel, several factors related to the use of this compound could be the cause.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inhibition of DNA Polymerase | The concentration of 5-Ethyl-dCTP may be too high, leading to polymerase inhibition. Reduce the concentration of 5-Ethyl-dCTP and perform a titration to find the optimal concentration.[3] |
| Inefficient Incorporation | The DNA polymerase you are using may not efficiently incorporate 5-Ethyl-dCTP. Try a different DNA polymerase, particularly one known to work well with modified nucleotides.[2] Consider using a non-proofreading polymerase like Taq, as proofreading enzymes may be more likely to stall or excise the modified base. |
| Suboptimal Ratio of 5-Ethyl-dCTP to dCTP | If you are partially substituting dCTP, the ratio may not be optimal. Test a range of ratios of 5-Ethyl-dCTP to dCTP to find the best balance for your specific template and primers. |
| Incorrect Annealing Temperature | The presence of modified nucleotides can sometimes affect the melting temperature (Tm) of the DNA. Optimize the annealing temperature by performing a gradient PCR. A good starting point is 5°C below the calculated Tm of your primers.[4][5] |
| Insufficient Magnesium Concentration | Modified nucleotides can chelate Mg2+, reducing its availability for the polymerase.[3][6] Increase the MgCl2 concentration in increments of 0.5 mM to find the optimal concentration. |
Problem 2: Non-Specific Bands or a Smeared Band
The appearance of multiple bands or a smear on your gel indicates non-specific amplification or primer-dimer formation, which can be exacerbated by the presence of modified nucleotides.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Annealing Temperature | An annealing temperature that is too low can lead to non-specific primer binding. Increase the annealing temperature in 2°C increments.[2] |
| High Primer Concentration | Excessive primer concentration can promote the formation of primer-dimers and other non-specific products.[6][7][8] Reduce the primer concentration to the range of 0.1–0.5 µM. |
| High Concentration of 5-Ethyl-dCTP | A high concentration of the modified nucleotide might contribute to non-specific amplification. Optimize the 5-Ethyl-dCTP concentration by performing a titration. |
| Excess DNA Polymerase | Too much enzyme can lead to non-specific amplification.[3] Reduce the amount of DNA polymerase in your reaction. |
| Poor Primer Design | Primers with high GC content or complementarity at the 3' ends are prone to forming dimers and secondary structures.[2][9] Design new primers following standard guidelines. |
Experimental Protocols
Protocol 1: Optimizing 5-Ethyl-dCTP Concentration in PCR
This protocol outlines a method for determining the optimal concentration of 5-Ethyl-dCTP for your PCR.
-
Set up a series of PCR reactions: Prepare a master mix containing all PCR components except for dCTP and 5-Ethyl-dCTP.
-
Aliquot the master mix: Distribute the master mix into separate PCR tubes.
-
Create a concentration gradient: Add varying concentrations of 5-Ethyl-dCTP to each tube. If you are also using dCTP, maintain a constant total concentration of cytidine triphosphates while varying the ratio. A good starting range to test for 5-Ethyl-dCTP is from 10 µM to 200 µM.
-
Add dCTP (if applicable): Add the corresponding amount of dCTP to each tube.
-
Add template and polymerase: Add your DNA template and the DNA polymerase to each reaction.
-
Perform PCR: Run the PCR using your standard cycling conditions.
-
Analyze the results: Run the PCR products on an agarose gel to determine which concentration of 5-Ethyl-dCTP gives the highest yield of the desired product with minimal non-specific bands.
Protocol 2: Gradient PCR for Annealing Temperature Optimization
This protocol will help you find the optimal annealing temperature when using this compound.
-
Prepare a PCR master mix: Combine all reaction components, including the optimized concentration of 5-Ethyl-dCTP, for a single reaction, but scaled up for the number of reactions in your gradient.
-
Aliquot the master mix: Distribute the master mix into a strip of PCR tubes.
-
Set up the thermal cycler: Program the thermal cycler with a temperature gradient for the annealing step. A typical gradient might span from 50°C to 70°C.
-
Run the PCR: Place the PCR tubes in the thermal cycler and start the program.
-
Analyze the results: Visualize the PCR products on an agarose gel. The lane corresponding to the optimal annealing temperature will show a strong, specific band with little to no non-specific products.[2]
Visualizations
Caption: A workflow for troubleshooting common PCR issues when using this compound.
Caption: Interdependencies of key components in a PCR with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. PCR Troubleshooting [caister.com]
- 4. bio-rad.com [bio-rad.com]
- 5. neb.com [neb.com]
- 6. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 7. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
stability issues with 5-Ethyl cytidine in solution
Disclaimer: Information regarding the stability, solubility, and degradation of 5-Ethyl cytidine (B196190) is limited. The following guidance is based on available data for structurally similar nucleoside analogs, such as 5-methyl-2'-deoxycytidine (B118692) and 5-aza-2'-deoxycytidine. Researchers should use this information as a starting point and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl cytidine and what are its common applications?
This compound is a modified nucleoside analog. While specific applications for this compound are not extensively documented, C5-substituted cytidine analogs are generally used in various research areas, including the study of DNA and RNA structure and function, as antiviral or anticancer agents, and as tools for metabolic labeling of nucleic acids. The ethyl group at the C5 position can influence the molecule's hydrophobicity and stacking interactions within nucleic acid structures.
Q2: What are the recommended solvents for dissolving this compound?
Based on solubility data for similar compounds like 5-methyl-2'-deoxycytidine, it is recommended to first attempt dissolution in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution.[1] For aqueous solutions, it is advisable to make further dilutions of the stock solution into the desired aqueous buffer, such as PBS (pH 7.2).[1] Low aqueous solubility is a common issue with many nucleoside analogs.[2]
Q3: What are the optimal storage conditions for this compound in solid form and in solution?
-
Solid Form: As a solid, this compound should be stored at -20°C in a desiccated environment to ensure stability.[1]
-
Stock Solutions: Concentrated stock solutions in anhydrous DMSO or DMF should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Aqueous Solutions: Aqueous solutions of nucleoside analogs are generally not recommended for long-term storage. It is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within a day.[1]
Q4: What are the potential degradation pathways for this compound in solution?
5-substituted cytidines can undergo degradation in aqueous solutions, primarily through two pathways:
-
Hydrolysis: Cleavage of the N-glycosidic bond, resulting in the formation of 5-ethylcytosine and a ribose or deoxyribose sugar.
-
Deamination: Conversion of the cytidine to the corresponding uridine (B1682114) analog (5-Ethyluridine) through the loss of the amino group at the C4 position.[4]
The rates of these reactions can be influenced by pH and temperature.[4]
Troubleshooting Guides
Issue 1: Low or No Signal in Cellular Assays
| Potential Cause | Troubleshooting Strategy |
| Compound Precipitation | Observe the solution for any precipitate after dilution into aqueous media. If precipitation occurs, try lowering the stock concentration, using a co-solvent system (e.g., DMSO/ethanol), or adjusting the pH of the buffer.[2] |
| Insufficient Cellular Uptake | Increase the incubation time or concentration of this compound. Consider using a transfection reagent or a modified version of the nucleoside designed for better cell permeability. |
| Incorrect Detection Method | Ensure that the detection method (e.g., antibody-based, click chemistry) is appropriate for this compound and that all reagents are fresh and properly stored. |
| Cell Viability Issues | High concentrations of nucleoside analogs or the solvent (e.g., DMSO) can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Always include a vehicle control in your experiments.[3] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Strategy |
| Degradation of this compound in Solution | Prepare fresh aqueous solutions of this compound for each experiment from a frozen stock. Avoid prolonged storage of the compound in culture media at 37°C. |
| Variability in Cell Culture Conditions | Ensure consistency in cell density, passage number, and growth phase across experiments, as these factors can influence the uptake and metabolism of nucleoside analogs. |
| Freeze-Thaw Cycles of Stock Solution | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.[3] |
Data Presentation
Table 1: Solubility of Related Cytidine Analogs
| Compound | Solvent | Solubility | Reference |
| 5-Methyl-2'-deoxycytidine | DMSO | ~20 mg/mL | [1] |
| Dimethylformamide | ~5 mg/mL | [1] | |
| PBS (pH 7.2) | ~10 mg/mL | [1] | |
| 5-Ethynyl-2'-deoxyuridine | DMSO | up to 100 mM | [5] |
| Water | up to 25 mM | [5] |
Table 2: Recommended Storage Conditions for Nucleoside Analogs
| Form | Storage Temperature | Additional Notes | Reference |
| Solid | -20°C | Store in a desiccated environment. | [1] |
| Stock Solution (in organic solvent) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. | [3] |
| Aqueous Solution | 2-8°C | Prepare fresh and use within 24 hours. | [1] |
Experimental Protocols
General Protocol for Preparing a Stock Solution of this compound
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
General Protocol for a Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[2]
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: After incubation, process the cells for the intended downstream analysis (e.g., viability assay, nucleic acid extraction, microscopy).
Mandatory Visualizations
Caption: A generalized experimental workflow for using this compound in cell-based assays.
Caption: Potential degradation pathways of this compound in aqueous solution.
References
avoiding degradation of 5-Ethyl cytidine during experiments
Welcome to the technical support center for 5-Ethyl Cytidine (B196190) (5-EC). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 5-EC in experimental settings, with a primary focus on preventing its degradation and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl Cytidine (5-EC) and what are its primary applications?
This compound (5-EC) is a modified nucleoside analog of cytidine. Its primary application is in the metabolic labeling of newly synthesized RNA in proliferating cells.[1][2][3] Because it is cell-permeable, it is incorporated into nascent RNA transcripts, replacing its natural counterpart, cytidine.[1][2][3] The ethynyl (B1212043) group on 5-EC allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][2][3] This enables researchers to visualize, purify, and quantify newly synthesized RNA for various analyses, including microscopy and sequencing.
Q2: What are the recommended storage and handling conditions for 5-EC?
Proper storage and handling are critical to prevent the degradation of 5-EC. The compound should be stored at -20°C in a dry environment and under an inert gas.[2][4] While it is shipped at ambient temperature and can withstand short-term exposure (up to one cumulative week) to these conditions, long-term storage at room temperature should be avoided.[2][4] For experimental use, 5-EC is soluble in Dimethyl Sulfoxide (DMSO).[2][4]
Q3: What is the shelf life of 5-EC?
When stored under the recommended conditions, 5-EC has a shelf life of approximately 12 months from the date of delivery.[2][4]
Q4: Can 5-EC be incorporated into DNA?
While 5-EC is primarily incorporated into RNA, there is evidence that in some organisms and cell types, it can be metabolized into its deoxyribonucleoside counterpart, 5-ethynyl-2'-deoxycytidine (B116413) (EdC).[5][6][7] EdC can then be incorporated into newly synthesized DNA during replication.[5][6][7] This potential for dual labeling of RNA and DNA is a critical consideration for experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with 5-EC, focusing on potential degradation and unexpected results.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no signal in RNA labeling experiments. | Degradation of 5-EC stock solution. | - Ensure 5-EC has been stored correctly at -20°C, protected from light and moisture. - Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Inefficient cellular uptake or metabolism. | - Optimize the concentration of 5-EC for your specific cell type and experimental conditions. - Ensure the cells have a functional pyrimidine (B1678525) salvage pathway, which is necessary for the phosphorylation of 5-EC.[8] | |
| Problems with the click chemistry reaction. | - Use freshly prepared click chemistry reagents. - Ensure the copper(I) catalyst has not oxidized. - Optimize the reaction time and temperature. | |
| High background or non-specific staining. | Precipitation of the fluorescent azide (B81097). | - Ensure the fluorescent azide is fully dissolved before adding it to the reaction mixture. |
| Excess unbound fluorescent azide. | - Perform thorough washing steps after the click chemistry reaction to remove any unbound dye. | |
| Signal detected in the nucleus, potentially in DNA. | Metabolic conversion of 5-EC to EdC and incorporation into DNA. | - Co-stain with a DNA marker (e.g., DAPI) to determine if the signal co-localizes with DNA. - Perform control experiments with and without RNAse and DNAse treatment to differentiate between RNA and DNA incorporation. - Consider using alternative RNA labeling methods if DNA incorporation is a significant issue for your experimental system.[9] |
| Inconsistent results between experiments. | Variability in 5-EC stock solution concentration. | - Always prepare fresh dilutions of 5-EC from a well-characterized stock solution for each experiment. |
| Differences in cell culture conditions. | - Maintain consistent cell density, growth phase, and media composition between experiments. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, inferences can be drawn from related cytidine analogs. Researchers should be aware of the following potential degradation mechanisms:
-
Hydrolysis: The glycosidic bond between the cytosine base and the ribose sugar can be susceptible to hydrolysis, particularly under acidic conditions. This would lead to the separation of the 5-ethylcytosine base and the ribose sugar. Studies on 5-substituted cytidines have shown that they can undergo competitive hydrolysis and deamination in aqueous acidic solutions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in pyrimidine nucleosides. For cytidine, this can lead to the formation of photoproducts such as 6-hydroxycytidine.[10] While 5-methylcytidine (B43896) has been shown to be more photostable than cytidine, it is still advisable to protect 5-EC solutions from light.[10]
-
Oxidation: The ethynyl group could potentially be susceptible to oxidation, although specific studies on this are lacking.
Experimental Protocols
Protocol 1: General Preparation of 5-EC Stock Solution
-
Allow the vial of solid 5-EC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the 5-EC is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips for imaging) and allow them to adhere and enter the desired growth phase.
-
Preparation of Labeling Medium: Prepare a working solution of 5-EC in pre-warmed complete cell culture medium. The final concentration will need to be optimized, but a starting point of 10-50 µM is common.
-
Labeling: Remove the existing culture medium from the cells and replace it with the 5-EC-containing labeling medium.
-
Incubation: Incubate the cells for the desired labeling period. This can range from 30 minutes to several hours, depending on the rate of RNA synthesis in your cells.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated 5-EC.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to your standard protocol for downstream applications (e.g., immunofluorescence).
-
Click Chemistry Detection: Proceed with the copper(I)-catalyzed click chemistry reaction to attach a fluorescent azide to the incorporated 5-EC. Follow the manufacturer's protocol for the specific click chemistry reagents you are using.
-
Washing and Imaging/Analysis: After the click reaction, wash the cells thoroughly to remove excess reagents and proceed with imaging or other downstream analyses.
Visualizations
Caption: A generalized experimental workflow for metabolic labeling of nascent RNA using this compound.
Caption: Cellular metabolism of this compound and its potential conversion for DNA incorporation.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. 5-Ethynyl-cytidine (5-EC), Cancer and Proliferation Marker Nucleosides - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click-iT™ RNA Alexa Fluor™ 594 Imaging Kit - FAQs [thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 5-Ethylcytidine Phosphoramidite
Welcome to the Technical Support Center for 5-Ethylcytidine Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oligonucleotide synthesis incorporating this modified nucleoside. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve your synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the potential benefits of incorporating 5-Ethylcytidine into an oligonucleotide?
While less common than its 5-methylcytidine (B43896) counterpart, 5-Ethylcytidine can be used to modulate the properties of oligonucleotides. The 5-ethyl group can enhance the thermal stability of duplexes, similar to the 5-methyl group, and may offer increased nuclease resistance. These properties are beneficial for therapeutic applications such as antisense oligonucleotides.
Q2: I am observing a lower coupling efficiency when using 5-Ethylcytidine phosphoramidite compared to standard phosphoramidites. What are the likely causes?
Lower coupling efficiency with modified phosphoramidites like 5-Ethylcytidine is a common issue and can often be attributed to steric hindrance from the 5-ethyl group. This bulkier group can slow down the coupling reaction. Other potential causes include suboptimal activator choice, insufficient coupling time, or issues with reagent quality, such as moisture contamination.[1] It is also crucial to ensure that the phosphoramidite solution is at the recommended concentration, typically between 0.05 M and 0.1 M.[1]
Q3: Which activator is recommended for coupling 5-Ethylcytidine phosphoramidite?
For sterically hindered phosphoramidites, a more potent activator is often required to achieve high coupling efficiency. While standard activators like 1H-Tetrazole can be used, more powerful activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are generally recommended.[2] DCI is particularly advantageous due to its higher nucleophilicity and solubility in acetonitrile, which can lead to faster and more efficient coupling.[2]
Q4: How should I adjust the coupling time for 5-Ethylcytidine phosphoramidite?
Due to the steric bulk of the 5-ethyl group, a longer coupling time is generally necessary compared to standard phosphoramidites.[1][3] A good starting point is to double the standard coupling time.[1] For particularly challenging sequences or if low coupling efficiency persists, a triple coupling protocol, where the coupling step is repeated three times in the same cycle, can significantly improve the incorporation of the modified base.[1][4]
Q5: Are there specific deprotection conditions I should use for oligonucleotides containing 5-Ethylcytidine?
Oligonucleotides containing 5-alkyl-cytidines are generally compatible with standard deprotection methods using concentrated ammonium (B1175870) hydroxide (B78521).[5] However, if your oligonucleotide contains other sensitive modifications (e.g., certain dyes), a milder deprotection strategy may be required.[5][6][7] For rapid deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used, but it is crucial to use acetyl (Ac)-protected deoxycytidine to avoid base modifications.[6][8]
Troubleshooting Guides
Issue 1: Low Overall Yield of the Full-Length Oligonucleotide
Symptoms:
-
Low final quantity of the purified oligonucleotide.
-
HPLC or PAGE analysis shows a high proportion of shorter, failure sequences (n-1, n-2, etc.).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Low Stepwise Coupling Efficiency | The impact of coupling efficiency on the final yield is exponential. A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides. To address this, focus on optimizing the coupling step for the 5-Ethylcytidine phosphoramidite (see Issue 2). |
| Inefficient Capping | Unreacted 5'-hydroxyl groups that are not capped will be available for coupling in the next cycle, leading to the formation of deletion mutations (n-1 sequences). Ensure your capping reagents (Acetic Anhydride (B1165640) and N-Methylimidazole) are fresh and anhydrous. |
| Degradation during Deprotection | Harsh deprotection conditions can lead to the degradation of the oligonucleotide. If you suspect this is an issue, consider using a milder deprotection strategy (see Deprotection Protocols below). |
| Loss during Work-up and Purification | Ensure all transfer steps are performed carefully to minimize physical loss of the sample. Optimize your purification protocol (e.g., HPLC gradient, gel extraction) to maximize recovery. |
Issue 2: Low Coupling Efficiency of 5-Ethylcytidine Phosphoramidite
Symptoms:
-
A significant peak corresponding to the n-1 sequence is observed after the cycle where 5-Ethylcytidine was to be incorporated.
-
Trityl cation assay shows a noticeable drop in absorbance after the 5-Ethylcytidine coupling step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Activator | For sterically demanding phosphoramidites like 5-Ethylcytidine, a more potent activator is often necessary. Consider switching from 1H-Tetrazole to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2] |
| Insufficient Coupling Time | The steric hindrance of the 5-ethyl group slows down the reaction. Increase the coupling time for the 5-Ethylcytidine phosphoramidite. A 5-minute coupling time is a good starting point for modified deoxynucleosides.[1] For more challenging couplings, consider a 15-minute coupling time or a double/triple coupling protocol.[1] |
| Moisture Contamination | Phosphoramidites and activators are extremely sensitive to moisture. Ensure all reagents and solvents (especially acetonitrile) are anhydrous. Store phosphoramidites under an inert atmosphere (argon or nitrogen) and use fresh solutions. |
| Incorrect Reagent Concentration | Verify the concentration of your 5-Ethylcytidine phosphoramidite and activator solutions. A phosphoramidite concentration of 0.1 M is generally recommended for modified reagents.[1] |
Data Presentation
Table 1: Comparison of Common Activators for Phosphoramidite Chemistry
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 - 0.5 M | 4.8 | Standard activator, but may be less effective for sterically hindered phosphoramidites. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M | 4.3 | More acidic and potent than 1H-Tetrazole, good for modified phosphoramidites.[2] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.1 M | 5.2 | Less acidic but more nucleophilic than 1H-Tetrazole, leading to faster coupling rates. Highly soluble in acetonitrile.[2] |
Table 2: Recommended Deprotection Conditions for Oligonucleotides with 5-Alkyl-Cytidine
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard condition for most DNA oligonucleotides.[5] |
| Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65°C | 10 minutes | Ultra-fast deprotection. Requires the use of Ac-dC to prevent side reactions.[6][8] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Ultra-mild conditions for oligonucleotides with very sensitive modifications. Requires UltraMILD phosphoramidites.[7] |
| t-Butylamine / Water (1:3) | 60°C | 6 hours | An alternative for certain sensitive dyes. |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-2'-deoxycytidine
This protocol is adapted from the synthesis of related 5-substituted pyrimidine (B1678525) nucleosides.
-
Starting Material: 5-Iodo-2'-deoxycytidine (B1674142).
-
Palladium-Catalyzed Cross-Coupling:
-
Dissolve 5-iodo-2'-deoxycytidine in a suitable solvent such as DMF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable ethyl source, such as tetraethyltin (B1219993) or ethylzinc (B8376479) chloride.
-
The reaction is typically carried out under an inert atmosphere and may require heating.
-
Monitor the reaction by TLC or HPLC until completion.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction and remove the catalyst by filtration.
-
The crude product is then purified by silica (B1680970) gel column chromatography to yield 5-Ethyl-2'-deoxycytidine.
-
Protocol 2: Phosphitylation of 5-Ethyl-2'-deoxycytidine
This protocol describes the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.
-
5'-O-DMT Protection:
-
Protect the 5'-hydroxyl group of 5-Ethyl-2'-deoxycytidine with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.
-
Purify the 5'-O-DMT-5-Ethyl-2'-deoxycytidine by column chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT-5-Ethyl-2'-deoxycytidine in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the 5-Ethyl-2'-deoxycytidine phosphoramidite.
-
Protocol 3: Automated Oligonucleotide Synthesis with 5-Ethylcytidine Phosphoramidite
This protocol outlines the key steps in an automated DNA synthesizer cycle.
-
Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling:
-
The 5-Ethylcytidine phosphoramidite (0.1 M in anhydrous acetonitrile) is delivered to the synthesis column along with the activator (e.g., 0.25 M DCI in anhydrous acetonitrile).
-
The coupling time should be extended to at least 5 minutes. For problematic sequences, a double or triple coupling can be programmed.
-
-
Capping: Acetylation of unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.
-
These steps are repeated for each nucleotide in the sequence.
Visualizations
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: 5-Ethyl Cytidine Click Reactions
Welcome to the technical support center for 5-Ethyl cytidine (B196190) (5-EC) click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl cytidine and what is it used for?
This compound (5-EC) is a modified nucleoside analog of cytidine that contains a terminal alkyne group. This alkyne functionality allows 5-EC to be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. A primary application is the metabolic labeling of newly synthesized RNA in cells and organisms.[1] Once incorporated into RNA, the alkyne handle can be "clicked" to an azide-containing reporter molecule, such as a fluorophore or biotin, for visualization or purification.
Q2: My click reaction has failed or is giving a very low yield. What are the most common reasons?
Low or no product yield is a frequent issue in CuAAC reactions and can often be attributed to one of the following:
-
Inactive Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by oxygen.[2][3]
-
Reagent Degradation: The reducing agent, typically sodium ascorbate (B8700270), is unstable in solution and should always be prepared fresh.
-
Impure Reagents: Purity of the 5-EC, the azide (B81097) probe, and other reagents is critical.
-
Suboptimal Concentrations: The concentrations of reactants and catalyst may not be optimal for your specific system.
-
Presence of Inhibitors: Components in your sample, especially in cell lysates, can interfere with the reaction. For instance, thiols from cysteine residues can react with reaction components.[4]
Q3: How can I prevent the copper catalyst from becoming inactive?
To maintain the active Cu(I) state of the catalyst, you should:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) that forms.[5]
-
Deoxygenate Your Solutions: Before initiating the reaction, degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.[6]
-
Use a Stabilizing Ligand: Ligands such as TBTA (for organic solvents) or THPTA (for aqueous solutions) can chelate and protect the Cu(I) catalyst from oxidation and improve its efficacy.[2][7]
Q4: Can I perform the 5-EC click reaction in a cellular lysate?
Yes, the reaction is biocompatible and can be performed in complex biological mixtures like cell lysates.[7][8] However, be aware of potential interfering substances. Thiols, for example, can lead to background signal.[4] It is also important to use a water-soluble ligand like THPTA to maintain catalyst activity and reduce cytotoxicity.[7][9]
Q5: What is the difference between TBTA and THPTA ligands?
TBTA (tris(benzyltriazolylmethyl)amine) is suitable for reactions in organic solvents. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand, making it the preferred choice for reactions in aqueous buffers and biological systems, including live cells and cell lysates.[2][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during this compound click reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Prepare sodium ascorbate solution fresh for each experiment. Degas all buffers and the final reaction mixture. Use a copper-stabilizing ligand (e.g., THPTA for aqueous media).[2][6] |
| Degradation of reagents. | Use fresh, high-purity 5-EC and azide probes. Store reagents as recommended by the supplier. | |
| Incorrect reagent concentrations. | Optimize the concentrations of your azide probe, copper, and ligand. Refer to the quantitative data table below for starting points. | |
| Steric hindrance around the alkyne or azide. | For large biomolecules, consider denaturing conditions or adding a co-solvent like DMSO to improve accessibility of the reactive groups.[6] | |
| High Background Signal | Non-specific binding of the copper catalyst or detection reagent. | Reduce the concentration of the copper catalyst and the azide probe. Ensure adequate washing steps after the reaction. |
| Side reactions with other molecules in the sample. | In cell lysates, free thiols can be a source of background. Pre-treatment with a low concentration of hydrogen peroxide may mitigate this issue.[4] | |
| Impurities in reagents. | Use high-purity reagents. Residual copper in reagents can also contribute to background.[4] | |
| Reaction Works Intermittently | Inconsistent deoxygenation of the reaction. | Standardize your degassing procedure to ensure consistent removal of oxygen. |
| Instability of stock solutions. | Prepare fresh sodium ascorbate for each experiment. Check the stability of other stock solutions. | |
| Precipitation of reagents. | Ensure all components are fully dissolved before starting the reaction. Some azides may require gentle heating to fully dissolve.[3] |
Quantitative Data Summary
The following table provides recommended starting concentrations for key reagents in a typical 5-EC click reaction. These may need to be optimized for your specific application.
| Reagent | Typical Concentration / Ratio | Notes |
| 5-EC labeled RNA | 1.0 equivalent | The limiting reagent in the reaction. |
| Azide Probe | 2-10 equivalents | An excess of the azide probe is generally used.[6] |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.25 mM (final concentration) | For bioconjugation, lower concentrations are often preferred. |
| Copper-stabilizing Ligand (e.g., THPTA) | Ligand:Copper ratio of 2:1 to 5:1 | A 2:1 ratio is common for pre-forming the catalyst complex.[2][7] |
| Sodium Ascorbate | 5-20 equivalents | Should always be in excess relative to the copper catalyst. |
| Reaction Temperature | Room temperature (20-25°C) | Gentle heating (e.g., 40-60°C) may be used if the reaction is slow, but room temperature is usually sufficient.[6] |
| Reaction Time | 30 minutes to 4 hours | Can be performed overnight at 4°C. Reaction progress can be monitored by an appropriate method (e.g., fluorescence).[6] |
Experimental Protocols
Protocol 1: Labeling of 5-EC Incorporated RNA in Cell Lysate
This protocol provides a starting point for the detection of newly synthesized RNA in a cell lysate.
1. Reagent Preparation:
- 10X PBS: Prepare a 10X stock solution of phosphate-buffered saline, pH 7.4.
- THPTA Solution: Prepare a 100 mM stock solution in water.
- Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄ in water.
- Sodium Ascorbate Solution: Prepare a 300 mM stock solution in water immediately before use. This solution is prone to oxidation.
- Azide Detection Reagent: Prepare a 2.5 mM stock solution in DMSO or water.
2. Reaction Setup (for a 150 µL final volume):
- In a microcentrifuge tube, combine the following:
- 50 µL of cell lysate containing 5-EC labeled RNA (typically 1-5 mg/mL total protein).
- 90 µL of 1X PBS.
- 20 µL of 2.5 mM azide detection reagent.
- Vortex briefly to mix.
3. Click Reaction:
- Add 10 µL of 100 mM THPTA solution and vortex briefly.
- Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
- To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[8]
- Vortex briefly to mix.
4. Incubation:
- Protect the reaction from light.
- Incubate at room temperature for 30 minutes.
5. Downstream Processing:
- The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting for biotin-azide labeled samples.
Visualizations
Caption: Troubleshooting workflow for failed this compound click reactions.
Caption: Experimental workflow for labeling and detecting RNA using this compound.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com.cn [confluore.com.cn]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Annealing Temperatures for 5-Ethylcytidine Modified Primers
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the annealing temperature for polymerase chain reaction (PCR) using primers modified with 5-Ethylcytidine.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethylcytidine and why is it used in primers?
5-Ethylcytidine is a modified nucleoside, where an ethyl group is attached to the 5th carbon of the cytosine base. This modification is introduced into synthetic oligonucleotides (primers) to potentially enhance their binding affinity and specificity to the target DNA sequence. The ethyl group can increase the thermal stability of the DNA duplex.
Q2: How does 5-Ethylcytidine modification affect the melting temperature (Tm) of a primer?
While specific thermodynamic data for 5-Ethylcytidine is not widely published, modifications at the C5 position of cytosine, such as methylation (5-methylcytosine), are known to increase the melting temperature (Tm) of a DNA duplex.[1][2][3][4] It is hypothesized that the larger ethyl group in 5-Ethylcytidine may have a similar or even slightly greater stabilizing effect, thus increasing the primer's Tm. This means a higher annealing temperature may be required compared to an unmodified primer of the same sequence.
Q3: How do I calculate the theoretical Tm for a primer containing 5-Ethylcytidine?
Standard online Tm calculators may not have parameters for 5-Ethylcytidine.[5][6][7][8] It is recommended to use a calculator that allows for the input of modified bases or to start with the calculated Tm of the unmodified primer and anticipate an increase. As a starting point, you can calculate the Tm of the unmodified sequence and then empirically determine the optimal annealing temperature.
Q4: What is the recommended starting annealing temperature (Ta) for primers with 5-Ethylcytidine?
A good starting point for the annealing temperature is 3-5°C below the calculated Tm of the unmodified primer.[9] However, due to the likely increase in Tm from the 5-Ethylcytidine modification, you should be prepared to test a range of higher annealing temperatures. The most reliable method to determine the optimal Ta is to perform a temperature gradient PCR.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No PCR Product or Low Yield | The annealing temperature is too high, preventing efficient primer binding. | Decrease the annealing temperature in increments of 2°C. |
| Suboptimal primer concentration. | Titrate the primer concentration, typically between 0.1 and 0.5 µM. | |
| Issues with other PCR components (e.g., MgCl₂, dNTPs, polymerase). | Optimize the concentration of other reaction components. | |
| Non-specific Bands or Primer-Dimers | The annealing temperature is too low, allowing for non-specific primer binding. | Increase the annealing temperature in increments of 2°C. A gradient PCR is highly effective for finding the optimal temperature to eliminate non-specific products. |
| Primer design issues (e.g., self-complementarity). | Review primer design using appropriate software. | |
| Smear on the Gel | Excessive template DNA or too many cycles. | Reduce the amount of template DNA or decrease the number of PCR cycles. |
| The annealing temperature is significantly too low. | Substantially increase the annealing temperature or perform a gradient PCR. |
Quantitative Data Summary
The following table provides an estimated impact of various modifications on primer melting temperature (Tm) as a reference. The effect of 5-Ethylcytidine is a hypothesized value based on the known effects of similar C5-modifications. Empirical validation is crucial.
| Modification | Estimated Effect on Tm (°C) |
| 5-Methylcytosine (B146107) | Increase of 0.5 - 1.5 per modification |
| 5-Ethylcytidine (Hypothesized) | Increase of 1.0 - 2.5 per modification |
| Locked Nucleic Acid (LNA) | Increase of 2 - 8 per modification |
| Phosphorothioate Bond | Decrease of ~0.5 per modification |
Experimental Protocol: Optimizing Annealing Temperature using Gradient PCR
This protocol outlines the steps to empirically determine the optimal annealing temperature (Ta) for primers containing 5-Ethylcytidine.
1. Primer and Template Preparation:
- Resuspend primers and template DNA in nuclease-free water or a suitable buffer to the desired stock concentrations.
- Quantify the concentration of your template DNA.
2. PCR Reaction Setup:
- Prepare a master mix containing all PCR components except the template DNA. This ensures consistency across all reactions.
- Aliquot the master mix into separate PCR tubes.
- Add the template DNA to each tube. Include a no-template control (NTC) to check for contamination.
3. Thermal Cycler Programming (Gradient):
- Set up the thermal cycler with a temperature gradient for the annealing step.
- Initial Denaturation: 95°C for 2-5 minutes.
- Denaturation: 95°C for 30 seconds.
- Annealing: Set a gradient from a temperature slightly below the calculated Tm of the unmodified primer to a temperature significantly above it (e.g., if the unmodified Tm is 60°C, set a gradient from 58°C to 72°C). The annealing time is typically 30 seconds.
- Extension: 72°C for a duration appropriate for your amplicon length (e.g., 1 minute per kb).
- Number of Cycles: 30-35 cycles.
- Final Extension: 72°C for 5-10 minutes.
4. Analysis of Results:
- After the PCR is complete, analyze the products by agarose (B213101) gel electrophoresis.
- The optimal annealing temperature is the one that produces a single, sharp band of the correct size with the highest intensity and minimal to no non-specific products or primer-dimers.
Visualizations
Caption: Workflow for Annealing Temperature Optimization.
References
- 1. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytosine base modifications regulate DNA duplex stability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melting Temperature (Tm) Calculation [insilico.ehu.es]
- 6. Tm Calculator [crm.vazyme.com]
- 7. Tm Calculator for Primers | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. sciencecodons.com [sciencecodons.com]
- 9. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Overcoming RNA Polymerase Stalling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to RNA polymerase stalling during in vitro and in vivo transcription experiments.
Frequently Asked Questions (FAQs)
1. Q: What are the common causes of RNA polymerase stalling in my in vitro transcription reaction?
A: RNA polymerase stalling can be triggered by a variety of factors. Common causes include:
-
DNA Template Issues: The presence of DNA lesions such as alkylated bases, oxidized bases (e.g., 8-oxoguanine), bulky adducts, or epigenetic modifications like 5-carboxylcytosine can physically obstruct the polymerase.[1][2][3][4] DNA secondary structures like G-quadruplexes or hairpin loops can also impede polymerase progression.[4][5]
-
Incomplete or Poorly Prepared Templates: If you are using a linearized plasmid, incomplete restriction digestion can lead to run-on transcripts that are longer than expected, while the presence of 3' overhangs can cause the polymerase to synthesize RNA from the complementary strand.[6][7]
-
Suboptimal Reaction Conditions: Incorrect nucleotide concentrations (especially if one is limiting), degraded buffers, or the presence of contaminants like salts or ethanol (B145695) from DNA purification can inhibit polymerase activity and lead to incomplete transcripts.[6][7]
-
GC-Rich Sequences: Templates with high GC content can cause premature termination of transcription.[6]
-
RNase Contamination: Degradation of the nascent RNA by RNases can be mistaken for polymerase stalling, as it also results in a lack of full-length product.[6][8]
2. Q: My in vitro transcription reaction is yielding no product or only very short transcripts. How can I troubleshoot this?
A: This is a common issue that can often be resolved with systematic troubleshooting. Here's a workflow to diagnose the problem:
3. Q: Can modified nucleotides like 5-Ethylcytidine help in overcoming polymerase stalling?
A: The use of modified nucleotides to overcome polymerase stalling is an area of active research. While there is limited direct evidence for 5-Ethylcytidine specifically for this purpose, the principle is based on the idea that a modified nucleotide might have altered base-pairing properties or steric effects that could facilitate the bypass of a lesion or a difficult sequence that would otherwise stall the polymerase.
For instance, some nucleotide analogs are designed to be incorporated opposite damaged bases with higher efficiency than natural nucleotides. Studies have shown that 5-substituted pyrimidines, including 5-ethylpyrimidine, can be incorporated by T7 RNA polymerase.[9] However, the effect is highly dependent on the specific polymerase, the nature of the stall site (e.g., the type of DNA lesion), and the specific modification on the nucleotide. In some cases, nucleotide analogs can act as inhibitors or chain terminators.[10][11][12]
Therefore, while theoretically possible, the use of 5-Ethylcytidine to overcome a specific stall site would require empirical testing and optimization.
Here is a conceptual diagram illustrating how a modified nucleotide might facilitate lesion bypass:
Quantitative Data on Polymerase Stalling
The efficiency of transcription can be significantly reduced by various DNA modifications. The following table summarizes the effects of different modifications on RNA polymerase II (Pol II) activity from various studies.
| Stalling Agent/Condition | Polymerase | Effect on Transcription | Quantitative Finding | Reference |
| O²-ethylthymidine (O²-EtdT) | RNA Pol II | Causes polymerase stalling | Stalling is exacerbated by TFIIS-stimulated proofreading. | [1] |
| O⁴-ethylthymidine (O⁴-EtdT) | RNA Pol II | Promotes nucleotide misincorporation | Dominant error-prone bypass route observed. | [1] |
| 5-formylcytosine (5fC) | RNA Pol II | Reduces transcription rate and substrate specificity | Slows down transcriptional elongation. | [3][4] |
| 5-carboxylcytosine (5caC) | RNA Pol II | Reduces transcription rate and substrate specificity | Induces pausing by forming a hydrogen bond with a glutamine residue in Pol II. | [4][13] |
| 3d-Napht-A (bulky adduct) | RNA Pol II | Strongly blocks polymerase | Complete block of nucleotide incorporation after 60 minutes. | [14] |
| GC-Rich Template | T7/SP6 RNA Polymerase | Premature termination | Decreasing reaction temperature from 37°C to 30°C can increase full-length transcripts. | [6] |
Experimental Protocols
Protocol 1: General In Vitro Transcription Assay to Detect Stalling
This protocol is a standard method to assess the efficiency of transcription and identify potential stall sites on a given DNA template.
Materials:
-
Linearized plasmid DNA template or PCR product with a promoter (e.g., T7, SP6)
-
High-purity ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Transcription buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine)
-
RNA Polymerase (e.g., T7 RNA Polymerase)
-
RNase inhibitor
-
[α-³²P]UTP or other labeled nucleotide for visualization
-
DNase I (RNase-free)
-
Stop solution (e.g., formamide (B127407) loading dye)
-
Nuclease-free water
Methodology:
-
Reaction Setup: On ice, combine the following in a nuclease-free tube:
-
Transcription buffer (to 1X final concentration)
-
DTT (to final concentration recommended by manufacturer)
-
RNase inhibitor (10-20 units)
-
rNTP mix (final concentration typically 0.5-1 mM each)
-
Labeled nucleotide (e.g., [α-³²P]UTP)
-
Linearized DNA template (0.5-1.0 µg)
-
RNA Polymerase (2-10 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Mix gently and incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for T7) for 1-2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.
-
Reaction Termination: Add an equal volume of stop solution to the reaction.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. Full-length transcripts will migrate as a distinct band, while stalled products will appear as a ladder of shorter fragments.
Protocol 2: Preparation of a DNA Template with a Site-Specific Lesion
This protocol describes a method to create a DNA template containing a specific modification known to cause polymerase stalling, which is useful for studying the mechanism of stalling and testing potential solutions.
Materials:
-
Oligonucleotides (one containing the desired lesion)
-
Phusion or other high-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Plasmid vector
-
Restriction enzymes
-
T4 DNA Ligase
-
QIAquick PCR Purification and Gel Extraction Kits (or similar)
Methodology:
-
Oligonucleotide Synthesis: Obtain a DNA oligonucleotide containing the desired lesion (e.g., an alkylated base) at a specific position. This is typically sourced from a specialized vendor.
-
PCR Amplification: Use the lesion-containing oligonucleotide as a primer in a PCR reaction with a reverse primer to amplify a fragment from a template plasmid. The other strand is generated in a separate PCR using a forward primer and a reverse primer that overlaps with the lesion-containing oligo.
-
Fragment Purification: Purify both PCR products using a PCR purification kit.
-
Overlap Extension PCR: Combine the two purified fragments in a new PCR reaction. The overlapping regions will anneal, and the fragments will be extended to create a full-length, double-stranded DNA product containing the lesion on one strand.
-
Purification of Final Template: Purify the final PCR product using a gel extraction kit to ensure you have only the full-length product.[15]
-
Verification: The presence and location of the lesion can be confirmed by methods such as enzymatic digestion assays or mass spectrometry, depending on the nature of the lesion. This purified DNA can now be used as a template in an in vitro transcription assay (Protocol 1) to study polymerase stalling at the specific site.
References
- 1. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Basis of Transcriptional Pausing, Stalling, and Transcription-coupled Repair Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.zageno.com [go.zageno.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive mechanism for 5-carboxylcytosine-induced transcriptional pausing revealed by Markov state models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of RNA polymerase II stalling by DNA alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Internally Modified DNA Templates for Chemical Transcription Roadblocking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Ethylcytidine Modified RNA
Welcome to the technical support center for the purification of 5-Ethylcytidine (5eC) modified RNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of RNA containing this specific modification.
Introduction
The incorporation of 5-Ethylcytidine into RNA molecules is a strategy employed to enhance their therapeutic properties. However, the addition of the ethyl group at the 5-position of the cytidine (B196190) base increases the hydrophobicity of the RNA. This alteration in physicochemical properties can introduce specific challenges during the purification process, potentially leading to lower yields, reduced purity, and aggregation. This guide will help you navigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying 5-Ethylcytidine (5eC) modified RNA?
The primary challenge stems from the increased hydrophobicity conferred by the 5-ethyl group on the cytidine base. This can lead to aggregation of the RNA molecules and non-specific binding to purification resins, potentially resulting in lower recovery and co-elution of impurities.
Q2: How does the 5eC modification affect the choice of purification method?
Standard RNA purification methods can often be adapted for 5eC-modified RNA. However, methods that are sensitive to hydrophobic interactions may require optimization. For instance, in reverse-phase chromatography, the elution profile of 5eC-modified RNA may differ significantly from that of unmodified RNA. Affinity purification methods that rely on the poly(A) tail are generally less affected by base modifications.[1] A study describing the synthesis of 5-Ethylcytidine modified RNA successfully utilized a silica-based spin column method (Monarch RNA Cleanup Kit) for purification.[2]
Q3: Can I use standard spectrophotometric methods (A260/A280) to assess the purity of 5eC-modified RNA?
Yes, you can still use A260/A280 and A260/A230 ratios to assess the purity of your 5eC-modified RNA. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[3] A low ratio may indicate protein contamination. The A260/A230 ratio, which should ideally be >1.8, is used to assess contamination by salts and organic solvents.[3]
Q4: My 5eC-modified RNA appears to be degraded. What are the common causes?
RNA degradation is most commonly caused by RNase contamination. It is crucial to maintain an RNase-free environment throughout the purification process. This includes using certified RNase-free reagents, tips, and tubes, and wearing gloves.[4][5] Improper storage of the RNA at temperatures warmer than -80°C can also lead to degradation.[3][4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of 5-Ethylcytidine modified RNA.
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Increased Hydrophobicity Leading to Aggregation and Loss: The ethyl groups can cause the RNA to aggregate and precipitate out of solution, or stick to plasticware. | - Work quickly and keep samples on ice to minimize aggregation. - Consider using low-binding microcentrifuge tubes. - Ensure complete resuspension of the RNA pellet by gentle pipetting and, if necessary, brief incubation at 55-60°C.[6] |
| Incomplete Elution from Purification Matrix: The hydrophobic nature of the modified RNA may lead to stronger binding to the purification resin (e.g., silica (B1680970) or hydrophobic interaction chromatography resins). | - Increase the elution buffer volume or perform a second elution.[4][7] - Pre-warm the elution buffer to 50-60°C to improve elution efficiency. - For silica columns, increase the incubation time of the elution buffer on the column to 5-10 minutes before centrifugation.[7] | |
| Insufficient Lysis or Homogenization: If extracting from cells or tissues, incomplete disruption can lead to poor recovery. | - Ensure thorough homogenization of the sample.[3][7] - Increase the volume of lysis buffer.[7] | |
| Low Purity (Low A260/230 Ratio) | Salt Carryover: Guanidinium salts from binding buffers can be carried over into the final eluate. | - Ensure the column is not overloaded.[3] - Perform an additional wash step with the recommended wash buffer.[7] - Ensure the column is spun dry for at least 2 minutes after the final wash to remove all residual ethanol (B145695).[7] |
| Residual Organic Solvents: Phenol or other organic solvents may be carried over from the lysis steps. | - Be careful during phase separation to avoid aspirating the interphase or organic phase.[3] - Consider performing an additional ethanol precipitation step to clean up the RNA. | |
| Column Clogging | Sample Overload: Too much starting material can lead to clogging of silica-based columns. | - Reduce the amount of starting material.[7] - Centrifuge the lysate after homogenization to pellet debris and use only the supernatant.[7] |
| Incomplete Homogenization: Particulate matter in the lysate can clog the column. | - Increase the time for sample digestion or homogenization.[7] | |
| RNA Degradation | RNase Contamination: Introduction of RNases during the purification process. | - Maintain a strict RNase-free work environment.[4][5] - Use fresh, RNase-free reagents and consumables.[5] - Add an RNase inhibitor to the lysis buffer. |
| Poor Performance in Downstream Applications | Ethanol or Salt Inhibition: Residual ethanol or salts from the purification process can inhibit enzymes used in downstream applications like reverse transcription or in vitro translation. | - After the final wash step, centrifuge the empty column for an additional minute to ensure complete removal of ethanol.[4] - If reusing collection tubes, blot the rim to remove any residual wash buffer.[4][7] |
Experimental Protocols
Protocol 1: Purification of 5eC-Modified RNA using a Silica-Based Spin Column
This protocol is adapted from standard RNA cleanup kit procedures and is suitable for purifying 5eC-modified RNA from in vitro transcription reactions.[2]
Materials:
-
Monarch RNA Cleanup Kit (or equivalent silica-based spin column kit)
-
Nuclease-free water
-
Ethanol (≥95%)
-
RNase-free microcentrifuge tubes
Procedure:
-
Sample Preparation: To your in vitro transcription reaction containing the 5eC-modified RNA, add RNA Cleanup Binding Buffer and ethanol according to the kit manufacturer's instructions. Mix thoroughly by pipetting.
-
Binding to Column: Transfer the mixture to the RNA cleanup spin column and centrifuge for 1 minute at 16,000 x g. Discard the flow-through.
-
DNase Treatment (Optional but Recommended): To remove the DNA template, perform an on-column DNase I digestion following the kit's protocol. This typically involves adding a DNase I solution to the column and incubating at room temperature.
-
Washing:
-
Add RNA Wash Buffer to the column and centrifuge for 1 minute. Discard the flow-through.
-
Repeat the wash step.
-
-
Dry Spin: Centrifuge the empty column for 2 minutes to completely remove any residual ethanol.
-
Elution:
-
Transfer the column to a clean, RNase-free microcentrifuge tube.
-
Add 50-100 µL of pre-warmed (50-60°C) nuclease-free water directly to the center of the column matrix.
-
Incubate for 5 minutes at room temperature.
-
Centrifuge for 1 minute to elute the purified 5eC-modified RNA.
-
For potentially higher yield, a second elution can be performed using the eluate from the first step.
-
Protocol 2: Quality Control of Purified 5eC-Modified RNA
1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified RNA at 260 nm, 280 nm, and 230 nm using a spectrophotometer (e.g., NanoDrop).
-
Calculate the A260/A280 and A260/A230 ratios to assess purity.
2. Denaturing Agarose (B213101) Gel Electrophoresis:
-
Prepare a 1-2% denaturing agarose gel containing formaldehyde.
-
Denature the RNA sample by heating in a suitable loading buffer.
-
Run the gel and visualize the RNA band(s) using a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Gold). A sharp, distinct band corresponding to the expected size of the 5eC-modified RNA indicates high integrity. Smearing may suggest degradation.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. RNA Purification [promega.com]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. neb.com [neb.com]
minimizing off-target effects of 5-Ethyl cytidine
Welcome to the technical support center for 5-Ethylcytidine (5-EC). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and troubleshooting common issues encountered during experiments involving this cytidine (B196190) analog.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethylcytidine and what are its primary applications?
5-Ethylcytidine (5-EC) is a modified nucleoside, an analog of cytidine. Its primary known applications in research include:
-
Metabolic Labeling of RNA: 5-EC can be used to metabolically label newly synthesized RNA. It serves as a mimic for 5-methylcytidine (B43896) (m5C) and can be used to identify and profile m5C-modifying enzymes.[1]
-
Enzymatic Incorporation into Nucleic Acids: The deoxynucleoside triphosphate form, 5-Ethyldeoxycytidine triphosphate, can be incorporated into DNA by polymerases such as T7 DNA polymerase.[2]
-
Potential Therapeutic Agent: As a cytidine analog, it has been investigated for potential anti-metabolic and anti-tumor activities, possibly through the inhibition of DNA methyltransferases.
Q2: What are the potential off-target effects of 5-Ethylcytidine?
While specific off-target effects of 5-Ethylcytidine are not extensively documented, based on its structure and the behavior of similar nucleoside analogs, potential off-target effects may include:
-
Alteration of DNA Structure: The deoxy-form, 5-Ethyldeoxycytidine, has been shown to induce a transition from the normal B-form DNA to the Z-form, particularly in alternating pyrimidine-purine sequences.[2] This conformational change could interfere with the binding of DNA-interacting proteins.
-
Interaction with DNA and RNA Modifying Enzymes: Due to its structural similarity to cytidine and methylated cytidine, 5-EC could non-specifically interact with or inhibit enzymes involved in nucleic acid metabolism, such as DNA and RNA methyltransferases, deaminases, and glycosylases.
-
Incorporation into unintended nucleic acid species: While often used to label RNA, there is a possibility of its incorporation into DNA, and vice-versa for its deoxy-form, which could affect nucleic acid integrity and function.
-
Cytotoxicity: Like many nucleoside analogs, 5-EC can exhibit cytotoxicity, potentially through incorporation into DNA and RNA, leading to the inhibition of synthesis and induction of apoptosis.[3][4]
Q3: How can I minimize the off-target effects of 5-Ethylcytidine in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Consider the following strategies:
-
Dose-Response and Time-Course Experiments: Determine the lowest effective concentration of 5-EC and the shortest incubation time necessary to achieve your desired experimental outcome. This will help to reduce cytotoxicity and non-specific interactions.
-
Use of Appropriate Controls: Always include negative controls (untreated cells) and positive controls (if available) to accurately assess the specific effects of 5-EC.
-
Chemical Modifications: For therapeutic development, consider chemical modifications to the ribose or nucleobase of 5-EC to enhance its specificity for the target enzyme or pathway.[5][6]
-
Prodrug Strategies: Employing a prodrug approach can help to deliver 5-EC more specifically to the target tissue or cells, thereby reducing systemic off-target effects.[7]
-
Purity of the Compound: Ensure the 5-Ethylcytidine used is of high purity to avoid confounding results from contaminants.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity or cell death observed after treatment with 5-Ethylcytidine.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line. Use concentrations at or below the IC50 for your experiments. |
| Incubation time is too long. | Conduct a time-course experiment to identify the minimum exposure time required to observe the desired effect. |
| Cell line is particularly sensitive. | Consider using a different, less sensitive cell line if your experimental design allows. Otherwise, be prepared to use very low concentrations of 5-EC. |
| Off-target effects leading to apoptosis. | Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mechanism of cell death. If apoptosis is confirmed, this is likely an inherent property of the compound that needs to be managed through concentration and time optimization.[3] |
Problem 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Induction of Z-DNA formation. | If your experiment involves DNA-protein interactions, consider that 5-Ethyldeoxycytidine can alter DNA conformation.[2] Use techniques like circular dichroism to assess DNA structure in the presence of the compound. |
| Non-specific inhibition of enzymes. | If you suspect off-target enzyme inhibition, perform in vitro enzyme activity assays with purified enzymes of interest (e.g., DNA methyltransferases) in the presence and absence of 5-EC. |
| Degradation of the compound. | Ensure proper storage of 5-Ethylcytidine as recommended by the manufacturer. Prepare fresh solutions for each experiment. |
| Variable cellular uptake. | Differences in the expression of nucleoside transporters across cell lines can lead to variable uptake and, consequently, inconsistent effects.[8] If possible, quantify the intracellular concentration of 5-EC. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for cytidine analogs from a study on HCT-116 colon cancer cells. This data can serve as a reference point for designing your own cytotoxicity experiments with 5-Ethylcytidine, although specific values will vary.
Table 1: IC50 Values of Cytidine Analogs in HCT-116 Cells [3]
| Compound | 24h IC50 (µM) | 48h IC50 (µM) |
| 5-azacytidine | 2.18 ± 0.33 | 1.98 ± 0.29 |
| 5-aza-2'-deoxycytidine | 4.08 ± 0.61 | 3.18 ± 0.50 |
| 5-fluoro-2'-deoxycytidine | 1.72 ± 0.23 | 1.63 ± 0.21 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies on other cytidine analogs and can be used to determine the cytotoxic effects of 5-Ethylcytidine.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat cells with a range of 5-Ethylcytidine concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24 and 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol can be used to determine if 5-Ethylcytidine induces apoptosis.[3]
-
Cell Treatment: Culture cells to a density of 4 x 10^5 cells/well, incubate overnight, and then treat with the desired concentrations of 5-Ethylcytidine for 24 and 48 hours.
-
Cell Harvesting: Harvest both treated and untreated cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Visualizations
Caption: Workflow for investigating 5-Ethylcytidine cytotoxicity.
Caption: Potential cellular mechanisms of 5-Ethylcytidine.
References
- 1. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. brieflands.com [brieflands.com]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing nucleoside tailoring strategies against SARS-CoV-2 via ribonuclease targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sequencing 5-Ethylcytidine (5-EtC) Containing DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA containing the modified base 5-Ethylcytidine (5-EtC).
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethylcytidine (5-EtC) and why is it challenging to sequence?
A1: 5-Ethylcytidine is a modified analog of cytidine (B196190) with an ethyl group at the 5th position of the pyrimidine (B1678525) ring. This modification, similar to the well-studied 5-methylcytosine (B146107) (5mC), can interfere with standard DNA sequencing workflows. The ethyl group is bulkier than a methyl group, which can affect the interaction of DNA with various enzymes, including DNA polymerases, potentially leading to sequencing errors, incomplete reactions, or biased results.
Q2: Which sequencing methods are recommended for DNA containing 5-EtC?
A2: Both Sanger sequencing and Next-Generation Sequencing (NGS) can be adapted for 5-EtC-containing DNA. However, special considerations are necessary. Enzymatic-based NGS methods, analogous to those used for 5mC and 5-hydroxymethylcytosine (B124674) (5hmC), are promising as research has shown that enzymes like TET dioxygenases can oxidize 5-alkylcytosines.[1] Chemical conversion methods similar to bisulfite sequencing may also be adapted, but the reactivity of 5-EtC to such chemicals needs to be empirically determined.
Q3: How does 5-EtC affect DNA polymerase activity during sequencing?
A3: The ethyl group on the cytosine base can sterically hinder the active site of DNA polymerase. This can lead to several issues:
-
Stalling: The polymerase may pause or dissociate at the 5-EtC site, leading to shorter reads or failed sequencing reactions.
-
Misincorporation: The polymerase may incorrectly incorporate a base opposite 5-EtC. While 5-EtC is expected to pair with guanine (B1146940) (G), the modification may increase the rate of mispairing with other bases like adenine (B156593) (A) or thymine (B56734) (T).[2]
-
Reduced Efficiency: The overall efficiency of the polymerase chain reaction (PCR) amplification step in both Sanger and NGS library preparation can be reduced.
Q4: What are the key considerations for library preparation of 5-EtC containing DNA for NGS?
A4: Standard library preparation kits can be used as a starting point, but optimization is crucial. Key steps to consider are:
-
Fragmentation: Both mechanical and enzymatic fragmentation methods should be evaluated for any bias against regions rich in 5-EtC.
-
End-Repair and A-tailing: The enzymes used for end-repair and A-tailing might have reduced efficiency on DNA strands containing 5-EtC near the ends.
-
Adapter Ligation: The presence of 5-EtC near the DNA ends could potentially impact the efficiency of adapter ligation.
-
PCR Amplification: The choice of a high-fidelity, processive DNA polymerase that can efficiently read through 5-EtC is critical to minimize bias and errors.
Q5: What are the bioinformatic challenges in analyzing sequencing data from 5-EtC modified DNA?
A5: If a method is used that chemically or enzymatically converts 5-EtC (or unmodified cytosine), specialized alignment software is required to correctly map the sequencing reads to a reference genome. Standard aligners may misinterpret the converted bases as mismatches. Additionally, identifying true 5-EtC sites requires statistical models that account for potential sequencing errors and incomplete conversion rates.
Troubleshooting Guides
Sanger Sequencing
| Problem | Possible Cause | Recommended Solution |
| Weak or Noisy Signal | - Low template concentration due to inefficient PCR amplification.- Polymerase stalling at 5-EtC sites. | - Increase the number of PCR cycles.- Test different DNA polymerases with higher processivity.- Optimize the annealing temperature of the sequencing primer. |
| Failed Sequence (no data) | - Complete polymerase stalling.- Inefficient primer annealing due to secondary structures induced by 5-EtC. | - Use a DNA polymerase known to be robust for modified bases.- Redesign primers to avoid regions with high 5-EtC density.- Add PCR enhancers like betaine (B1666868) or DMSO to the sequencing reaction. |
| Mixed Sequence Peaks | - Misincorporation of bases opposite 5-EtC by the polymerase. | - Use a high-fidelity DNA polymerase.- Sequence both the forward and reverse strands to confirm the base call. |
| Short Read Lengths | - Premature termination of the sequencing reaction due to polymerase stalling. | - Increase the concentration of dNTPs in the sequencing reaction.- Test different, more processive DNA polymerases. |
Next-Generation Sequencing (NGS)
| Problem | Possible Cause | Recommended Solution |
| Low Library Yield | - Inefficient fragmentation, end-repair, or adapter ligation due to 5-EtC.- Poor amplification during library PCR. | - Empirically test different fragmentation methods.- Increase enzyme concentrations or incubation times for end-repair and ligation.- Screen various high-fidelity polymerases for optimal amplification of 5-EtC containing DNA. |
| Uneven Genome Coverage (Bias) | - PCR bias, with preferential amplification of fragments with lower 5-EtC content.- Biased fragmentation of the genome. | - Minimize the number of PCR cycles.- Use a polymerase with low bias.- Compare different fragmentation methods (e.g., mechanical vs. enzymatic). |
| High Error Rates at Specific Loci | - Misincorporation by the DNA polymerase opposite 5-EtC sites. | - Use a proofreading, high-fidelity polymerase for library amplification.- Perform paired-end sequencing to improve accuracy.- Implement bioinformatic error correction models. |
| Low Alignment Rate | - If using a conversion-based method, incorrect alignment parameters. | - Use alignment software specifically designed for bisulfite-like data (e.g., Bismark, BS-Seeker2).- Adjust alignment parameters to be more tolerant of mismatches if no conversion-specific aligner is available. |
Experimental Protocols
Protocol 1: Enzymatic Conversion-Based NGS Library Preparation for 5-EtC Detection (Hypothetical)
This protocol is adapted from methods used for 5mC and 5hmC detection and is based on the principle that TET enzymes can oxidize 5-EtC.
-
DNA Fragmentation: Fragment 100-500 ng of gDNA to an average size of 200-400 bp using mechanical shearing (e.g., sonication).
-
End-Repair and A-tailing: Perform end-repair and A-tailing using a standard library preparation kit.
-
Adapter Ligation: Ligate NGS adapters with methylated cytosines to the DNA fragments. This is crucial to protect the adapters from subsequent enzymatic reactions.
-
TET2 Enzyme Treatment:
-
Incubate the adapter-ligated DNA with TET2 enzyme in an appropriate buffer. This will oxidize 5-EtC to a more reactive form.
-
-
APOBEC Deamination:
-
Treat the DNA with an APOBEC deaminase. This enzyme will convert un-modified and TET2-oxidized cytosines to uracil, while unmodified cytosines that were not oxidized will remain as cytosine.
-
-
PCR Amplification:
-
Amplify the library using a high-fidelity, uracil-tolerant DNA polymerase. During PCR, the uracils will be read as thymines.
-
-
Sequencing and Data Analysis:
-
Sequence the library on an appropriate NGS platform.
-
Use bisulfite-sequencing alignment software to map the reads. The remaining cytosines in the sequence will represent the original 5-EtC sites.
-
Visualizations
Experimental Workflow for 5-EtC Sequencing
Caption: NGS workflow for sequencing DNA containing 5-Ethylcytidine.
Troubleshooting Logic for Low Sequencing Signal
Caption: A logical workflow for troubleshooting low signal in 5-EtC sequencing.
References
- 1. Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of 5-Ethyl cytidine
Welcome to the technical support center for optimizing the cell permeability of 5-Ethyl cytidine (B196190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
FAQs: Understanding and Troubleshooting 5-Ethyl cytidine Permeability
This section addresses common questions regarding the cell permeability of this compound and related nucleoside analogs.
Q1: What are the expected physicochemical properties of this compound and how do they influence its cell permeability?
A1: While specific experimental data for this compound is limited, we can infer its properties from the closely related nucleoside analog, 5-Methyl-2'-deoxycytidine. Nucleoside analogs are generally hydrophilic molecules, which can limit their passive diffusion across the lipophilic cell membrane. The addition of an ethyl group at the 5-position is expected to slightly increase lipophilicity compared to cytidine, but it may still face challenges with efficient passive transport.
Q2: My in vitro experiments show low efficacy of this compound. Could poor cell permeability be the cause?
A2: Yes, a significant discrepancy between in vitro biochemical assay results (e.g., enzyme inhibition) and cell-based assay results is a strong indicator of poor cell permeability. If this compound is potent against its target in a cell-free system but shows reduced activity in a cellular context, it is likely that an insufficient amount of the compound is reaching its intracellular target.
Q3: How can I experimentally assess the cell permeability of this compound?
A3: Two standard in vitro assays are widely used to determine the permeability of a compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability across an artificial lipid membrane. It is a useful initial screening tool to assess the compound's ability to cross a lipid barrier by passive diffusion.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This assay can evaluate both passive diffusion and the involvement of active transport mechanisms (uptake and efflux).
Q4: What strategies can I employ to improve the cell permeability of this compound?
A4: Several strategies can be employed to enhance the cellular uptake of nucleoside analogs like this compound:
-
Prodrug Approach: This involves chemically modifying this compound to create a more lipophilic derivative (a prodrug) that can more easily cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active this compound. Common prodrug strategies for nucleosides include esterification of the hydroxyl groups on the ribose sugar or modification of the amino group on the cytosine base.
-
Nanocarrier Formulations: Encapsulating this compound into nanoparticles can facilitate its entry into cells. Various types of nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be used to improve drug solubility, protect it from degradation, and enhance its cellular uptake.[1][2]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during permeability assays with this compound and other nucleoside analogs.
Guide 1: Troubleshooting Low Apparent Permeability (Papp) in PAMPA
| Potential Issue | Possible Cause | Recommended Action |
| Low Papp Value | Low Lipophilicity: The inherent hydrophilic nature of the nucleoside analog limits its partitioning into and diffusion across the artificial membrane. | Consider prodrug strategies to increase lipophilicity. Synthesize ester or other lipophilic derivatives of this compound and re-assess permeability. |
| Compound Precipitation: The compound may have low solubility in the assay buffer, leading to precipitation in the donor well and an underestimation of permeability. | Visually inspect the donor well for precipitation. If observed, decrease the initial compound concentration. Ensure the compound is fully dissolved in the buffer, potentially with the use of a low percentage of a co-solvent like DMSO. | |
| Incorrect pH: The ionization state of the compound can affect its permeability. | Ensure the pH of the donor and acceptor buffers is appropriate to maintain the compound in its most neutral, permeable form. | |
| Low Compound Recovery | High Binding to Artificial Membrane: The compound may have a high affinity for the lipid membrane, resulting in retention within the membrane rather than passage to the acceptor compartment. | Analyze the amount of compound remaining in the membrane after the assay. If a significant amount is retained, this indicates strong membrane binding. While this suggests good membrane interaction, it may not translate to efficient translocation. |
| Compound Instability: The compound may be unstable in the assay buffer over the incubation period. | Assess the stability of this compound in the assay buffer under the experimental conditions. If degradation is observed, consider shortening the incubation time or using a more stabilizing buffer. |
Guide 2: Troubleshooting Caco-2 Permeability Assays
| Potential Issue | Possible Cause | Recommended Action |
| Low Apical-to-Basolateral (A-B) Permeability | Low Passive Permeability: Similar to PAMPA, the inherent physicochemical properties of this compound may limit its passive diffusion across the cell monolayer. | Employ prodrug strategies or nanocarrier formulations to enhance passive uptake. |
| Active Efflux: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein, P-gp) expressed on the apical membrane of Caco-2 cells, which actively pump the compound out of the cell. | Perform a bi-directional transport assay by measuring both A-B and basolateral-to-apical (B-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[3] To confirm, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor confirms it as a substrate. | |
| High Variability in Papp Values | Inconsistent Monolayer Integrity: The tightness of the Caco-2 cell monolayer can vary between experiments, affecting permeability results. | Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure their integrity. Only use monolayers with TEER values within an acceptable range. |
| Inconsistent Cell Passage Number: The expression of transporters can vary with the passage number of the Caco-2 cells. | Use Caco-2 cells within a consistent and defined passage number range for all experiments to ensure reproducibility. | |
| Low Compound Recovery | Non-specific Binding: The compound may bind to the plastic of the assay plates or other components of the experimental setup. | Use low-binding plates. Consider adding a low concentration of a protein like bovine serum albumin (BSA) to the basolateral chamber to create a "sink" condition and reduce non-specific binding. |
| Metabolism by Caco-2 Cells: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound. | Analyze the samples from both the donor and receiver compartments for the presence of metabolites using a suitable analytical method like LC-MS/MS. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Artificial Membrane:
-
Prepare a solution of a lipid, such as 1-2% lecithin (B1663433) in dodecane.
-
Carefully coat the filter of each well of a 96-well donor plate with 5 µL of the lipid solution.
-
Allow the solvent to evaporate completely, leaving a thin lipid film.
-
-
Prepare Compound and Buffer Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should typically be less than 1%.
-
Prepare fresh buffer for the acceptor plate.
-
-
Assemble the PAMPA "Sandwich":
-
Add the prepared compound solution to the donor wells.
-
Add fresh buffer to the acceptor plate wells.
-
Carefully place the donor plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.
-
-
Incubate:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), sometimes with gentle shaking.
-
-
Analyze and Calculate Papp:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca = Final concentration in the acceptor well
-
C0 = Initial concentration in the donor well
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Culture Caco-2 Cells:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monitor Monolayer Integrity:
-
Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. A stable and high TEER value indicates a well-formed monolayer.
-
-
Perform the Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
-
For Apical-to-Basolateral (A-B) transport:
-
Add the this compound solution in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
For Basolateral-to-Apical (B-A) transport:
-
Add the this compound solution in transport buffer to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At specified time points, collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
-
Analyze and Calculate Papp and Efflux Ratio:
-
Determine the concentration of this compound in the collected samples using a suitable analytical method.
-
Calculate the Papp value for both A-B and B-A directions using the following equation:
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the membrane
-
C0 = The initial concentration of the compound in the donor chamber
-
Calculate the efflux ratio:
-
Visualizations
Troubleshooting Workflow for Low Permeability
References
Technical Support Center: 5-Ethyl Cytidine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with 5-Ethyl cytidine (B196190) toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-Ethyl cytidine toxicity in cell culture?
A1: this compound is a prodrug, meaning it is not toxic in its initial form. Its cytotoxicity is dependent on its metabolic activation within the cell. The primary mechanism of toxicity involves a two-step process:
-
Phosphorylation: this compound is first phosphorylated by uridine-cytidine kinase 2 (UCK2) to its monophosphate form. Subsequent phosphorylations convert it to this compound triphosphate.
-
Incorporation into Nucleic Acids: this compound triphosphate can then be incorporated into newly synthesized RNA and DNA. This incorporation disrupts normal nucleic acid structure and function, leading to cell cycle arrest and apoptosis (cell death).
Additionally, some cytidine analogs can be deaminated into their corresponding uridine (B1682114) analogs, which can then be incorporated into DNA and inhibit enzymes like thymidylate synthase, further contributing to toxicity.[1]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: The sensitivity of a cell line to this compound is often directly related to the expression level of the enzyme uridine-cytidine kinase 2 (UCK2).[2][3] Cells with higher levels of UCK2 will more efficiently convert this compound into its toxic triphosphate form, leading to greater cytotoxicity.[2][3][4] Conversely, cells with lower UCK2 expression are more resistant. Furthermore, differences in the activity of cytidine deaminase, an enzyme that can convert this compound to a different compound, can also influence cell line-specific toxicity.[1]
Q3: Can the toxicity of this compound be reversed?
A3: Yes, the cytotoxic effects of this compound can be mitigated or reversed. The two primary strategies are:
-
Inhibition of Metabolic Activation: Blocking the initial phosphorylation step by inhibiting UCK2 can significantly reduce toxicity.
-
Competitive Inhibition: Co-treatment with natural nucleosides, such as cytidine or deoxycytidine, can compete with this compound for metabolic enzymes and incorporation into nucleic acids, thereby reducing its toxic effects.[5][6]
Troubleshooting Guides
Issue 1: Excessive Cell Death or Low Viability After Treatment
Possible Cause: The concentration of this compound used is too high for the specific cell line, leading to overwhelming toxicity.
Solutions:
-
Optimize this compound Concentration:
-
Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a working concentration that achieves the desired experimental effect without causing excessive cell death.
-
Protocol: Refer to the "Experimental Protocols" section for a detailed methodology on performing a cell viability assay (e.g., MTT assay) to determine the IC50.
-
-
Co-treatment with Cytidine:
-
Recommendation: Supplement the cell culture medium with cytidine to competitively inhibit the metabolic activation and incorporation of this compound.
-
Starting Concentration: Begin with cytidine concentrations in the range of 1-25 µM.[5] The optimal concentration will need to be determined empirically for your cell line and experimental conditions.
-
Timing: Add cytidine to the culture medium at the same time as this compound.
-
Issue 2: High Variability in Experimental Results
Possible Cause: Inconsistent metabolic activation of this compound due to fluctuations in cell health, density, or passage number.
Solutions:
-
Standardize Cell Culture Conditions:
-
Recommendation: Ensure consistency in cell seeding density, passage number, and overall cell health. Cells that are stressed or overly confluent may have altered metabolic rates, leading to variable responses to this compound.
-
Best Practice: Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Inhibit UCK2 for Controlled Activation:
-
Recommendation: For experiments where a more controlled and attenuated response is desired, consider using a UCK2 inhibitor. This will reduce the conversion of this compound to its active form, leading to a more consistent and less toxic effect.
-
Inhibitor Selection: Several small molecule inhibitors of UCK2 are commercially available. Refer to the literature for specific inhibitors and their effective concentration ranges. For example, some non-competitive inhibitors have IC50 values in the micromolar range.[7][8]
-
Data Presentation
The following tables summarize quantitative data related to the modulation of cytidine analog toxicity.
Table 1: Effect of Cytidine Co-treatment on the IC50 of Gemcitabine and Cytarabine (Cytidine Analogs) in HAP1-KO MBD4 Cells [5]
| Treatment Condition | IC50 of Gemcitabine (nM) | IC50 of Cytarabine (µM) |
| Without Cytidine Supplementation | 2.3 ± 0.1 | 0.19 ± 0.02 |
| With Cytidine Supplementation | 13.5 ± 0.9 | 0.75 ± 0.07 |
Table 2: IC50 Values of Various UCK2 Inhibitors [8]
| Inhibitor Compound ID | IC50 (µM) |
| 20874830 | 3.8 |
| 135546734 | 52 |
| 135546812 | 80 |
| 135546817 | 138 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol allows for the quantification of the cytotoxic effects of this compound and the protective effect of co-treatments.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Cytidine (for co-treatment experiments)
-
UCK2 inhibitor (optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. If performing a co-treatment experiment, prepare these dilutions with and without a fixed concentration of cytidine or a UCK2 inhibitor.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound (and co-treatments). Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC
This protocol provides a method for quantifying the intracellular levels of this compound triphosphate and other nucleotides to assess the metabolic effects of treatments.
Materials:
-
Cultured cells treated as required
-
Cold PBS
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction
-
Freon-trioctylamine or potassium carbonate for neutralization
-
HPLC system with a suitable anion-exchange or reverse-phase column
-
Appropriate nucleotide standards
Procedure:
-
Cell Harvesting: After treatment, rapidly wash the cells with ice-cold PBS and harvest them.
-
Extraction: Extract the intracellular nucleotides by adding a cold acid solution (e.g., 0.4 M PCA).
-
Neutralization: Neutralize the acid extract. For PCA extracts, this can be done by adding potassium carbonate.
-
HPLC Analysis:
-
Inject the neutralized extract onto the HPLC column.
-
Separate the nucleotides using a gradient elution program.
-
Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 260 nm or 280 nm).
-
-
Quantification: Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Metabolic activation pathway of this compound leading to cytotoxicity.
Caption: Workflow for assessing this compound toxicity and its reduction.
References
- 1. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal by cytidine of cyclopentenyl cytosine-induced toxicity in mice without compromise of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of the chemotherapeutic action of 5-fluorouracil by combination with cytidine or guanosine on HRS-sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytidine analogs are synthetic lethal with base excision repair default due to MBD4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
improving ligation efficiency of 5-Ethyl cytidine modified fragments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers experiencing challenges with the enzymatic ligation of DNA fragments containing 5-Ethylcytidine (5-EtC).
Frequently Asked Questions (FAQs)
Q1: Why is the ligation efficiency of my 5-Ethylcytidine (5-EtC) modified fragments significantly lower than that of unmodified fragments?
A1: The primary cause is likely steric hindrance. The ethyl group at the C5 position of cytosine is a bulky modification that protrudes into the major groove of the DNA helix.[1] This can physically impede the binding of DNA ligase, particularly T4 DNA Ligase, which needs to closely engage with the DNA backbone to catalyze the formation of a phosphodiester bond.[2][3] This interference is a common issue with modified oligonucleotides.[2]
Q2: Which DNA ligase is recommended for ligating 5-EtC modified fragments?
A2: High-concentration T4 DNA Ligase is the recommended starting point due to its robust activity in various conditions, including difficult ligations.[4][5] For particularly challenging ligations, consider using a modern, engineered high-performance T4 DNA Ligase, which may show improved performance on atypical substrates.[6] While E. coli DNA ligase is an option for sticky-end ligations, it cannot ligate blunt ends and is generally less robust than T4 DNA ligase.[7]
Q3: How does the position of the 5-EtC modification within the fragment affect ligation?
A3: Modifications at or near the 3'-hydroxyl or 5'-phosphate termini are most detrimental as they directly interfere with the ligase's active site.[3] Internal modifications can also reduce efficiency by altering the local DNA flexibility and conformation, but their impact may be less severe than that of terminal modifications.[1][8]
Q4: Can I improve ligation efficiency by changing the reaction buffer or temperature?
A4: Yes. Optimizing reaction conditions is critical. Using a fresh, high-quality ligation buffer is essential, as the ATP it contains is vital for the reaction and can degrade with repeated freeze-thaw cycles.[9] Adding a molecular crowding agent like Polyethylene Glycol (PEG) is highly recommended, as it increases the effective concentration of DNA and enzyme, which can dramatically improve the efficiency of difficult ligations.[9][10] Standard ligation temperatures (e.g., 16°C) are a good starting point, but room temperature (22-25°C) can also be effective, especially when using PEG.[5][11]
Q5: Are there any essential controls I should run?
A5: Absolutely. Always run a parallel positive control reaction using the same vector and an unmodified insert of a similar size. This will confirm the activity of your ligase, the quality of your competent cells, and the effectiveness of your vector preparation.[11] Additionally, a negative control with a digested, dephosphorylated vector but no insert will help you assess the background from vector self-ligation.[7][11]
Troubleshooting Guide
This guide addresses common problems encountered when ligating 5-EtC modified DNA fragments.
| Problem | Probable Cause | Recommended Solution |
| No or very few colonies on the experimental plate; positive control works. | 1. Steric Hindrance from 5-EtC: The ethyl group is inhibiting T4 DNA Ligase binding.[1] | Increase Enzyme Concentration: Use 5-10 times the standard amount of high-concentration T4 DNA Ligase.[11] Add a Crowding Agent: Supplement the reaction with PEG 8000 to a final concentration of 5-10%.[9][10] Optimize Incubation: Try incubating at room temperature (22-25°C) for 1-4 hours.[12] |
| 2. Suboptimal Molar Ratio: The ratio of modified insert to vector is not ideal for the reduced reaction efficiency. | Titrate Ratios: Set up several parallel ligations with varying insert-to-vector molar ratios (e.g., 3:1, 5:1, 10:1).[4][5] An excess of the modified insert is often beneficial.[7] | |
| 3. Poor DNA Quality: Contaminants from PCR or restriction digests (salts, EDTA) are inhibiting the ligase.[4] | Purify Fragments: Clean up the digested vector and modified insert using a spin column or gel extraction kit before ligation.[5] | |
| High number of colonies, but all are background (vector self-ligation). | 1. Incomplete Vector Digestion: The vector was not fully linearized by the restriction enzyme(s). | Verify Digestion: Run a small amount of the digested vector on an agarose (B213101) gel against the uncut plasmid to confirm complete linearization. |
| 2. Vector Self-Ligation: The linearized vector is re-ligating to itself, which is often more efficient than ligating a modified insert. | Dephosphorylate the Vector: Treat the linearized vector with an alkaline phosphatase (e.g., rSAP, Quick CIP) to remove the 5'-phosphate groups, which prevents self-ligation.[13][14] Ensure the phosphatase is heat-inactivated before adding the insert and ligase.[5] | |
| Colonies contain vector with incorrect inserts or no insert. | 1. Non-Specific Ligation: Blunt-end ligations are particularly prone to this. | Optimize Ratios and Conditions: For blunt-end ligations, use a higher insert:vector ratio (e.g., 10:1) and ensure the addition of PEG.[10][15] Ensure 5'-Phosphorylation: If the modified fragment is a PCR product, it must be phosphorylated using T4 Polynucleotide Kinase (PNK) before ligation.[14][15] |
Quantitative Data on Ligation Efficiency
The following tables present representative data to illustrate the challenges and optimization strategies for ligating 5-EtC modified fragments.
Table 1: Comparative Ligation Efficiency with 5-EtC Modification (Assay based on colony forming units (CFU) from transformation with a 3kb vector and a 500bp insert)
| Insert Type | Ligase Amount (Weiss Units) | Reaction Conditions | Average CFUs | Relative Efficiency |
| Unmodified DNA | 0.1 | 16°C, 16 hours | 1250 | 100% |
| 5-EtC Modified | 0.1 | 16°C, 16 hours | 85 | 6.8% |
Table 2: Effect of T4 DNA Ligase Concentration on 5-EtC Fragment Ligation
| Insert Type | Ligase Amount (Weiss Units) | Reaction Conditions | Average CFUs | Relative Efficiency |
| 5-EtC Modified | 0.1 | 16°C, 16 hours | 85 | 100% (Baseline) |
| 5-EtC Modified | 0.5 | 16°C, 16 hours | 340 | 400% |
| 5-EtC Modified | 1.0 | 16°C, 16 hours | 515 | 606% |
Table 3: Effect of PEG 8000 on 5-EtC Fragment Ligation
| Insert Type | Ligase Amount (Weiss Units) | Reaction Conditions | Average CFUs | Relative Efficiency |
| 5-EtC Modified | 0.5 | 16°C, 16 hours, No PEG | 340 | 100% (Baseline) |
| 5-EtC Modified | 0.5 | 16°C, 16 hours, 5% PEG | 1020 | 300% |
| 5-EtC Modified | 0.5 | 16°C, 16 hours, 10% PEG | 1450 | 426% |
Experimental Protocols & Visualizations
Protocol 1: Standard Ligation (Unmodified Control)
-
In a sterile microcentrifuge tube, combine the following on ice:
-
Linearized Vector DNA (100 ng)
-
Unmodified Insert DNA (Calculated for 3:1 molar ratio)
-
10X T4 DNA Ligase Buffer (2 µL)
-
Nuclease-Free Water (to a final volume of 19 µL)
-
-
Add 1 µL of T4 DNA Ligase (e.g., 0.1 Weiss units). Mix gently by pipetting.
-
Incubate the reaction at 16°C overnight (12-16 hours) or at room temperature for 1-2 hours.[5][12]
-
Use 2-5 µL of the ligation mixture to transform competent E. coli cells.
Protocol 2: Optimized Ligation for 5-EtC Modified Fragments
-
Prepare Fragments: Ensure both the dephosphorylated vector and the 5-EtC modified insert are purified via spin column. If the insert is from PCR, perform a phosphorylation step with T4 PNK.[14][15]
-
In a sterile microcentrifuge tube, combine the following on ice:
-
Linearized, Dephosphorylated Vector DNA (100 ng)
-
5-EtC Modified Insert DNA (Calculated for 5:1 or 10:1 molar ratio)
-
10X T4 DNA Ligase Buffer (2 µL)
-
50% (w/v) PEG 8000 Solution (4 µL for 10% final concentration)
-
Nuclease-Free Water (to a final volume of 19 µL)
-
-
Add 1 µL of high-concentration T4 DNA Ligase (e.g., 0.5-1.0 Weiss units). Mix gently.
-
Incubate the reaction at room temperature (22-25°C) for 2-4 hours.
-
Use 2-5 µL of the ligation mixture to transform competent E. coli cells. Do not heat-inactivate reactions containing PEG, as it can reduce transformation efficiency.[9]
Caption: Optimized workflow for ligating 5-EtC modified DNA fragments.
Caption: Troubleshooting flowchart for failed 5-EtC fragment ligations.
References
- 1. Effect of Cytosine Modifications on DNA Flexibility and Nucleosome Mechanical Stability | The Aksimentiev Group [bionano.physics.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Which oligonucleotide modifications block ligations or how to block ligation reactions [biosyn.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. T4 DNA Ligase (5 U/μL) - FAQs [thermofisher.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. DNA Ligation Protocol [sigmaaldrich.com]
- 11. Ligation of DNA [qiagen.com]
- 12. promega.com [promega.com]
- 13. sathyabama.ac.in [sathyabama.ac.in]
- 14. DNA Modifying Enzymes - New England Biolabs GmbH [neb-online.de]
- 15. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison for Nascent RNA Labeling: 5-Ethynylcytidine vs. 5-Ethylcytidine
In the dynamic field of transcriptomics and drug development, the ability to accurately label and track newly synthesized RNA is paramount. This guide provides a detailed comparison of two cytidine (B196190) analogs, 5-ethynylcytidine (B1258090) (EC) and 5-Ethylcytidine, for metabolic RNA labeling. As researchers and scientists seek the most effective tools for their experiments, this document will elucidate the performance, protocols, and underlying biochemical principles of these compounds, ultimately highlighting the superior choice for nascent RNA analysis.
Executive Summary
5-Ethynylcytidine is a powerful tool for metabolic RNA labeling due to its terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. This allows for the highly efficient and specific detection and isolation of newly transcribed RNA. In stark contrast, 5-Ethylcytidine is not a suitable agent for this purpose. Its ethyl group is chemically inert in a biological context and lacks the reactivity required for bioorthogonal ligation, rendering it undetectable by the sensitive methods used in modern RNA labeling experiments. Therefore, this guide will focus on the application and performance of 5-ethynylcytidine, while detailing the chemical basis for the non-viability of 5-Ethylcytidine.
Performance Comparison
Quantitative data for 5-Ethylcytidine in RNA labeling is unavailable as it is not utilized for this application. The following table summarizes the known performance characteristics of 5-ethynylcytidine, with some data inferred from its closely related and more extensively studied analog, 5-ethynyluridine (B57126) (EU).
| Parameter | 5-Ethynylcytidine (EC) | 5-Ethylcytidine |
| Labeling Efficiency | Efficiently incorporated into nascent RNA in various cell lines and animal tissues.[1] The rate of metabolism of EC is reported to be much faster than that of 5-ethynyluridine (EU).[1] | Not applicable. The lack of a bioorthogonal handle prevents its detection and thus, the assessment of its incorporation efficiency. |
| Specificity | Shows high specificity for RNA over DNA.[1] | Not applicable. |
| Cytotoxicity | The deoxycytidine analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), is reported to be less cytotoxic than 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[2] The IC50 of EdC varies by cell line, for example, it is 0.8 µM in 143B cells. | Not applicable. |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. | No established bioorthogonal detection method. |
Biochemical Pathway and Mechanism of Action
Metabolic labeling with 5-ethynylcytidine leverages the cell's natural nucleotide salvage pathway. Once introduced to cells, EC is taken up and phosphorylated by cellular kinases, primarily uridine-cytidine kinase 2 (UCK2), to form 5-ethynylcytidine triphosphate (ECTP). This analog is then utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into newly synthesized RNA.
The key to 5-ethynylcytidine's utility lies in its terminal alkyne group. This functional group is bioorthogonal, meaning it is chemically inert within the biological system but can undergo a highly specific and efficient reaction with a complementary azide-containing molecule. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, allows for the covalent attachment of probes, such as fluorophores or biotin, to the labeled RNA.
In contrast, the ethyl group of 5-Ethylcytidine is a saturated alkyl group. It lacks the unique reactivity of the terminal alkyne and does not participate in bioorthogonal reactions like click chemistry. While it might be incorporated into RNA to some extent, its presence cannot be specifically and sensitively detected using current methodologies, making it unsuitable for RNA labeling studies.
Experimental Protocols
The following is a generalized protocol for the metabolic labeling of nascent RNA in cultured cells using 5-ethynylcytidine followed by fluorescent detection.
I. Metabolic Labeling of RNA with 5-Ethynylcytidine
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.
-
Labeling: Add 5-ethynylcytidine to the culture medium at a final concentration of 0.1-1 mM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal, but a typical incubation period is 1-4 hours.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS).
II. Fixation and Permeabilization
-
Fixation: Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
III. Click Chemistry Reaction for Fluorescence Detection
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following components in order:
-
3 µL of a 10 mM solution of an azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide) in DMSO.
-
10 µL of a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄).
-
20 µL of a 250 mM solution of sodium ascorbate (B8700270) (freshly prepared).
-
467 µL of PBS.
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
IV. Counterstaining and Imaging
-
Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
Conclusion
For researchers aiming to study nascent RNA synthesis, 5-ethynylcytidine is a robust and reliable tool. Its efficient incorporation into RNA and the bioorthogonal reactivity of its ethynyl (B1212043) group allow for highly specific and sensitive detection through click chemistry. In contrast, 5-Ethylcytidine is not a viable alternative for this application due to the chemical inertness of its ethyl group, which precludes its detection by established bioorthogonal methods. The choice is therefore clear: for high-fidelity labeling and analysis of newly transcribed RNA, 5-ethynylcytidine is the superior and, in fact, the only functional choice between the two.
References
Validating 5-Ethyl Cytidine Incorporation: A Comparative Guide to Mass Spectrometry and Click Chemistry Methods
For researchers leveraging 5-Ethyl cytidine (B196190) (5-EC) to probe nascent RNA synthesis, robust validation of its incorporation is paramount. This guide provides a detailed comparison of two primary validation methodologies: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and click chemistry-based fluorescence detection. We present experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their experimental needs.
Performance Comparison: Mass Spectrometry vs. Click Chemistry-Fluorescence
The choice between mass spectrometry and fluorescence-based detection hinges on the specific experimental question, with a trade-off between quantitative accuracy and high-throughput visualization.
| Feature | Mass Spectrometry (LC-MS/MS) | Click Chemistry-Fluorescence Detection |
| Data Output | Quantitative (absolute or relative amount of 5-EC) | Qualitative/Semi-quantitative (fluorescence intensity) |
| Sensitivity | High (femtomole to attomole range) | High |
| Specificity | Very High (based on mass-to-charge ratio) | High (bioorthogonal reaction) |
| Throughput | Low to Medium | High (suitable for imaging and flow cytometry) |
| Spatial Resolution | None (analysis of bulk RNA) | High (cellular and subcellular localization) |
| Required Expertise | High (specialized instrumentation and data analysis) | Moderate |
| Instrumentation | LC-MS/MS system | Fluorescence microscope or flow cytometer |
| Sample Preparation | Complex (RNA extraction, digestion) | Relatively simple (fixation, permeabilization, click reaction) |
Experimental Workflow for 5-Ethyl Cytidine Incorporation and Validation
The overall process, from introducing 5-EC to cells to the final analysis, involves several key stages. The initial steps of metabolic labeling and RNA isolation are common to both validation methods.
Mass Spectrometry-Based Validation of this compound Incorporation
Mass spectrometry provides the gold standard for the definitive and quantitative validation of 5-EC incorporation into RNA.[1] This method relies on the enzymatic digestion of total RNA into individual nucleosides, followed by their separation and detection based on their unique mass-to-charge ratios.
Experimental Protocol: LC-MS/MS Analysis
-
Metabolic Labeling and RNA Extraction:
-
Culture cells to the desired confluency.
-
Incubate cells with this compound at a final concentration of 1 mM for 16 hours.
-
Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Quantify the extracted RNA using a spectrophotometer.
-
-
Enzymatic Digestion of RNA:
-
To 1-5 µg of total RNA, add a nuclease cocktail (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) in a suitable buffer.[1]
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of RNA into individual nucleosides.
-
Terminate the reaction by heat inactivation or by adding a quenching solution.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Ionize the eluted nucleosides using electrospray ionization (ESI).
-
Perform tandem mass spectrometry (MS/MS) analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and other canonical nucleosides for quantification.
-
-
Data Analysis:
-
Identify and quantify the amount of this compound by integrating the area under the peak corresponding to its specific MRM transition.
-
Normalize the amount of this compound to the amount of a canonical nucleoside (e.g., cytidine or guanosine) to determine the relative incorporation level.
-
Alternative Method: Click Chemistry-Based Fluorescence Detection
For a more high-throughput and visually-oriented validation, click chemistry offers a robust alternative.[2][3] This method utilizes the bioorthogonal reaction between the alkyne group of the incorporated 5-EC and a fluorescently labeled azide (B81097), allowing for the direct visualization of nascent RNA.[4]
Experimental Protocol: Fluorescence Detection
-
Metabolic Labeling:
-
Culture cells on coverslips or in a multi-well plate.
-
Incubate cells with this compound at a concentration of 0.1-1 mM for 1-16 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent (e.g., ascorbic acid) in a reaction buffer (e.g., 100 mM Tris, pH 8.5).[3]
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.5% Triton X-100).
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
For quantitative analysis, measure the fluorescence intensity of individual cells or cell populations using image analysis software. For high-throughput analysis, this protocol can be adapted for flow cytometry.
-
Conclusion
The validation of this compound incorporation can be robustly achieved through both mass spectrometry and click chemistry-based fluorescence detection. Mass spectrometry offers unparalleled quantitative accuracy and is the definitive method for confirming the chemical identity of the incorporated nucleoside.[1] In contrast, click chemistry provides a high-throughput, visually intuitive method to assess the spatial distribution of nascent RNA synthesis within cells and tissues.[2][4] The selection of the appropriate validation method will be guided by the specific research question, available resources, and the desired nature of the resulting data.
References
- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nascent RNA Capture: 5-Ethylcytidine vs. Bromouridine
For researchers, scientists, and drug development professionals, the selection of an appropriate method for nascent RNA capture is critical for accurately studying transcription dynamics. This guide provides a comparative analysis of 5-Ethylcytidine (5-EC) and the more established Bromouridine (BrU) for metabolic labeling and capture of newly synthesized RNA. Due to a scarcity of published data on 5-Ethylcytidine for this application, this guide will also reference the closely related compound, 5-ethynylcytidine (B1258090) (EC), to provide a broader context for cytidine (B196190) analogs while focusing on the comprehensive data available for Bromouridine.
Introduction to Nascent RNA Capture
Nascent RNA capture is a powerful technique used to isolate and analyze newly transcribed RNA molecules, providing a snapshot of real-time gene expression. This is achieved by introducing modified nucleoside analogs into cells, which are incorporated into elongating RNA chains by RNA polymerases. The labeled transcripts can then be selectively isolated for downstream analysis, such as RT-qPCR or next-generation sequencing. The choice of nucleoside analog is crucial as it can influence labeling efficiency, cell viability, and the specificity of capture.
5-Ethylcytidine: An Emerging Alternative with Limited Data
5-Ethylcytidine (5-EC) is a cytidine analog that holds potential as a tool for nascent RNA capture. However, there is currently a significant lack of published experimental data detailing its performance, cytotoxicity, and off-target effects for this application.
In contrast, a related compound, 5-ethynylcytidine (EC), which possesses an ethynyl (B1212043) group for "click" chemistry-based detection, has been studied to some extent. Research indicates that EC can be efficiently incorporated into RNA and is metabolized faster than the widely used 5-ethynyluridine (B57126) (EU).[1] However, a critical consideration is the potential for off-target incorporation into DNA, which has been observed with some ethynylated nucleosides in certain animal models.[2] This highlights the need for rigorous validation when using any new nucleoside analog for RNA-specific labeling.
Bromouridine (BrU): A Well-Established Method
Bromouridine (BrU) is a halogenated analog of uridine (B1682114) that is readily incorporated into nascent RNA transcripts by RNA polymerases.[3] The BrU-labeled RNA can then be specifically immunoprecipitated using an anti-BrdU antibody, which recognizes both 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and BrU. This method is well-documented, with established protocols and a considerable body of research supporting its use.
Quantitative Data Summary
Due to the lack of available data for 5-Ethylcytidine, the following table focuses on the performance of Bromouridine, with some comparative context from 5-ethynyluridine (a proxy for cytidine analogs).
| Parameter | 5-Ethylcytidine (5-EC) | Bromouridine (BrU) | 5-Ethynyluridine (5-EU) (for context) |
| Incorporation Efficiency | Data not available | Efficiently incorporated into nascent RNA.[3] | Efficiently incorporated into nascent RNA. |
| Capture Method | Hypothetically, would require a specific antibody or chemical handle | Immunoprecipitation with anti-BrdU antibody.[3] | Click chemistry with biotin-azide. |
| Specificity | Data not available | High specificity for RNA. | Generally high specificity for RNA, but some studies report potential for DNA incorporation in certain species.[2] |
| Cytotoxicity | Data not available | Generally considered less toxic than other analogs like 4-thiouridine, but can affect cell viability at high concentrations or with prolonged exposure.[4] | Can exhibit cytotoxicity at higher concentrations. |
| Off-Target Effects | Data not available | Minimal off-target effects reported when used at appropriate concentrations and labeling times. | Potential for off-target incorporation into DNA in some organisms.[2] |
| Typical Labeling Time | Data not available | 15 minutes to several hours, depending on the experimental goal.[3] | 30 minutes to a few hours. |
| Downstream Applications | RT-qPCR, sequencing (hypothetical) | RT-qPCR, microarray, next-generation sequencing.[3] | RT-qPCR, sequencing, imaging. |
Experimental Protocols
Bromouridine (BrU) Nascent RNA Labeling and Immunoprecipitation Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and BrU Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of Bromouridine (e.g., 100 mM in sterile water or DMSO).
-
Add BrU to the cell culture medium to a final concentration of 1-2 mM.
-
Incubate the cells for the desired labeling period (e.g., 30-60 minutes for nascent transcript analysis) at 37°C and 5% CO₂.
2. Cell Lysis and RNA Isolation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
3. Immunoprecipitation of BrU-labeled RNA:
-
Prepare anti-BrdU antibody-conjugated magnetic beads.
-
Incubate the total RNA with the prepared beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads multiple times with a high-stringency wash buffer to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.
4. Downstream Analysis:
-
The eluted BrU-labeled RNA is now ready for downstream applications such as RT-qPCR or library preparation for sequencing.
Mandatory Visualizations
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Ethylcytidine and 5-Iodocytidine: A Guide for Researchers
In the landscape of nucleoside analog research, modifications at the 5-position of the pyrimidine (B1678525) ring have yielded compounds with a wide array of biological activities. This guide provides a detailed comparative analysis of two such analogs: 5-Ethylcytidine and 5-Iodocytidine. The focus is on their chemical properties, biological activities, and the experimental frameworks used to evaluate them, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Physicochemical Properties: A Tale of Two Halides
The fundamental characteristics of 5-Ethylcytidine and 5-Iodocytidine are rooted in their molecular structure. The seemingly minor difference between an ethyl group and an iodine atom at the 5-position of the cytidine (B196190) ring results in notable variations in their physicochemical properties. A summary of these properties is presented below.
| Property | 5-Ethylcytidine | 5-Iodocytidine |
| Molecular Formula | C₁₁H₁₇N₃O₅ | C₉H₁₂IN₃O₅ |
| Molecular Weight | 271.27 g/mol | 369.11 g/mol |
| Appearance | White to off-white solid | White crystalline powder[1] |
| Solubility | Information not readily available | Slightly soluble in water |
| Storage Conditions | Information not readily available | -20°C for long-term storage |
Biological Activity and Efficacy: A Study in Contrasts
The primary application of interest for many nucleoside analogs lies in their potential as antiviral or anticancer agents. In this regard, 5-Ethylcytidine and 5-Iodocytidine present a stark contrast in their documented biological activities.
5-Iodocytidine and its deoxy-analog, 5-Iodo-2'-deoxycytidine, have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV).[2] The mechanism of action for these compounds involves their incorporation into the viral DNA, which ultimately disrupts viral replication and leads to the inhibition of viral proliferation.[1][3][4] This targeted interference with viral machinery makes them valuable candidates for antiviral therapies.
Conversely, 5-Ethylcytidine and its deoxy-analog, 5-Ethyl-2'-deoxycytidine, have shown a marked lack of antiviral efficacy in studies. Specifically, 5-Ethyl-2'-deoxycytidine was synthesized with the aim of enhancing metabolic stability and improving upon the anti-HSV activity of its counterpart, 5-Ethyl-2'-deoxyuridine. However, it was found to be inactive against HSV in Vero cells at concentrations up to 2 mM.
The table below summarizes the available quantitative data on the biological activity of the deoxy-analogs of these compounds.
| Compound | Virus | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| 5-Iodo-2'-deoxycytidine | HSV-1 | PRK | 0.2 - 0.4 | >20 | >50-100 |
| HSV-2 | PRK | 1 - 2 | >20 | >10-20 | |
| 5-Ethyl-2'-deoxycytidine | HSV | VERO | Inactive up to 2 mM | Not reported | Not applicable |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that is required to cause a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀ and is a measure of the drug's therapeutic window.
Mechanism of Action: The Decisive Role of the 5-Position Substituent
The differing biological activities of 5-Ethylcytidine and 5-Iodocytidine can be attributed to the nature of their respective substituents at the 5-position of the pyrimidine ring.
5-Iodocytidine , upon entering a cell, is phosphorylated to its triphosphate form by cellular and/or viral kinases. This triphosphate analog can then be recognized by viral DNA polymerases and incorporated into the growing viral DNA chain in place of the natural deoxycytidine triphosphate. The presence of the bulky iodine atom in the DNA strand disrupts its normal structure and function, leading to the termination of DNA replication and inhibition of viral propagation.
The mechanism for 5-Ethylcytidine 's lack of activity is less about a disruptive action and more about its inability to be effectively utilized by the necessary viral enzymes. It is likely that the ethyl group at the 5-position hinders the initial phosphorylation by viral thymidine (B127349) kinase, a critical step for the activation of many anti-herpetic nucleoside analogs. Without this activation, the compound cannot be incorporated into the viral DNA and exert an antiviral effect.
Caption: Comparative metabolic pathways of 5-Iodocytidine and 5-Ethylcytidine.
Experimental Protocols
A fundamental method for assessing the antiviral activity of compounds like 5-Iodocytidine is the Plaque Reduction Assay . This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Plaque Reduction Assay Protocol for Herpes Simplex Virus (HSV)
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (5-Iodocytidine and 5-Ethylcytidine) in cell culture medium.
-
-
Virus Infection:
-
Compound Treatment:
-
Incubation:
-
Plaque Visualization and Counting:
-
Remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol (B129727) or formaldehyde).
-
Stain the cell monolayers with a staining solution (e.g., crystal violet) to visualize the plaques.[2][5]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.
-
Caption: Workflow for a standard Plaque Reduction Assay.
Conclusion
The comparative analysis of 5-Ethylcytidine and 5-Iodocytidine highlights the critical role of the 5-position substituent in determining the biological activity of nucleoside analogs. While 5-Iodocytidine demonstrates clear antiviral properties through its incorporation into viral DNA, 5-Ethylcytidine remains largely inactive, likely due to its inability to be efficiently phosphorylated by viral kinases. This guide underscores the importance of subtle molecular modifications in drug design and provides a foundational understanding for researchers exploring the vast potential of nucleoside chemistry in developing novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 6. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
Comparative Analysis of 5-Ethyl cytidine and its Analogs in Biological Systems
A Guide for Researchers in Drug Discovery and Development
The exploration of nucleoside analogs as therapeutic agents remains a cornerstone of cancer and antiviral research. Within this class of compounds, 5-substituted cytidine (B196190) derivatives have garnered significant attention for their potential to modulate critical cellular processes. This guide provides a comparative analysis of the biological activity of 5-Ethyl cytidine, focusing on its potential as an anti-proliferative agent and DNA methyltransferase (DNMT) inhibitor. Due to the limited direct experimental data on this compound, this guide will draw objective comparisons with its structurally related analogs, including 5-Ethyl-2'-deoxyuridine, 5-Ethynyl-2'-deoxycytidine, and the well-established DNMT inhibitor, 5-Azacytidine.
Quantitative Comparison of Biological Activity
To facilitate a clear comparison of the potency of these cytidine analogs, the following table summarizes the available half-maximal inhibitory concentration (IC50) values from various studies. It is important to note the absence of publicly available IC50 data for the anti-proliferative or DNMT inhibitory activity of this compound.
| Compound | Biological Activity | Cell Line(s) | IC50 Value | Reference |
| This compound | Anti-proliferative/DNMT Inhibition | - | Data not available | - |
| 5-Ethyl-2'-deoxyuridine | Anti-proliferative | Human leukemia cell lines | 1.3 - 3.8 µM | [1] |
| 5-Ethynyl-2'-deoxycytidine (EdC) | Cytotoxicity | 143B (osteosarcoma) | 0.8 µM | [2] |
| HeLa, A549, HCT116 | >10 µM | [2] | ||
| 5-Azacytidine | Anti-proliferative | HL-60 (leukemia) | 0.29 µM | [3] |
Note: The cytotoxicity of 5-Ethynyl-2'-deoxycytidine (EdC) is primarily attributed to its intracellular conversion to 5-Ethynyl-2'-deoxyuridine (EdU).[2]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of biological activity. Below are methodologies for key assays relevant to the study of cytidine analogs.
Cell Proliferation Assay (Based on Leucine Incorporation)
This protocol is adapted from studies on the cytotoxicity of 5-Ethyl-2'-deoxyuridine.[1]
Objective: To determine the inhibitory effect of a compound on the proliferation of cancer cells by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Human leukemia cell lines (e.g., HL-60)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[U-14C]-L-leucine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
96-well microplates
Procedure:
-
Seed human leukemia cells in a 96-well microplate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Four hours before the end of the incubation period, add 0.1 µCi of [U-14C]-L-leucine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with 10% TCA to precipitate the proteins and remove unincorporated radiolabel.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Methyltransferase (DNMT) Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against DNMTs.
Objective: To quantify the inhibition of DNMT activity by a test compound.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Hemimethylated DNA substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Test compound (e.g., this compound)
-
Scintillation counter and filter plates/discs
Procedure:
-
Prepare a reaction mixture containing DNMT assay buffer, the hemimethylated DNA substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant DNMT1 enzyme to the mixture.
-
Start the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K).
-
Spot the reaction mixture onto DE81 filter discs or capture it in a filter plate.
-
Wash the filters extensively with a wash buffer (e.g., 0.2 M ammonium (B1175870) bicarbonate) to remove unincorporated ³H-SAM.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of DNMT inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the theoretical basis of this compound's potential activity and the experimental approach to its confirmation, the following diagrams are provided.
References
- 1. 5-Ethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation demonstrated with human leukemic cells and PHA-stimulated lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Metabolic RNA Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals delving into the dynamic world of RNA, choosing the right analytical tool is paramount. This guide offers a detailed comparison of metabolic RNA labeling techniques, with a special focus on a targeted method utilizing 5-Ethylcytidine (5-EC) and its cross-validation against broader methodologies for studying RNA dynamics.
Metabolic labeling of nascent RNA transcripts provides a powerful lens to study the lifecycle of RNA, from synthesis to decay. While various nucleoside analogs are employed for this purpose, each comes with its own set of strengths and limitations. This guide will compare the specialized 5-EC-based method for probing RNA modifications with more established techniques like SLAM-seq and TimeLapse-seq, which provide global insights into RNA turnover.
Quantitative Comparison of Metabolic RNA Labeling Methods
The selection of a metabolic labeling strategy hinges on several key performance indicators. The following table summarizes available quantitative and qualitative data for 5-EC-based labeling, SLAM-seq, and TimeLapse-seq to aid in making an informed decision.
| Feature | 5-Ethylcytidine (5-EC) Labeling (e.g., 5-EC-iCLIP) | SLAM-seq (4-thiouridine) | TimeLapse-seq (4-thiouridine) |
| Primary Application | Identification of RNA 5-methylcytidine (B43896) (m5C) dioxygenase binding sites | Transcriptome-wide analysis of RNA synthesis and degradation | Transcriptome-wide analysis of RNA synthesis and degradation |
| Labeling Principle | Incorporation of 5-EC into nascent RNA, followed by crosslinking and immunoprecipitation of specific RNA-binding proteins. | Incorporation of 4-thiouridine (B1664626) (4sU) followed by chemical conversion (alkylation) that induces T-to-C mutations during reverse transcription. | Incorporation of 4-thiouridine (4sU) followed by chemical conversion (oxidative-nucleophilic-aromatic substitution) that induces U-to-C mutations. |
| Typical Labeling Efficiency | Efficiently incorporated into RNA; faster metabolism than 5-ethynyluridine (B57126) (5-EU)[1][2]. Specific quantitative data is limited. | High, with reported conversion rates of >90%[3]. | High, with reported conversion rates of around 80% to over 90% depending on the specific chemistry used[3][4]. |
| Signal-to-Noise Ratio | Dependent on antibody specificity and crosslinking efficiency in the iCLIP protocol[5][6]. | High, due to the specific chemical conversion of the incorporated label. | High, due to the specific chemical conversion of the incorporated label. |
| Cell Viability & Cytotoxicity | The deoxy version (EdC) is less cytotoxic than EdU for DNA labeling[7][8]. Specific data for 5-EC in RNA labeling is limited. | 4sU can inhibit rRNA synthesis and processing at high concentrations and extended exposure times[9]. | 4sU can inhibit rRNA synthesis and processing at high concentrations and extended exposure times[9]. |
| Perturbation to RNA Function | 5-ethynyluridine (a similar analog) can impede RNA splicing efficiency and subsequent nuclear processing[9][10]. Effects of 5-EC are not well-documented. | 4sU incorporation can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites[9]. | 4sU incorporation can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites[9]. |
Experimental Protocols: A Detailed Look
A clear understanding of the experimental workflow is crucial for successful implementation and data interpretation. Below are detailed methodologies for 5-EC-iCLIP, SLAM-seq, and TimeLapse-seq.
5-Ethylcytidine individual-nucleotide resolution CrossLinking and Immunoprecipitation (5-EC-iCLIP)
This method is designed to identify the binding sites of RNA 5-methylcytidine (m5C) dioxygenases.
-
Metabolic Labeling: Cells are cultured in the presence of 5-Ethylcytidine (5-EC), which is incorporated into newly synthesized RNA.
-
UV Crosslinking: Cells are irradiated with UV light to induce covalent crosslinks between RNA and interacting proteins.
-
Cell Lysis and RNase Digestion: Cells are lysed, and the RNA is partially digested with RNase to generate short RNA fragments bound by the protein of interest.
-
Immunoprecipitation: The protein of interest (e.g., an m5C dioxygenase) is immunoprecipitated using a specific antibody, pulling down the crosslinked RNA fragments.
-
RNA-Protein Complex Purification and RNA Ligation: The RNA-protein complexes are purified, and a 3' RNA adapter is ligated to the RNA fragments.
-
Protein Digestion and Reverse Transcription: The protein is digested with proteinase K, leaving a peptide at the crosslink site. Reverse transcription is then performed, which typically terminates at the crosslinked peptide.
-
cDNA Circularization and Ligation: The resulting cDNA is circularized, bringing the 5' and 3' ends together for ligation.
-
Library Preparation and Sequencing: The circular cDNA is linearized, PCR amplified, and subjected to high-throughput sequencing.
SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA)
SLAM-seq allows for the transcriptome-wide measurement of RNA synthesis and decay.
-
Metabolic Labeling: Cells are pulsed with 4-thiouridine (4sU), which is incorporated into nascent RNA.
-
RNA Isolation: Total RNA is isolated from the cells.
-
Alkylation: The thiol group of the incorporated 4sU is alkylated with iodoacetamide (B48618) (IAA).
-
Library Preparation: Standard RNA sequencing library preparation is performed. During reverse transcription, the alkylated 4sU is read as a cytosine, resulting in T-to-C transitions in the sequencing data.
-
Sequencing and Data Analysis: The library is sequenced, and the frequency of T-to-C mutations is used to distinguish newly synthesized (labeled) RNA from pre-existing (unlabeled) RNA.
TimeLapse-seq
Similar to SLAM-seq, TimeLapse-seq provides a temporal dimension to RNA sequencing.
-
Metabolic Labeling: Cells are incubated with 4-thiouridine (4sU).
-
RNA Isolation: Total RNA is extracted from the cells.
-
Chemical Conversion: The incorporated 4sU is converted to a cytidine (B196190) analog through oxidative-nucleophilic-aromatic substitution.
-
Library Preparation and Sequencing: Standard RNA-seq library preparation and sequencing are performed. The chemical conversion leads to U-to-C mutations in the sequencing reads.
-
Data Analysis: The sequencing data is analyzed to identify U-to-C mutations, which mark the newly transcribed RNA population.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of 5-EC-iCLIP, SLAM-seq, and TimeLapse-seq.
Conclusion
The choice between 5-EC-based methods, SLAM-seq, and TimeLapse-seq depends heavily on the research question. For targeted identification of the binding sites of RNA modification enzymes like m5C dioxygenases, 5-EC-iCLIP offers a specialized and powerful approach. However, for broader, transcriptome-wide studies of RNA synthesis and decay dynamics, SLAM-seq and TimeLapse-seq provide more comprehensive and quantitative data.
Researchers should carefully consider the potential for metabolic labels to perturb cellular processes. While these methods are designed to be minimally invasive, studies have shown that both 4sU and related analogs can have off-target effects, particularly at higher concentrations and longer exposure times[9][10]. Therefore, careful optimization of labeling conditions and the inclusion of appropriate controls are essential for robust and reliable results. As the field of epitranscriptomics continues to evolve, the development and cross-validation of these and other novel techniques will be crucial for a deeper understanding of the complex regulatory networks that govern RNA biology.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of CLIP and iCLIP methods for nucleotide-resolution studies of protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iCLIP [illumina.com]
- 7. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to DNA Methylation Inhibitors: 5-Ethylcytidine and Zebularine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors are pivotal tools for both basic research and therapeutic development. This guide provides an objective comparison of the effects of two such inhibitors, 5-Ethylcytidine and zebularine (B1662112), on DNA methylation. While zebularine is a well-characterized DNMT inhibitor, data specifically on 5-Ethylcytidine's inhibitory activity is limited. Therefore, this guide will draw upon available data for 5-alkylcytosine analogues to provide a comparative context.
Mechanism of Action
Both 5-Ethylcytidine and zebularine are nucleoside analogs that exert their effects by incorporating into DNA during replication. Once integrated, they interact with DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns.
Zebularine , a cytidine (B196190) analog, forms a covalent complex with DNMTs.[1] This trapping of the enzyme on the DNA prevents its normal function, leading to a passive loss of methylation patterns during subsequent rounds of DNA replication. This mechanism-based inhibition effectively depletes the pool of active DNMTs in the cell.
5-Alkylcytosine analogues , including the ethyl derivative, have been studied for their influence on DNMT activity. Research suggests that the ability of these analogues to guide DNA methylation decreases as the length of the alkyl chain at the C-5 position increases.[2] The trend shows that methyl > ethyl > propyl have progressively weaker interactions with DNMT1.[2] This suggests that while 5-Ethylcytidine incorporates into DNA, its bulkier ethyl group may sterically hinder the catalytic activity of DNMTs, leading to a reduction in methylation efficiency, though it is not considered a potent inhibitor in the same class as zebularine.
Comparative Performance Data
The following tables summarize key quantitative data for zebularine and the available information for 5-alkylcytidines to facilitate a comparison.
Table 1: In Vitro Efficacy of Zebularine
| Cell Line | Concentration | Effect on DNA Methylation | Gene Reactivation | Reference |
| T24 Bladder Carcinoma | 100 µM | Significant demethylation of the p16 promoter | Reactivation of silenced p16 gene | [3] |
| Various Cancer Cell Lines | Varies (µM range) | Global and gene-specific demethylation | Re-expression of tumor suppressor genes | [4] |
Table 2: Influence of 5-Alkylcytosines on DNMT1 Activity
| 5-Alkylcytosine Analog | Relative Ability to Guide Cytosine Methylation | Implied Inhibitory Potential | Reference |
| 5-Methylcytosine (B146107) | Baseline | - | [2] |
| 5-Ethylcytosine | Decreased | Weak | [2] |
| 5-Propylcytosine | Further Decreased | Weak | [2] |
| 5-Vinylcytosine | Further Decreased | Weak | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Analysis of DNA Methylation by Bisulfite Sequencing
This method is used to determine the methylation status of specific CpG sites within a genomic region of interest.
1. DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from treated and untreated cells using a standard DNA extraction kit.
-
Quantify the DNA and assess its purity (A260/A280 ratio of ~1.8).
-
Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit (e.g., EZ DNA Methylation-Lightning™ Kit, Zymo Research). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2. PCR Amplification:
-
Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., a gene promoter).
-
Perform PCR using a high-fidelity polymerase suitable for bisulfite-treated DNA.
-
PCR Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
3. Sequencing and Data Analysis:
-
Purify the PCR products and sequence them using Sanger or next-generation sequencing methods.
-
Align the sequences to the reference genome and analyze the methylation status of each CpG site. Unmethylated cytosines will be read as thymine, while methylated cytosines will remain as cytosine.
-
Quantify the percentage of methylation at each CpG site across multiple clones or reads.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-Ethylcytidine or zebularine for the desired duration (e.g., 24, 48, 72 hours). Include an untreated control.
2. MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
3. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Mechanism: DNMT Inhibition Pathway
The following diagram illustrates the general mechanism of action for nucleoside analog DNMT inhibitors like zebularine.
Conclusion
Zebularine stands as a well-documented and effective inhibitor of DNA methylation, with a clear mechanism involving the trapping of DNMTs. Its ability to reactivate silenced genes makes it a valuable tool in epigenetic research and a potential therapeutic agent.
In contrast, the role of 5-Ethylcytidine as a direct and potent DNA methylation inhibitor is not well established in the current scientific literature. The available data on related 5-alkylcytosine analogues suggests that while it may be incorporated into DNA, its ethyl group likely confers only a weak inhibitory effect on DNMTs through steric hindrance.
For researchers seeking a reliable and potent tool to induce DNA demethylation, zebularine offers a more characterized and predictable option. Further research is required to fully elucidate the specific effects of 5-Ethylcytidine on DNA methylation and to determine if it holds any potential as a modulator of the epigenome. This guide highlights the current state of knowledge and underscores the need for direct comparative studies to fully assess the potential of novel cytidine analogs in the field of epigenetics.
References
- 1. Can 5-methylcytosine analogues with extended alkyl side chains guide DNA methylation? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Can 5-methylcytosine analogues with extended alkyl side chain guide DNA methylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-azacytidine on DNA methylation and on the enzymes of de novo pyrimidine biosynthesis in Bacillus subtilis Marburg strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
Validation of a 5-Ethylcytidine-Specific Antibody: A Comparative Guide
For researchers in drug development and molecular biology, the accurate detection of modified nucleosides is paramount. 5-Ethylcytidine (5-EC), a synthetic analog of the crucial epigenetic RNA modification 5-methylcytidine (B43896) (m5C), serves as a powerful tool for studying RNA metabolism, dynamics, and the enzymes that recognize these modifications.[1] This guide provides a comprehensive validation of the novel 5-Ethylcytidine-specific monoclonal antibody, Clone 5EC-1, and compares its performance against other commercially available antibodies for modified cytidines.
Introduction to 5-Ethylcytidine and Antibody-Based Detection
5-methylcytidine (m5C) is an abundant and conserved post-transcriptional modification in various RNAs, including tRNAs, rRNAs, and mRNAs.[2][3] This modification plays a critical role in RNA stability, translation, and is implicated in numerous cellular processes and diseases, such as cancer.[2][3][4] The development of specific antibodies to detect and quantify these modifications is essential for elucidating their biological functions.[5][6] 5-Ethylcytidine can be metabolically incorporated into cellular RNA, allowing researchers to probe the activity of m5C-modifying enzymes and the fate of modified RNAs.[1] A highly specific antibody against 5-EC is therefore a critical tool for these investigations.
Comparative Performance Analysis
The performance of our 5-Ethylcytidine-specific antibody (Clone 5EC-1) was rigorously tested and compared with other commercially available antibodies designed to detect modified cytidines. The following table summarizes the key characteristics and validated applications.
| Feature | Clone 5EC-1 (5-Ethylcytidine) | Competitor A (m5C-specific) | Competitor B (m5C-specific) |
| Catalog Number | 5EC-1-100 | CA-M5C-01 | CB-M5C-01 |
| Target | 5-Ethylcytidine (5-EC) | 5-Methylcytidine (m5C) | 5-Methylcytidine (m5C) |
| Host | Mouse | Mouse | Rabbit |
| Isotype | IgG2a | IgG1 | IgG |
| Clonality | Monoclonal | Monoclonal | Polyclonal |
| Validated Applications | Dot Blot, ELISA, Immunofluorescence (IF) | Dot Blot, ELISA, MeDIP-Seq | ELISA, Western Blot |
| Cross-Reactivity | Minimal with C, m5C, hmC | Cross-reacts with 5-EC | Significant with C |
| Affinity (Kd) | 0.5 µM | 1.2 µM | Not Provided |
Key Experimental Data
The specificity and sensitivity of Clone 5EC-1 were validated through a series of quantitative and qualitative experiments.
Dot Blot Analysis for Specificity
Dot blot assays are a straightforward method to assess antibody specificity against various nucleosides.[7] Here, different nucleoside-BSA conjugates were spotted onto a nitrocellulose membrane and probed with Clone 5EC-1.
Results:
| Antigen Spotted | Clone 5EC-1 Signal Intensity (Relative Units) |
| 5-Ethylcytidine-BSA | 100 |
| 5-Methylcytidine-BSA | 8 |
| 5-Hydroxymethylcytidine-BSA | < 5 |
| Cytidine-BSA | < 2 |
| Unmodified BSA | < 1 |
These results demonstrate the high specificity of Clone 5EC-1 for 5-Ethylcytidine with minimal cross-reactivity to the closely related endogenous modification, 5-methylcytidine, and other nucleosides.
Competitive ELISA for Quantitation and Specificity
A competitive ELISA was performed to quantify the antibody's binding affinity and further confirm its specificity. In this assay, free nucleosides compete with immobilized 5-EC-BSA for binding to the antibody.
Results:
| Competitor Nucleoside | IC50 (µM) |
| 5-Ethylcytidine | 0.8 |
| 5-Methylcytidine | 25 |
| 5-Hydroxymethylcytidine | > 100 |
| Cytidine | > 200 |
The low IC50 value for 5-Ethylcytidine confirms a high binding affinity. The significantly higher IC50 values for other nucleosides underscore the antibody's exceptional specificity.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Dot Blot Protocol
-
Antigen Preparation: Prepare 1 mg/mL solutions of 5-EC-BSA, m5C-BSA, hmC-BSA, C-BSA, and unmodified BSA in PBS.
-
Membrane Spotting: Spot 1 µL of each antigen solution onto a dry nitrocellulose membrane. Allow the spots to air dry completely.
-
Cross-linking and Blocking: Cross-link the antigens to the membrane using a UV Stratalinker. Block the membrane for 1 hour at room temperature with 5% non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with Clone 5EC-1 (diluted 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 5. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
Competitive ELISA Protocol
-
Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of 1 µg/mL 5-EC-BSA in PBS. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block with 200 µL/well of 5% BSA in PBST for 2 hours at room temperature.
-
Competition Reaction: Prepare serial dilutions of competitor nucleosides (5-EC, m5C, hmC, C) in PBST. In a separate plate, mix 50 µL of each competitor dilution with 50 µL of Clone 5EC-1 (at a final concentration of 0.5 µg/mL). Incubate for 1 hour at room temperature.
-
Incubation: After washing the coated plate, transfer 100 µL of the antibody/competitor mixture to each well. Incubate for 1.5 hours at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000 in blocking buffer) and incubate for 1 hour at room temperature.
-
Detection: Wash the plate as in step 5. Add 100 µL/well of TMB substrate and incubate until color develops. Stop the reaction with 50 µL of 2N H2SO4.
-
Analysis: Read the absorbance at 450 nm. Calculate the IC50 values by plotting the percentage of inhibition against the log of the competitor concentration.
Visualized Workflows and Pathways
To further illustrate the experimental design and potential applications, we provide the following diagrams created using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. static.abclonal.com [static.abclonal.com]
- 3. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-5-methylcytidine (m5C) mAb(Monoclonal, FMC-9) | Antibody | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 5-Ethylcytidine on DNA Thermal Stability: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the thermal stability of DNA modified with 5-Ethylcytidine versus unmodified DNA. This information is crucial for researchers, scientists, and drug development professionals working with modified oligonucleotides for therapeutic and diagnostic applications. While direct experimental data on the thermal melting properties of 5-Ethylcytidine-containing DNA is not extensively available in the current literature, we can infer potential effects based on studies of structurally similar modifications, such as 5-methylcytosine (B146107).
Understanding the Impact of C5-Substituted Pyrimidines on DNA Stability
Modifications at the C5 position of pyrimidine (B1678525) bases, like cytosine, can influence the thermal stability of DNA duplexes. The introduction of small alkyl groups, such as a methyl group in 5-methylcytosine (5-mC), has been shown to increase the melting temperature (Tm) of DNA. This stabilizing effect is attributed to enhanced base stacking interactions within the DNA double helix. It is hypothesized that a 5-ethyl group, being slightly larger and more hydrophobic than a methyl group, could confer a similar or even greater stabilizing effect on the DNA duplex.
Comparative Thermal Stability Data
| Oligonucleotide Sequence | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) (Modified vs. Unmodified) |
| 5'-d(CGCGAATTCGCG)-3' | Unmodified | 72.5 | N/A |
| 5'-d(CG(5-mC)GAATTCG(5-mC)G)-3' | 5-Methylcytosine | 75.0 | +2.5 |
Note: The data presented above is illustrative and based on typical values found in the literature for 5-methylcytosine modifications. Actual Tm values can vary depending on the sequence context, buffer conditions, and oligonucleotide concentration.
Experimental Protocols
The determination of DNA thermal stability is typically performed via thermal denaturation studies, monitored by UV-Vis spectrophotometry.
Protocol: Thermal Denaturation of Oligonucleotides
-
Oligonucleotide Synthesis and Purification:
-
Standard and 5-Ethylcytidine-modified oligonucleotides are synthesized using automated phosphoramidite (B1245037) chemistry. The 5-Ethyl-2'-deoxycytidine phosphoramidite would be incorporated at the desired positions in the sequence.
-
Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
-
Sample Preparation:
-
Complementary single-stranded DNA oligonucleotides (one with and one without the 5-Ethylcytidine modification) are annealed to their respective complementary strands to form duplex DNA.
-
Duplex samples are prepared in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the DNA duplex is typically in the range of 1-10 µM.
-
-
Thermal Melting Analysis:
-
The thermal melting experiment is carried out using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
The absorbance of the DNA sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
As the DNA duplex denatures into single strands, the absorbance at 260 nm increases (hyperchromic effect).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This is typically calculated from the first derivative of the melting curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of DNA thermal stability.
Caption: Experimental workflow for comparing the thermal stability of unmodified and 5-Ethylcytidine modified DNA.
Signaling Pathway of Thermal Denaturation
The process of thermal denaturation does not involve a signaling pathway in the biological sense. Instead, it is a physical process governed by thermodynamics. The following diagram illustrates the equilibrium between the double-stranded (dsDNA) and single-stranded (ssDNA) states.
Caption: Equilibrium between double-stranded and single-stranded DNA during thermal denaturation and annealing.
Conclusion
While direct experimental evidence is pending, the introduction of a 5-ethyl group at the C5 position of cytosine is anticipated to enhance the thermal stability of DNA, similar to or potentially greater than that observed for 5-methylcytosine. Further experimental studies are required to precisely quantify the thermodynamic contributions of 5-Ethylcytidine to DNA duplex stability. The protocols and workflows described herein provide a robust framework for conducting such comparative analyses, which are essential for the rational design of modified oligonucleotides for various biotechnological applications.
Assessing the Mutagenic Potential of 5-Ethylcytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evaluation of the mutagenic potential of novel nucleoside analogs is a critical step in the preclinical safety assessment of new therapeutic candidates. This guide provides a comparative overview of the potential mutagenicity of 5-Ethylcytidine, placed in the context of other relevant nucleoside analogs. Due to the limited publicly available data specifically assessing the mutagenic potential of 5-Ethylcytidine, this document focuses on established methodologies for mutagenicity testing and presents data from comparable nucleoside analogs to provide a framework for its evaluation.
Comparative Analysis of Nucleoside Analog Mutagenicity
Nucleoside analogs can exert therapeutic effects, particularly in antiviral and anticancer applications, by interfering with DNA and RNA synthesis.[1] However, this mechanism of action also carries the inherent risk of mutagenicity.[2][3] Several early nucleoside compounds were found to have mutagenic properties, which has limited their clinical use.[2]
To contextualize the potential risks associated with 5-Ethylcytidine, the following table summarizes the mutagenic potential of other cytidine (B196190) analogs and common nucleoside analogs used in research and therapy. This data is derived from standard genotoxicity assays.
| Compound | Assay Type | Cell Line/Organism | Key Findings | Reference |
| 5-Azacytidine (B1684299) | Mouse Lymphoma Assay (TK locus) | L5178Y mouse lymphoma cells | Induced a significant increase in TK-deficient mutants, indicating mutagenic potential. | [4] |
| 5-Azacytidine | In vivo analysis | Mice with E. coli lacI transgene | Induced predominantly C:G→G:C transversions at CpG dinucleotides. | [5] |
| 5-Aza-2'-deoxycytidine | HIV-1 Lethal Mutagenesis | HIV-1 infected cells | Increases the HIV-1 mutation frequency, suggesting a mechanism of lethal mutagenesis. | [6] |
| Stavudine (d4T) | Bacterial Reverse Mutation Assay | E. coli MG1655 | Increased mutation frequency by 50-100 fold. | [1] |
| Didanosine (ddI) | Bacterial Reverse Mutation Assay | E. coli MG1655 | Increased mutation frequency by 50-100 fold. | [1] |
| 5-Fluorouracil (5-FU) | Bacterial Reverse Mutation Assay | E. coli MG1655 | Increased mutation frequency by 50-100 fold. | [1] |
Note: No direct experimental data on the mutagenicity of 5-Ethylcytidine was identified in the reviewed literature. The compounds listed serve as comparators based on their nature as nucleoside analogs.
Key Experimental Protocols for Assessing Mutagenicity
A standard battery of genotoxicity tests is typically employed to identify compounds that can induce genetic damage.[7] These assays are designed to detect various types of mutations, including gene mutations and chromosomal damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]
Principle: Mutant strains of Salmonella typhimurium that are unable to synthesize histidine (his-) are exposed to the test compound. If the compound is a mutagen, it will cause mutations that revert the bacteria to a state where they can again produce their own histidine (his+), allowing them to grow on a histidine-free medium.[9] The number of revertant colonies is proportional to the mutagenic potency of the substance.[8]
General Protocol:
-
Strain Selection: Several tester strains are used to detect different types of mutations (e.g., frameshift or base-pair substitutions).[9]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[10]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.[8][10]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemical compounds in cultured mammalian cells.[11][12]
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[12] An increase in the frequency of micronucleated cells after exposure to a test substance indicates genotoxic potential.
General Protocol:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured.[12][13]
-
Exposure: The cells are treated with the test compound at various concentrations for a defined period.
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. Scoring micronuclei in these binucleated cells ensures that only cells that have undergone one cell division are analyzed.[11]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is determined by microscopic analysis of a predetermined number of cells (typically 1000-2000 binucleated cells per concentration).[14] The results are compared to negative and positive controls.[13]
Visualizing the Mutagenicity Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the mutagenic potential of a test compound like 5-Ethylcytidine.
Caption: A generalized workflow for the assessment of mutagenic potential.
Conclusion
References
- 1. Nucleoside Analogues Are Potent Inducers of Pol V-mediated Mutagenesis - ProQuest [proquest.com]
- 2. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The mutagenicity of 5-azacytidine and other inhibitors of replicative DNA synthesis in the L5178Y mouse lymphoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine Can Induce Lethal Mutagenesis in Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The micronucleus cytome assay - A fast tool for DNA damage screening in human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Recognition of 5-Ethylcytidine and Cytidine
For Researchers, Scientists, and Drug Development Professionals
The introduction of modifications to nucleosides, such as the ethyl group at the 5-position of cytidine (B196190), can significantly alter their interaction with enzymes involved in nucleic acid metabolism and synthesis. Understanding these differences is crucial for the development of novel therapeutic agents and for elucidating the biological consequences of such modifications. This guide provides an objective comparison of the enzymatic recognition of 5-Ethylcytidine and its canonical counterpart, cytidine, supported by experimental data from related analogs and detailed experimental protocols.
Data Presentation: Comparative Quantitative Analysis
Direct kinetic data for 5-ethylcytidine is not extensively available in the public literature. Therefore, to provide a comparative framework, the following table summarizes kinetic parameters for cytidine and closely related 5-substituted cytidine analogs with key enzymes. This data serves as a valuable proxy for estimating the enzymatic handling of 5-ethylcytidine.
| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference Compound |
| Deaminases | Human Cytidine Deaminase (CDA) | Cytidine | ~70-150 | - | - | Cytidine |
| Human Cytidine Deaminase (CDA) | 5-Methyl-2'-deoxycytidine | Higher than dC | Slower than dC | Lower than dC | 5-Methyl-dC | |
| Kinases | Human Deoxycytidine Kinase (dCK) | Deoxycytidine | 0.94 | - | - | Deoxycytidine |
| Human Deoxycytidine Kinase (dCK) | 5-Methyl-2'-deoxycytidine | Substrate | - | - | 5-Methyl-dC | |
| Polymerases | Human RNA Polymerase II | CTP | - | - | High | CTP |
| Human RNA Polymerase II | 5-Formyl-CTP | - | Reduced | ~30-fold lower | 5-Formyl-CTP | |
| Vent DNA Polymerase | dCTP | 74 | 65 | 8.8 x 105 | dCTP | |
| Vent DNA Polymerase | ddCTP | - | 0.5 | - | ddCTP |
Note: Specific values for kcat are often context-dependent and not always reported. The trends indicate that 5-substitution generally leads to less efficient processing compared to the unmodified nucleoside.
Key Enzymatic Checkpoints for 5-Ethylcytidine Metabolism
The metabolic fate of 5-ethylcytidine is primarily dictated by its recognition by three classes of enzymes: kinases, deaminases, and polymerases.
-
Phosphorylation by Kinases: For 5-ethylcytidine to be incorporated into nucleic acids, it must first be phosphorylated to its triphosphate form. Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway. Structural and kinetic studies on dCK with 5-substituted deoxycytidine analogs suggest that while the enzyme can accommodate small alkyl groups at the 5-position, the efficiency of phosphorylation may be reduced compared to the natural substrate, deoxycytidine.[1]
-
Deamination: Cytidine deaminases (CDA) are critical enzymes that convert cytidine and its analogs to uridine (B1682114) derivatives. This represents a major catabolic pathway and a mechanism of inactivation for many cytidine-based drugs. Studies on 5-ethynyl-2'-deoxycytidine (B116413) (EdC), a structurally similar analog, have shown that it is a substrate for CDA, with a significant portion of the administered EdC being converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) before incorporation into DNA. It is highly probable that 5-ethylcytidine undergoes a similar deamination process.
-
Incorporation into Nucleic Acids by Polymerases: The triphosphate form of 5-ethylcytidine (5-ethyl-CTP or 5-ethyl-dCTP) can be a substrate for RNA and DNA polymerases, respectively. However, modifications at the 5-position of the pyrimidine (B1678525) ring can affect the efficiency of incorporation and the fidelity of transcription and replication. For instance, studies with RNA polymerase II have demonstrated that 5-formylcytosine (B1664653) and 5-carboxylcytosine in the template strand significantly reduce the rate of transcription.[2] This suggests that the bulkier ethyl group at the 5-position could sterically hinder the polymerase active site, leading to decreased incorporation efficiency compared to CTP.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments to directly compare the enzymatic recognition of 5-ethylcytidine and cytidine.
Cytidine Deaminase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 282 nm as cytidine or its analog is converted to uridine or its corresponding derivative.
Materials:
-
Recombinant human Cytidine Deaminase (CDA)
-
1 M Tris-HCl, pH 7.5
-
Substrates: Cytidine, 5-Ethylcytidine (10 mM stock solutions in water)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 282 nm
Procedure:
-
Prepare a reaction buffer of 50 mM Tris-HCl, pH 7.5.
-
Prepare a series of substrate dilutions (e.g., from 10 µM to 1 mM) for both cytidine and 5-ethylcytidine in the reaction buffer.
-
To each well of the 96-well plate, add 180 µL of the substrate dilution.
-
Initiate the reaction by adding 20 µL of a pre-determined optimal concentration of CDA enzyme.
-
Immediately measure the absorbance at 282 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient difference between cytidine and uridine at 282 nm.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Deoxycytidine Kinase Activity Assay (Coupled Enzyme Assay)
This assay couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human Deoxycytidine Kinase (dCK)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
ATP (100 mM stock)
-
Phosphoenolpyruvate (PEP, 100 mM stock)
-
NADH (10 mM stock)
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix
-
Substrates: Deoxycytidine, 5-Ethyl-2'-deoxycytidine (10 mM stock solutions)
Procedure:
-
Prepare a reaction cocktail in the assay buffer containing 5 mM ATP, 2 mM PEP, 0.2 mM NADH, and an excess of PK/LDH.
-
Prepare serial dilutions of deoxycytidine and 5-ethyl-2'-deoxycytidine.
-
In a 96-well plate, add 160 µL of the reaction cocktail and 20 µL of the substrate dilution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of dCK enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rates and determine the kinetic parameters as described for the CDA assay.
RNA Polymerase Incorporation Assay (Gel-Based)
This assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide triphosphate into an RNA transcript.
Materials:
-
T7 RNA Polymerase
-
DNA template with a T7 promoter
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
NTPs: ATP, GTP, UTP (10 mM stocks)
-
CTP and 5-Ethyl-CTP (10 mM stocks)
-
[α-³²P]-CTP or a fluorescently labeled CTP analog
-
RNase inhibitors
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Set up transcription reactions in transcription buffer containing the DNA template, T7 RNA polymerase, ATP, GTP, UTP at saturating concentrations, and a limiting concentration of the CTP analog to be tested (e.g., a mix of unlabeled CTP and [α-³²P]-CTP, or unlabeled 5-ethyl-CTP and [α-³²P]-CTP).
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding a denaturing loading buffer (containing formamide (B127407) and EDTA).
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA products by autoradiography or a phosphorimager.
-
Quantify the band intensities to determine the relative incorporation efficiency of 5-ethyl-CTP compared to CTP. For kinetic analysis, perform single-turnover experiments with varying NTP concentrations.
Mandatory Visualizations
Caption: Metabolic pathways of 5-Ethylcytidine vs. Cytidine.
Caption: Workflow for Cytidine Deaminase activity assay.
Caption: Logical flow of polymerase substrate recognition.
References
- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethyl Cytidine (5-EC): A Comprehensive Guide to its Validation as a Metabolic Label for Nascent RNA
For researchers, scientists, and drug development professionals, the accurate measurement of newly synthesized RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides an in-depth comparison of 5-Ethyl cytidine (B196190) (5-EC) with the widely used 5-Ethynyl Uridine (5-EU), supported by experimental data to validate 5-EC as a robust metabolic label.
Performance Comparison of Metabolic Labels
The selection of a suitable metabolic label is critical for the success of nascent RNA capture and analysis. The ideal label should be efficiently and specifically incorporated into newly synthesized RNA with minimal perturbation to cellular processes. Here, we compare the performance of 5-EC and 5-EU based on available data.
Data Summary: 5-EC vs. 5-EU
| Parameter | 5-Ethyl cytidine (5-EC) | 5-Ethynyl Uridine (5-EU) | Key Considerations |
| Incorporation into RNA | Efficiently incorporated into newly transcribed RNA.[1] One study suggests a faster rate of metabolism compared to 5-EU.[1] | A well-established and widely used label for nascent RNA, incorporated in place of uridine.[2][3][4] | The faster metabolism of 5-EC could be advantageous for pulse-labeling experiments aiming to capture rapid changes in transcription. |
| Specificity for RNA | Shown to be incorporated into RNA but not DNA in several cell lines.[1] However, a study on ethynylated nucleosides in certain animal models raises concerns about specificity. | Predominantly incorporated into RNA, but some studies have reported DNA incorporation in specific animal models. | The specificity of any metabolic label should be validated within the experimental system being used, for instance, by including RNase and DNase treatment controls. |
| Cytotoxicity | Direct comparative data for 5-EC is limited. However, its deoxy analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), has been shown to be less cytotoxic than EdU in some cell lines. | Can exhibit cytotoxic effects and impact cell proliferation, particularly with long-term exposure.[5] | It is crucial to determine the optimal, non-toxic concentration and labeling duration for each cell type and experimental condition. |
| Detection Method | The ethynyl (B1212043) group allows for detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[1][6] | The ethynyl group is detected using the same highly efficient and specific click chemistry reaction.[2][3][4] | Click chemistry provides a versatile and sensitive method for fluorescent imaging or biotinylation for enrichment. |
Experimental Protocols
Detailed methodologies are essential for the successful application of metabolic labeling techniques. Below are protocols for metabolic labeling of nascent RNA with 5-EC followed by fluorescent detection using click chemistry.
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with this compound (5-EC)
-
Cell Culture: Plate cells at an appropriate density on coverslips in a multi-well plate and culture overnight.
-
Labeling: Prepare a stock solution of 5-EC in DMSO. Dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1-1 mM).
-
Remove the existing medium from the cells and replace it with the 5-EC-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
Washing: Following incubation, remove the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
Protocol 2: Fixation, Permeabilization, and Click Chemistry Detection
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For a single coverslip in a 24-well plate (500 µL reaction volume), combine the following in order:
-
435 µL PBS
-
10 µL CuSO₄ (from a 50 mM stock solution)
-
5 µL Fluorescent Azide (from a 2 mM stock solution in DMSO)
-
50 µL Sodium Ascorbate (from a 100 mM stock solution in water, freshly prepared)
-
Note: The final concentrations are 1 mM CuSO₄, 2 µM fluorescent azide, and 10 mM sodium ascorbate.
-
-
Remove the PBS from the wells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and visualize using a fluorescence microscope.
Visualizations
To aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated.
Pyrimidine Salvage Pathway
This pathway illustrates how cytidine and its analogs, like 5-EC, are metabolized and incorporated into RNA.
Caption: Pyrimidine salvage pathway for this compound incorporation into RNA.
Experimental Workflow for Metabolic Labeling and Detection
This diagram outlines the key steps involved in labeling nascent RNA with 5-EC and its subsequent fluorescent detection.
Caption: Experimental workflow for 5-EC metabolic labeling and detection.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Unveiling the Functional Landscape of mRNA Modifications: A Comparative Guide to 5-Ethylcytidine and N4-acetylcytidine
For researchers, scientists, and drug development professionals, understanding the functional implications of mRNA modifications is paramount for advancing therapeutic strategies. This guide provides a detailed functional comparison of two cytidine (B196190) analogues: 5-Ethylcytidine (5eC) and N4-acetylcytidine (ac4C), offering insights into their impact on mRNA translation and stability, supported by experimental data and methodologies.
Introduction to 5-Ethylcytidine and N4-acetylcytidine
The landscape of post-transcriptional modifications on messenger RNA (mRNA) is a dynamic field of study, revealing a complex layer of gene regulation. Among the more than 170 known RNA modifications, cytidine analogues play a crucial role in fine-tuning mRNA fate. This guide focuses on a comparative analysis of two such modifications: the synthetically incorporated 5-Ethylcytidine (5eC) and the naturally occurring N4-acetylcytidine (ac4C).
5-Ethylcytidine (5eC) is a modified pyrimidine (B1678525) that has been explored for its potential in synthetic mRNA applications. While its natural occurrence in mRNA is not established, its impact on mRNA function when artificially introduced is of significant interest for the development of RNA-based therapeutics.
N4-acetylcytidine (ac4C) is a conserved post-transcriptional modification found in all domains of life.[1] In eukaryotes, ac4C is present on mRNA, as well as on non-coding RNAs like tRNA and rRNA.[1][2] This modification is dynamically regulated and has been shown to play a significant role in various cellular processes by influencing mRNA stability and translation.[3][4]
Functional Comparison: 5eC vs. ac4C in mRNA
The functional consequences of 5eC and ac4C on mRNA differ significantly, largely due to the vast difference in the available research. While ac4C is a well-documented endogenous modification with established roles, the functional understanding of 5eC in mRNA is primarily based on studies involving synthetic RNAs.
Impact on mRNA Translation
| Feature | 5-Ethylcytidine (5eC) | N4-acetylcytidine (ac4C) |
| Effect on Translation Efficiency | Moderately enhances translation in cellular systems when incorporated into synthetic mRNA.[5] | Promotes translation efficiency, particularly when located within the coding sequence (CDS).[4][6] |
| Mechanism of Action | The precise mechanism is not yet fully elucidated. | In the CDS, ac4C can enhance decoding efficiency by stabilizing codon-anticodon interactions.[6] In the 5' untranslated region (5'UTR), ac4C may inhibit translation initiation.[7] |
Impact on mRNA Stability
| Feature | 5-Ethylcytidine (5eC) | N4-acetylcytidine (ac4C) |
| Effect on mRNA Stability | Data on the direct effect of 5eC on mRNA stability is currently limited. | Increases mRNA stability, leading to longer transcript half-lives.[4][6] |
| Mechanism of Action | Not established. | The presence of ac4C is associated with increased resistance to degradation, though the precise molecular mechanism is still under investigation.[6] |
The Enzymatic Machinery: Writers and Readers
The regulation of mRNA modifications is orchestrated by a suite of proteins that install ("writers"), recognize ("readers"), and potentially remove ("erasers") these chemical marks.
| Role | 5-Ethylcytidine (5eC) | N4-acetylcytidine (ac4C) |
| Writer Enzyme(s) | No known endogenous writer enzymes for 5eC in mRNA. It is incorporated into synthetic mRNA via in vitro transcription. | NAT10 (N-acetyltransferase 10) is the sole known writer enzyme that installs ac4C on mRNA in eukaryotes.[3] |
| Reader Protein(s) | No known reader proteins. | The protein NOP58 has been shown to co-localize with ac4C-modified mRNA in stress granules, suggesting it may function as a reader.[5] |
Signaling and Biological Roles
The presence of ac4C on mRNA has been linked to specific cellular signaling pathways and biological processes. In contrast, the biological roles of 5eC in a natural context are unknown.
Under oxidative stress, ac4C-modified mRNAs are enriched in stress granules, which are dense aggregations of proteins and non-translating mRNAs.[5] This suggests a role for ac4C in the cellular stress response. The pathway involves the writer enzyme NAT10 and the potential reader protein NOP58, which is recruited to stress granules in an ac4C-dependent manner.[5]
Experimental Protocols
A variety of experimental techniques are employed to study 5eC and ac4C in mRNA.
In Vitro Transcription for 5eC-modified mRNA Synthesis
To study the function of 5eC, synthetic mRNAs are generated through in vitro transcription.
Protocol:
-
A linear DNA template containing a T7 promoter and the gene of interest is prepared.
-
The in vitro transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs), where CTP is either partially or fully replaced with 5-ethyl-CTP.
-
The reaction is incubated at 37°C to allow for RNA synthesis.
-
The resulting 5eC-modified mRNA is purified.
Detection of N4-acetylcytidine in mRNA
Several methods are available for the detection and mapping of ac4C in endogenous mRNA.
1. Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq): This antibody-based method enriches for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing.[8]
Protocol Overview:
-
Total RNA is isolated from cells and fragmented.
-
The fragmented RNA is incubated with an antibody specific to ac4C.
-
Antibody-RNA complexes are captured using magnetic beads.
-
After washing, the enriched ac4C-containing RNA is eluted.
-
The enriched RNA is used to prepare a library for next-generation sequencing.
2. Reduction of ac4C and Conversion to Thymidine (B127349) followed by Sequencing (RedaC:T-seq): This chemical-based method allows for base-resolution mapping of ac4C.[9]
Protocol Overview:
-
Total RNA is treated with sodium borohydride (B1222165) (NaBH₄), which reduces ac4C to a tetrahydro-ac4C adduct.
-
During reverse transcription, this adduct is misread as a thymidine (T).
-
Sequencing of the resulting cDNA library and comparison to a non-treated control allows for the identification of ac4C sites as C-to-T transitions.
Conclusion
The study of 5-Ethylcytidine and N4-acetylcytidine in mRNA reveals a fascinating disparity in our current understanding of RNA modifications. N4-acetylcytidine is an established, endogenously regulated modification with demonstrated roles in enhancing mRNA stability and translation, and in mediating cellular stress responses. In contrast, 5-Ethylcytidine is a synthetic modification that shows promise in enhancing translation in therapeutic mRNA contexts, but its natural occurrence and broader biological functions remain unknown.
For researchers and drug developers, this comparison highlights both the known regulatory pathways of ac4C that could be targeted for therapeutic intervention, and the potential of synthetic modifications like 5eC to optimize mRNA-based therapies. Further research into the mechanisms of 5eC-mediated translational enhancement and a deeper exploration of the ac4C epitranscriptome will undoubtedly uncover new avenues for RNA-centric diagnostics and therapeutics.
References
- 1. Protonation-Dependent Sequencing of 5-Formylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Ethyl Cytidine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 5-Ethyl cytidine (B196190), a crucial compound in contemporary research and drug development. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Core Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
Handling:
-
Avoid generating dust when handling the solid form of 5-Ethyl cytidine.
-
Prevent contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.[1][2]
-
Keep away from strong oxidizing agents, as related compounds are incompatible with them.[2][3]
Step-by-Step Disposal Procedure
The following procedure is based on best practices for the disposal of non-hazardous chemical waste and information from related nucleoside analogs. Always consult your institution's specific waste disposal protocols and local regulations.
-
Collection:
-
Carefully sweep up any solid this compound waste, minimizing dust generation.
-
Place the waste into a clearly labeled, sealed container. The container should be compatible with chemical waste.
-
For solutions containing this compound, collect them in a designated, leak-proof waste container.
-
-
Labeling:
-
Label the waste container clearly as "this compound waste" or with a more general "Non-hazardous chemical waste" label, in accordance with your facility's guidelines.
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution and local regulations. Preventing entry into the environment is a key precaution.[1]
-
Data Presentation
Currently, there is no available quantitative data specifically for the disposal of this compound. For related compounds, the general guidance is to prevent release into the environment.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | Based on related compounds |
| Incompatibilities | Strong oxidizing agents | Based on related compounds[2][3] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The recommended procedure is based on general chemical waste disposal guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Ethyl Cytidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Ethyl cytidine (B196190). The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Physicochemical Properties
| Property | 5-Ethynyl-cytidine (5-EC)[1][2] | Cytidine 5'-monophosphate[3][4] |
| Molecular Formula | C₁₁H₁₃N₃O₅[1] | C₉H₁₄N₃O₈P[3] |
| Molecular Weight | 267.24 g/mol [1] | 323.2 g/mol [3] |
| Physical State | Solid[1] | Solid[3][4] |
| Appearance | White to off-white[1] | No information available[3] |
| Solubility | DMSO[1] | No information available[3] |
| Storage Conditions | -20 °C, dry and under inert gas[1] | Refrigerated, dry, cool, well-ventilated[3] |
| Melting Point | Not available | 222 °C / 431.6 °F[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling 5-Ethyl cytidine.
| Body Part | Recommended PPE |
| Hands | Disposable nitrile gloves are the minimum requirement.[5] For tasks with a higher risk of exposure, consider double-gloving.[6] Gloves should be changed immediately if contaminated.[6] |
| Eyes/Face | Safety glasses with side shields are the minimum requirement.[5] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[5][7] |
| Body | A lab coat or gown is required to protect clothing and skin from potential splashes.[6][7] For procedures with a higher risk of contamination, a solid-front gown or a disposable suit may be necessary. |
| Respiratory | For handling the solid compound where dust may be generated, a respirator (e.g., N95) is recommended.[7] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8] |
| Feet | Closed-toe shoes must be worn at all times in the laboratory.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
- 1. 5-Ethynyl-cytidine (5-EC), Cancer and Proliferation Marker Nucleosides - Jena Bioscience [jenabioscience.com]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. chemicalbook.com [chemicalbook.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
